7-Azatryptophan
説明
特性
IUPAC Name |
2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLOIIPRZGMRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229652 | |
| Record name | DL-7-Azatryptophan | |
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Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7303-50-6, 1137-00-4 | |
| Record name | α-Amino-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7303-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 7-Azatryptophan | |
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| Record name | 7-Azatryptophan | |
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| Record name | 7303-50-6 | |
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| Record name | DL-7-Azatryptophan | |
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| Record name | 7-Azatryptophan Monohydrate | |
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| Record name | 7-AZA-DL-TRYPTOPHAN | |
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Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of 7-Azatryptophan
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of 7-azatryptophan, a fluorescent analog of tryptophan. This valuable compound serves as a critical tool in peptide and protein research, offering unique photophysical properties for studying molecular structure, dynamics, and interactions. This document details both chemical and enzymatic synthesis routes, as well as various purification strategies, complete with experimental protocols and quantitative data to aid researchers in their laboratory work.
Synthesis of this compound
The synthesis of this compound can be broadly categorized into two main approaches: chemical synthesis and enzymatic synthesis. The choice of method often depends on the desired stereochemistry, scale, and available resources.
Asymmetric Chemical Synthesis
A robust method for the asymmetric synthesis of L-7-azatryptophan involves the alkylation of a chiral glycine-Ni(II) complex. This approach offers high diastereoselectivity, yielding the desired enantiomer in good purity.[1][2] A key precursor for this synthesis is 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine.
Table 1: Summary of Asymmetric Synthesis of L-7-Azatryptophan
| Step | Method | Key Reagents | Yield | Purity/Selectivity | Reference |
| Alkylation | Asymmetric alkylation of a chiral glycine-Ni(II) complex | 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, Chiral Ni(II) complex of a glycine Schiff base, NaOH, DMSO | 74% (for the alkylated Ni-complex) | Excellent diastereoselectivity (only one isomer detected) | [1] |
| Overall (3 steps) | Alkylation, hydrolysis, and Fmoc-protection | As above, followed by acid hydrolysis and reaction with Fmoc-OSu | 49% | High chemical purity by 1H-NMR and HPLC | [1] |
| Fmoc-Derivatization | Reaction with Fmoc-Cl | L-7-Azatryptophan, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate, Dioxane/Water | 99% | High (by RP-HPLC) | [3] |
Protocol 1: Synthesis of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
The synthesis of the key electrophile, 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, can be achieved from 1H-pyrrolo[2,3-b]pyridine (7-azaindole) through a chloromethylation reaction. While specific literature on this exact reaction is sparse, a general approach can be adapted from similar transformations.
Protocol 2: Asymmetric Synthesis of L-7-Azatryptophan via Ni(II) Complex [1]
-
Alkylation:
-
In a reaction vessel under a nitrogen atmosphere, dissolve the chiral Ni(II) complex of the glycine Schiff base in dimethyl sulfoxide (DMSO).
-
Add 0.8 equivalents of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine and 1.5 equivalents of sodium hydroxide.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
To the resulting mixture, add methanol (MeOH) and continue stirring at 20°C for 2 hours, then heat to 60°C for 1 hour to afford the alkylated Ni-complex.
-
-
Hydrolysis and Purification:
-
The crude alkylated Ni-complex is then subjected to acidic hydrolysis to release the L-7-azatryptophan.
-
Purification can be achieved through standard chromatographic techniques to yield the desired amino acid with high purity.
-
-
Fmoc-Protection:
-
Dissolve the purified L-7-azatryptophan in a suitable solvent.
-
Add Fmoc-OSu in the presence of sodium carbonate.
-
The reaction proceeds smoothly to furnish Fmoc-L-7-AzaTrp-OH.
-
Purification is achieved by trituration with toluene to remove hydrolyzed impurities from unreacted Fmoc-OSu.
-
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly specific alternative for producing this compound. The enzyme tryptophan synthase β-subunit (TrpB) can catalyze the reaction between 7-azaindole and serine to produce L-7-azatryptophan.[4] This method is particularly advantageous for producing isotopically labeled this compound by using labeled serine.[4]
Table 2: Enzymatic Synthesis of L-7-Azatryptophan
| Enzyme | Substrates | Key Conditions | Product | Reference |
| Tryptophan Synthase β-subunit (TrpB) mutant | 7-azaindole, L-serine | Aqueous buffer, pH optimized for enzyme activity | L-7-Azatryptophan | [4] |
Protocol 3: Enzymatic Synthesis of L-7-Azatryptophan [4]
-
Enzyme Preparation:
-
Express and purify a suitable mutant of the tryptophan synthase β-subunit (TrpB) that exhibits activity towards 7-azaindole.
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine 7-azaindole and an excess of L-serine in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).
-
Add the purified TrpB enzyme to initiate the reaction.
-
Incubate the mixture at an optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Monitor the reaction progress by HPLC or other suitable analytical techniques.
-
-
Work-up and Purification:
-
Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by heat or pH change).
-
Remove the denatured enzyme by centrifugation.
-
The resulting solution containing L-7-azatryptophan can then be purified using chromatographic methods as described in the purification section.
-
Purification of this compound
Purification is a critical step to obtain high-purity this compound suitable for downstream applications such as peptide synthesis or cell-based assays. Common purification methods include recrystallization and various forms of chromatography.
Recrystallization
Recrystallization is a cost-effective method for purifying crude this compound. The choice of solvent is crucial for effective purification.
Table 3: Recrystallization of this compound Derivatives
| Compound | Solvent System | Outcome | Reference |
| Fmoc-L-7-Azatryptophan-OH | Ethyl acetate/hexane | Pure crystalline product | [3] |
Protocol 4: Recrystallization of Fmoc-L-7-Azatryptophan-OH [3]
-
Dissolve the crude Fmoc-L-7-Azatryptophan-OH in a minimal amount of hot ethyl acetate.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.
-
Dry the crystals under vacuum to obtain the purified product.
Chromatographic Purification
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for achieving high-purity this compound.
Table 4: HPLC Purification Methods for this compound and Derivatives
| Method | Stationary Phase | Mobile Phase | Application | Reference |
| Reverse-Phase HPLC (RP-HPLC) | C18 | A: 0.1% TFA in waterB: 0.1% TFA in acetonitrile (gradient) | Purification of crude this compound containing peptides | [3] |
| Chiral HPLC | Macrocyclic glycopeptide (e.g., teicoplanin-based) | Aqueous/organic with additives | Separation of D- and L-enantiomers of this compound |
Protocol 5: Purification by Reverse-Phase HPLC [3]
-
Sample Preparation: Dissolve the crude this compound or its derivative in a suitable solvent, preferably the initial mobile phase. Filter the sample through a 0.22 µm filter.
-
HPLC Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the compound.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm).
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the desired peak. Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.
Protocol 6: Chiral Separation by HPLC
-
Column Selection: Utilize a chiral stationary phase (CSP) suitable for amino acid separation, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving enantiomeric separation. A typical mobile phase consists of an aqueous component (with an acidic modifier like formic acid) and an organic modifier (like methanol or acetonitrile). The ratio of these components needs to be optimized to achieve the best resolution.
-
Analysis: Inject the racemic mixture of this compound onto the chiral column and monitor the elution of the two enantiomers. The retention times will differ for the D- and L-isomers, allowing for their separation and quantification.
Conclusion
The synthesis and purification of this compound are well-established processes with multiple available routes. The choice between chemical and enzymatic synthesis will be guided by factors such as the need for stereochemical control and the desired scale of production. Asymmetric chemical synthesis provides a reliable method for obtaining the L-enantiomer, while enzymatic synthesis offers a greener alternative, especially for isotopic labeling. A combination of recrystallization and chromatographic techniques, particularly HPLC, is essential for achieving the high purity required for sensitive biological applications. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to successfully produce and purify this compound for their scientific endeavors.
References
An In-depth Technical Guide to the Spectral Properties and Characteristics of 7-Azatryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral properties of 7-azatryptophan (7-azaTrp), a fluorescent analog of tryptophan. Its unique photophysical characteristics make it a powerful tool for investigating protein structure, dynamics, and interactions. This document details its core spectral features, the influence of environmental factors, and experimental protocols for its application.
Core Spectral Properties
This compound's distinct spectral properties, particularly its red-shifted absorption and emission compared to native tryptophan, allow for its selective excitation and detection. This is a key advantage in protein studies where the fluorescence of multiple tryptophan residues can complicate data interpretation.[1][2]
The absorption and emission spectra of this compound are shifted to longer wavelengths (red-shifted) compared to tryptophan.[2][3] The absorption maximum of 7-azaTrp is red-shifted by approximately 10 nm, while the fluorescence emission maximum shows a more significant red shift of about 46-70 nm.[1][2][3] In aqueous solution at neutral pH, 7-azaindole, the chromophore of this compound, has an absorption maximum at 287 nm and a fluorescence maximum at 395 nm.[1] When incorporated into a protein in a hydrophobic environment, the fluorescence emission maximum is around 360 nm.[4][5]
The fluorescence quantum yield of this compound is highly sensitive to its local environment, a property that makes it an excellent probe for solvent accessibility and protein conformation changes.[2] In aqueous solutions, the fluorescence of 7-azaTrp is significantly quenched, resulting in a low quantum yield.[4][5] For instance, the quantum yield in water at pH 7 is reported to be 0.01, which can increase to 0.25 in a nonpolar solvent like acetonitrile.[2]
A key feature of this compound is its single-exponential fluorescence decay in water over a wide pH range, in contrast to the multi-exponential decay often observed for tryptophan.[3][6][7] At pH 7 and 20°C, the fluorescence lifetime of this compound in water is approximately 780-910 ps.[3] This single-exponential decay simplifies the analysis of fluorescence data.
Table 1: Comparison of Spectral Properties of Tryptophan and this compound
| Property | Tryptophan | This compound |
| Absorption Maximum | ~280 nm | ~287-290 nm (red-shifted by ~10 nm)[1][2][3] |
| Emission Maximum | ~350 nm | ~395-400 nm in water (red-shifted by 46-70 nm)[1][2] |
| ~360 nm in hydrophobic environments[4][8] | ||
| Fluorescence Lifetime | Multi-exponential | Single-exponential (~780 ps in water at pH 7)[3] |
| Quantum Yield | ~0.13 in water | 0.01 in water (pH 7), increases in nonpolar solvents[2] |
Environmental Influences on Spectral Properties
The spectral properties of this compound are significantly influenced by its microenvironment, including solvent polarity, pH, and temperature. This sensitivity is a major reason for its utility as a probe in biological systems.
The fluorescence of this compound is strongly dependent on solvent polarity. In polar, protic solvents like water, its fluorescence is quenched.[4][5] As the solvent polarity decreases, the quantum yield increases.[2] For example, the quantum yield of 7-azaindole is about 10-fold lower in water compared to cyclohexane.[2] This property allows researchers to probe the local environment of the 7-azaTrp residue within a protein; a residue exposed to the aqueous solvent will have lower fluorescence intensity than one buried in a hydrophobic core.[4][8]
The fluorescence lifetime of this compound exhibits a dependence on pH. While it displays a single-exponential decay over most of the pH range, at very low pH (below 3), the lifetime can change.[3]
Temperature can also affect the fluorescence properties of this compound, influencing both the fluorescence lifetime and quantum yield. As with tryptophan, an increase in temperature generally leads to a decrease in fluorescence intensity due to increased non-radiative decay processes.
Experimental Protocols
This section outlines the general methodologies for measuring the spectral properties of this compound.
Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.
Methodology:
-
Prepare a stock solution of this compound in the desired buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Determine the precise concentration of the stock solution.
-
Prepare a series of dilutions of the stock solution in the same buffer.
-
Measure the absorbance of each dilution over a wavelength range of 250-350 nm using a double-beam UV-Vis spectrophotometer.
-
The wavelength of maximum absorbance (λmax) can be determined from the resulting spectra.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Objective: To measure the excitation and emission spectra of this compound.
Methodology:
-
Prepare a dilute solution of this compound (typically in the low micromolar range to avoid inner filter effects) in the buffer of choice.
-
Emission Spectrum:
-
Set the excitation wavelength to the absorption maximum of this compound (e.g., 288 nm).
-
Scan the emission monochromator over a wavelength range from 300 nm to 500 nm.
-
Record the fluorescence intensity as a function of emission wavelength.
-
-
Excitation Spectrum:
-
Set the emission wavelength to the fluorescence maximum of this compound (e.g., 395 nm).
-
Scan the excitation monochromator over a wavelength range from 250 nm to 350 nm.
-
Record the fluorescence intensity as a function of excitation wavelength.
-
-
Appropriate excitation and emission slit widths should be used to balance signal-to-noise with spectral resolution.[4]
Objective: To measure the fluorescence lifetime of this compound.
Methodology:
-
Utilize a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) at a wavelength where this compound absorbs (e.g., 288 nm).
-
Collect the fluorescence emission at the wavelength of maximum intensity.
-
The instrument measures the time delay between the excitation pulse and the detection of the emitted photon.
-
A histogram of these time delays is constructed, which represents the fluorescence decay curve.
-
The decay curve is then fitted to an exponential function (or multiple exponential functions if the decay is complex) to determine the fluorescence lifetime(s). For this compound in water, a single-exponential fit is typically sufficient.[3]
Visualizations
Caption: Workflow for steady-state fluorescence analysis of this compound.
Caption: Effect of solvent polarity on this compound fluorescence properties.
Applications in Research and Drug Development
The unique spectral properties of this compound make it a valuable tool in various research areas:
-
Probing Protein Structure and Dynamics: By incorporating 7-azaTrp at specific sites in a protein, changes in the local environment can be monitored through changes in its fluorescence. This is useful for studying protein folding, conformational changes, and solvent accessibility.[2][3]
-
Investigating Protein-Protein Interactions: The ability to selectively excite 7-azaTrp in the presence of native tryptophans allows for the study of binding events and the characterization of protein complexes.[2][3][6]
-
Förster Resonance Energy Transfer (FRET): this compound can serve as a FRET donor or acceptor in combination with other fluorophores to measure distances and study molecular interactions.
-
Drug Discovery: 7-AzaTrp can be used in high-throughput screening assays to monitor the binding of small molecules to target proteins.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid this compound and the Nonexponential Fluorescence Decay of Tryptophan in Water | Semantic Scholar [semanticscholar.org]
- 8. pnas.org [pnas.org]
physical and chemical properties of 7-azatryptophan
An In-Depth Technical Guide to the Physical and Chemical Properties of 7-Azatryptophan
Executive Summary
This compound (7-AzaTrp) is a structurally analogous, non-canonical amino acid to tryptophan, where a nitrogen atom replaces the carbon at the 7th position of the indole ring.[1] This substitution imparts unique photophysical properties, making it an invaluable tool for researchers, particularly in the fields of biochemistry, biophysics, and drug development. Its distinct spectral characteristics, including red-shifted absorption and emission spectra compared to tryptophan, allow for its use as a selective fluorescent probe to investigate protein structure, dynamics, folding, and molecular interactions.[2][3] This guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and incorporation into peptides, and a summary of its applications.
Physical and Chemical Properties
This compound's defining feature is the nitrogen substitution in its bicyclic side chain, which modifies its electronic properties while maintaining a similar size and shape to tryptophan, often making it a well-tolerated substitute in biological systems.[4]
Core Properties
The fundamental physical and chemical characteristics of L-7-Azatryptophan are summarized below. It is generally more hydrophilic than its canonical counterpart, tryptophan.[2]
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | [5] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [5][6][7] |
| Molecular Weight | 205.21 g/mol | [5][6][7] |
| Appearance | White to off-white powder | [8] |
| pKa (Side Chain) | 4.5 (for the N7 atom protonation) | [2] |
| Solubility | Soluble in 1 M HCl (50 mg/ml) with heating. | |
| Melting Point (Fmoc derivative) | 214°C (Fmoc-L-7-AzaTrp-OH) | [2] |
Spectroscopic Properties
The unique spectroscopic signature of 7-AzaTrp is the primary reason for its widespread use as an intrinsic fluorescent probe. It overcomes many of the limitations associated with tryptophan fluorescence, such as complex photophysics and spectral overlap in multi-tryptophan proteins.[2]
Key Spectroscopic Features:
-
Red-Shifted Spectra : Both the absorption and emission maxima of 7-AzaTrp are significantly red-shifted compared to tryptophan, by approximately 10 nm and 46-50 nm, respectively.[2][3][9] This allows for selective excitation of 7-AzaTrp without exciting tryptophan or tyrosine residues.[2]
-
Environmental Sensitivity : The fluorescence emission maximum and quantum yield are highly sensitive to the polarity of the local environment.[2] The emission maximum can shift from ~325 nm in nonpolar solvents like cyclohexane to 400 nm in water.[2] In hydrophobic protein interiors, the emission maximum is typically around 360 nm.[4]
-
Quantum Yield : The fluorescence quantum yield is strongly quenched in aqueous environments (as low as 0.01) but increases significantly in nonpolar environments (up to 0.25 in acetonitrile).[2] This property makes it an excellent reporter of solvent accessibility.[4][10]
-
Fluorescence Decay : Unlike tryptophan, which exhibits complex, non-exponential fluorescence decay, 7-AzaTrp often displays a single exponential decay in water, simplifying data analysis.[3][9][11]
| Parameter | Solvent | Wavelength / Value | Reference(s) |
| Absorption λmax | Water (pH 7) | 287 nm | [11] |
| Emission λmax | Cyclohexane | 325 nm | [2] |
| Diethyl Ether | 345 nm | [2] | |
| Acetonitrile | 362 nm | [2] | |
| n-Propanol | 367 nm | [2] | |
| Water (pH 7) | 395-400 nm | [2][11] | |
| Fluorescence Quantum Yield | Water (pH 7) | 0.01 | [2] |
| Acetonitrile | 0.25 | [2] |
Experimental Protocols
The successful application of 7-AzaTrp in research relies on robust methods for its synthesis, derivatization, and incorporation into peptides.
Asymmetric Synthesis of L-7-Azatryptophan
An efficient method for producing enantiomerically pure L-7-AzaTrp is through the asymmetric alkylation of a chiral glycine-Ni(II) complex.[1][12]
Methodology:
-
Complex Formation : A chiral nucleophilic glycine equivalent is prepared as a Ni(II)-complex derived from a glycine Schiff base and a chiral ligand.
-
Alkylation : The Ni(II) complex is reacted with 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine in a solvent such as DMSO with a base (e.g., NaOH) under an inert atmosphere at room temperature.[12] The reaction proceeds with high diastereoselectivity.[1][12]
-
Decomposition & Isolation : The resulting alkylated Ni(II) complex is decomposed using an acidic workup to release the amino acid.
-
Purification : The final L-7-Azatryptophan product is purified using standard techniques such as recrystallization or chromatography. This process can achieve an overall yield of around 49% over three steps.[12]
Incorporation via Solid-Phase Peptide Synthesis (SPPS)
7-AzaTrp can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]
Methodology:
-
Fmoc Derivatization of L-7-AzaTrp :
-
Dissolve L-7-Azatryptophan in a 10% aqueous sodium bicarbonate solution.[1]
-
Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise at 0°C while stirring.[1]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.[1]
-
Work up the reaction by diluting with water, washing with diethyl ether, and acidifying the aqueous layer with 1 M HCl to precipitate the product.[1]
-
Collect the precipitate by filtration and recrystallize to obtain pure Fmoc-L-7-Azatryptophan-OH with high yield (~99%).[1]
-
-
SPPS Protocol :
-
Resin Preparation : Start with a suitable Fmoc-protected amino acid-loaded resin and swell in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection : Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[1]
-
Amino Acid Coupling : Activate the carboxyl group of the incoming Fmoc-amino acid (including Fmoc-L-7-AzaTrp-OH) using a coupling reagent such as HBTU/HOBt.[1] Allow it to react with the free amine on the resin. A double coupling may be performed to ensure high efficiency for 7-AzaTrp incorporation.[1]
-
Repeat Cycles : Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Final Cleavage and Deprotection : Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1] Note: The 7-AzaTrp side chain can be sensitive to prolonged TFA treatment, so optimization may be required.[1]
-
Purification : Precipitate the crude peptide in cold diethyl ether, collect by centrifugation, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]
-
Analytical Characterization
-
Reverse-Phase HPLC (RP-HPLC) : Used to assess the purity of the synthesized peptide and to purify the final product.[1][2]
-
Mass Spectrometry (MS) : Confirms the molecular weight of the final peptide, verifying the successful incorporation of 7-AzaTrp.[1][13]
-
Nuclear Magnetic Resonance (NMR) : Provides detailed structural information, confirming the identity and purity of 7-AzaTrp and its incorporation into the peptide.[2][13]
Applications in Research and Drug Development
The unique properties of 7-AzaTrp make it a versatile tool for probing complex biological systems.
-
Probing Protein Structure and Environment : The sensitivity of 7-AzaTrp's fluorescence to its local environment allows it to report on the polarity of a specific site within a protein, its accessibility to solvent, and conformational changes.[2][4]
-
Studying Protein Folding and Dynamics : By replacing a native tryptophan, researchers can monitor folding pathways and the dynamics of specific protein domains.[2] Its use in resonance energy transfer (FRET) experiments, where it can act as an energy acceptor, is also valuable for measuring intramolecular distances.[2]
-
Investigating Protein-Protein and Protein-Ligand Interactions : 7-AzaTrp can be incorporated into a peptide or protein to study its binding to a partner molecule.[3][9] Changes in its fluorescence signal (e.g., intensity, lifetime, or emission maximum) upon binding provide quantitative information about the interaction, such as binding affinity and kinetics.[2] For example, the fluorescence of a 7-AzaTrp-containing hirudin analog was strongly quenched upon binding to thrombin, providing insight into the protein-protein interface.[2]
-
Biosynthetic Incorporation : 7-AzaTrp can be biosynthetically incorporated into proteins using tryptophan-auxotrophic strains of E. coli, enabling the production of proteins with a site-specific fluorescent label for in vivo or in vitro studies.[4][14] However, it's important to note that in some cases, this substitution can lead to reduced or inactive enzymes.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. 7-Aza-L-tryptophan | C10H11N3O2 | CID 7000165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. DL-7-Azatryptophan 7146-37-4 [sigmaaldrich.com]
- 9. DSpace [dr.lib.iastate.edu]
- 10. pnas.org [pnas.org]
- 11. DSpace [dr.lib.iastate.edu]
- 12. addi.ehu.es [addi.ehu.es]
- 13. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 14. academic.oup.com [academic.oup.com]
The Biological Activity of 7-Azatryptophan: A Technical Guide for Researchers
Abstract
7-Azatryptophan is a structurally unique analog of the essential amino acid tryptophan, characterized by the substitution of a nitrogen atom for the carbon at the 7th position of the indole ring. This modification imparts distinct photophysical properties, rendering it a powerful fluorescent probe for investigating protein structure, dynamics, and interactions. Beyond its utility in biophysical studies, emerging research suggests other potential biological activities, including antimicrobial and anticancer effects, possibly mediated through its interaction with tryptophan metabolic pathways. This technical guide provides an in-depth overview of the biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers, scientists, and drug development professionals in this field.
Introduction
This compound's primary significance in biological research stems from its intrinsic fluorescence. Unlike tryptophan, which has complex photophysical properties, this compound exhibits a red-shifted absorption and emission spectrum, making it a valuable tool for site-specific labeling and analysis of proteins.[1] Its incorporation into peptides and proteins, either through chemical synthesis or biosynthetic methods, allows for the introduction of a sensitive reporter group with minimal structural perturbation. This guide will explore the multifaceted biological activities of this compound, from its well-established role as a fluorescent probe to its potential as a modulator of cellular processes.
Photophysical and Spectroscopic Properties
The substitution of a nitrogen atom in the indole ring of tryptophan to form this compound results in significant alterations to its electronic structure, leading to unique spectroscopic characteristics. These properties are highly sensitive to the local environment, making this compound an excellent probe for studying protein conformation and binding events.
Table 1: Photophysical Properties of this compound vs. Tryptophan
| Property | Tryptophan | This compound | Reference(s) |
| Absorption Maximum (λabs) | ~280 nm | ~290 nm (red-shifted by ~10 nm) | [2][3] |
| Emission Maximum (λem) | ~350 nm | ~396 nm (red-shifted by ~46 nm) | [2][3] |
| Quantum Yield (in water) | ~0.13-0.14 | ~0.01 (strongly quenched) | [2][3] |
| Fluorescence Lifetime (in water) | Non-exponential decay | Single exponential decay (~780 ps at pH 7) | [1] |
Incorporation of this compound into Peptides and Proteins
The utility of this compound as a biological probe is contingent on its successful incorporation into polypeptide chains. This can be achieved through two primary methods: solid-phase peptide synthesis (SPPS) for shorter peptides and biosynthetic incorporation for larger proteins in cellular systems.
Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the site-specific insertion of this compound into a peptide sequence. The process involves the sequential addition of amino acids to a growing chain anchored to a solid resin.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-7-azatryptophan-OH)
-
Rink Amide resin
-
N,N'-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
Activator base (e.g., DIPEA)
-
Cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal amine.
-
Amino Acid Coupling: Activate the desired Fmoc-amino acid with a coupling reagent and activator base in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using Fmoc-L-7-azatryptophan-OH at the desired position.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Biosynthetic Incorporation
For the production of larger proteins containing this compound, biosynthetic incorporation using tryptophan-auxotrophic bacterial strains is the method of choice. These strains are unable to synthesize their own tryptophan and will therefore incorporate externally supplied analogs into their proteins.
Materials:
-
Tryptophan-auxotrophic E. coli strain (e.g., ATCC 23803)
-
Expression vector containing the gene of interest
-
Minimal medium (M9)
-
L-Tryptophan
-
L-7-Azatryptophan
-
Inducing agent (e.g., IPTG)
Procedure:
-
Transformation: Transform the tryptophan-auxotrophic E. coli strain with the expression vector.
-
Starter Culture: Grow a starter culture overnight in minimal medium supplemented with a limiting amount of L-tryptophan.
-
Main Culture: Inoculate a larger volume of minimal medium with the starter culture.
-
Induction and Analog Addition: When the culture reaches the mid-log phase of growth, induce protein expression with the appropriate inducer and supplement the medium with L-7-azatryptophan.
-
Harvesting: After a suitable incubation period, harvest the cells by centrifugation.
-
Protein Purification: Lyse the cells and purify the this compound-containing protein using standard chromatography techniques.[2]
Antimicrobial Activity
While the primary application of this compound has been as a fluorescent probe, some studies have investigated its potential antimicrobial properties, particularly when incorporated into antimicrobial peptides (AMPs). The introduction of this compound can influence the peptide's interaction with bacterial membranes.
Table 2: Antimicrobial Activity of a Peptide Containing this compound
| Peptide | Target Organism | MIC (µM) | Reference |
| NCR169C17–38C12,17/S-10W7-Aza I | E. faecalis | 3.1 | [5] |
| S. aureus | 3.1 | [5] | |
| K. pneumoniae | 3.1 | [5] | |
| A. baumannii | 3.1 | [5] | |
| P. aeruginosa | 3.1 | [5] | |
| E. coli | 3.1 | [5] | |
| NCR169C17–38C12,17/S-10W7-Aza II | E. faecalis | 3.1 | [5] |
| S. aureus | 3.1 | [5] | |
| K. pneumoniae | 3.1 | [5] | |
| A. baumannii | 3.1 | [5] | |
| P. aeruginosa | 3.1 | [5] | |
| E. coli | 3.1 | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Peptide stock solution
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Grow bacterial strains to the mid-log phase in MHB.
-
Dilution: Dilute the bacterial culture to a final concentration of approximately 1 x 105 CFU/mL.
-
Peptide Dilution: Prepare serial twofold dilutions of the this compound-containing peptide in the microtiter plate.
-
Inoculation: Add the diluted bacterial culture to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC as the lowest peptide concentration at which no visible bacterial growth is observed.[6]
Interaction with Tryptophan Metabolic Pathways
Given its structural similarity to tryptophan, this compound has the potential to interact with enzymes and signaling pathways involved in tryptophan metabolism. The primary route of tryptophan degradation is the kynurenine pathway, which is initiated by the enzyme indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).
The kynurenine pathway is implicated in immune regulation and various disease states.[7][8] The depletion of tryptophan and the production of downstream metabolites by this pathway can modulate T-cell proliferation and function.[9] While direct studies on the effect of this compound on the kynurenine pathway are limited, its potential to act as a substrate or inhibitor for IDO/TDO warrants further investigation.
References
- 1. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic Incorporation of Tryptophan Analogs in Proteins | Basicmedical Key [basicmedicalkey.com]
- 3. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]
- 7. Inducing the tryptophan catabolic pathway, indoleamine 2,3-dioxygenase (IDO), for suppression of graft-versus-host disease (GVHD) lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indoleamine 2,3-dioxygenase depletes tryptophan, activates general control non-derepressible 2 kinase and down-regulates key enzymes involved in fatty acid synthesis in primary human CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
7-azatryptophan safety and handling guidelines
An In-depth Technical Guide to 7-Azatryptophan: Safety and Handling for Researchers
Introduction
This compound (7AW), a non-canonical amino acid and an isostere of tryptophan, is a valuable tool for researchers, particularly in protein engineering and spectroscopic studies.[1][2] Its unique fluorescent properties make it an effective intrinsic probe for investigating protein structure, function, and dynamics.[1][3] While it is not classified as a hazardous substance, a thorough understanding of its properties and adherence to rigorous safety protocols are paramount in a laboratory setting. This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals, drawing from available safety data sheets and scientific literature.
Hazard Identification
According to available safety data sheets, this compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] However, it is crucial to note that the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, it should be handled with the care accorded to all laboratory chemicals, following good industrial hygiene and safety practices.[5]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and experimental design.
| Property | Data | Source(s) |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [6][7] |
| Molecular Weight | 205.21 g/mol | [6][7] |
| Appearance | Solid powder, can be beige in color | [5][6] |
| Melting Point | 262-264 °C; 289-290 °C | [3][5] |
| Solubility | Soluble in 1 M HCl (50 mg/ml) with heat. 10 g/L in water (20°C). | [3][5] |
| Fluorescent Properties | Excitation: 310 nm; Emission: 402 nm | [3] |
| Storage Class | 11 - Combustible Solids | [6] |
Toxicological Data
Specific toxicological data for this compound is limited. Most safety data sheets indicate that no data is available for acute toxicity, skin corrosion/irritation, or other endpoints.[4][8] One SDS notes an analogy to L-tryptophan, for which an oral LD50 in rats is available. This information should be used with caution as an indicator for a related compound, not as a direct measure of this compound's toxicity.
| Test | Species | Route | Result | Source(s) |
| Acute Toxicity (this compound) | - | - | No data available | [4] |
| Acute Toxicity (L-Tryptophan Analogy) | Rat (female) | Oral (LD50) | > 2,000 mg/kg | |
| Germ Cell Mutagenicity | - | - | In vitro mammalian cell gene mutation test mentioned as a test type. | [4] |
| Skin Sensitization | Mouse | - | Local lymph node assay (LLNA) mentioned as a test type. | [4] |
Handling, Storage, and Disposal
Safe Handling Procedures
Proper handling is critical to minimize exposure and maintain product integrity.
-
Ventilation: Use in a well-ventilated area or inside a chemical fume hood.[8]
-
Personal Contact: Limit all unnecessary personal contact. Avoid contact with skin and eyes and do not breathe dust.[5]
-
Hygiene: Do not eat, drink, or smoke when handling. Always wash hands with soap and water after handling the product.[5]
-
Dust Control: Avoid the formation and accumulation of dust.[5] Use dry clean-up procedures and avoid generating dust during spills.
Storage Conditions
Correct storage ensures the stability and quality of the compound.
-
Container: Store in the original, tightly closed container.[5][8]
-
Environment: Keep in a dry, cool, and well-ventilated place.[8]
-
Temperature: To maintain product quality, refrigeration is recommended.[5]
-
Incompatibilities: Avoid strong oxidizing agents, as ignition or violent reactions may result.
Disposal Guidelines
Dispose of this compound and its containers in accordance with all applicable national and local regulations.
-
Waste Classification: Treat as chemical waste. Do not mix with other waste.
-
Solid Waste: Collect unused solid material and contaminated disposables (e.g., gloves, weigh boats) in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Collect all solutions containing the compound in a designated aqueous hazardous waste container.[9]
-
Containers: Handle uncleaned, empty containers as you would the product itself.
Exposure Control and Personal Protective Equipment (PPE)
Appropriate engineering controls and PPE are essential to prevent exposure.
-
Engineering Controls: Ensure adequate ventilation. An eyewash unit should be readily available.[8]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or other appropriate protective eyeglasses.[5][8]
-
Skin Protection: Wear impervious protective clothing, such as a lab coat, to prevent skin exposure.[5][8]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).[10]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH-approved full-face respirator with a particle filter.[4][5][8]
References
- 1. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 7-Aza-L-tryptophan | C10H11N3O2 | CID 7000165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to 7-Azatryptophan Fluorescence: An Intrinsic Probe for Elucidating Biomolecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Azatryptophan (7-AzaTrp) is a fluorescent analog of the natural amino acid tryptophan, in which the carbon atom at the 7th position of the indole ring is replaced by a nitrogen atom. This seemingly subtle modification imparts unique and advantageous photophysical properties, establishing 7-AzaTrp as a powerful intrinsic fluorescent probe for investigating protein structure, dynamics, and interactions. Its distinct spectral characteristics, including a notable red-shift in both absorption and emission compared to tryptophan, allow for selective excitation and detection, even in the presence of multiple native tryptophan residues.[1][2] Furthermore, the fluorescence of 7-AzaTrp is exquisitely sensitive to its local environment, making it an invaluable tool for reporting on changes in solvent polarity, accessibility, and binding events.[1][2] This technical guide provides a comprehensive overview of the fundamental fluorescence properties of this compound, detailed experimental protocols for its application, and visual representations of its utility in studying complex biological processes.
Photophysical Properties of this compound
The utility of this compound as a fluorescent probe stems from its distinct photophysical properties, which are summarized below.
Spectral Characteristics
7-AzaTrp exhibits absorption and emission spectra that are significantly red-shifted compared to native tryptophan. The absorption maximum of 7-AzaTrp is shifted by approximately 10 nm, while the emission maximum shows a more substantial red-shift of about 46 nm.[1][2] This spectral separation is a key advantage, as it enables the selective excitation of 7-AzaTrp without significant interference from the fluorescence of endogenous tryptophans in a protein.
Environmental Sensitivity (Solvatochromism)
The fluorescence emission of this compound is highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism. In nonpolar environments, such as the hydrophobic core of a protein, 7-AzaTrp displays a blue-shifted emission with a higher quantum yield. Conversely, in polar, aqueous environments, its emission is red-shifted and the quantum yield is significantly quenched.[1] This property allows researchers to probe the local environment of the 7-AzaTrp residue within a protein and monitor changes in its solvent exposure during processes like protein folding, unfolding, or ligand binding.
Quantitative Photophysical Data
The following tables summarize key quantitative data on the fluorescence properties of this compound and its chromophore, 7-azaindole, in various solvents.
| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| This compound | ||||
| Water (pH 7) | ~288 | ~397 | 0.01 | [1] |
| Acetonitrile | - | - | 0.25 | [1] |
| 7-Azaindole | ||||
| Cyclohexane | - | 325 | - | [1] |
| Water | - | 400 | - | [1] |
| Methanol | 287 | 374, 505 (bimodal) | - | [3] |
| Solvent | Fluorescence Lifetime (τ) | Decay Characteristics | Reference |
| This compound | |||
| Water (pH 4-10) | ~780 ps | Single-exponential | [2][4] |
| Methanol | 140 ps | Single-exponential | [4] |
| DMSO | - | Non-exponential | [4] |
| Acetonitrile | - | Non-exponential | [4] |
| 1-Methyl-7-azaindole | |||
| Water | 21 ns | - | [2] |
Experimental Protocols
Site-Specific Incorporation of this compound into Proteins
The introduction of this compound at a specific site within a protein is typically achieved through site-directed mutagenesis of the gene encoding the protein of interest, followed by expression in a tryptophan-auxotrophic host strain.
Protocol:
-
Primer Design: Design mutagenic primers that introduce a TAG amber stop codon at the desired tryptophan codon (TGG) in the gene of interest.
-
Site-Directed Mutagenesis: Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase to introduce the amber codon into the expression plasmid.
-
Template Removal: Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Transformation: Transform the mutated plasmid into a tryptophan-auxotrophic E. coli strain (e.g., a strain with a deleted trpB gene).
-
Protein Expression:
-
Grow the transformed E. coli in a minimal medium supplemented with all amino acids except tryptophan.
-
Induce protein expression (e.g., with IPTG).
-
Simultaneously, supplement the culture medium with L-7-azatryptophan. The cellular machinery will incorporate 7-AzaTrp at the amber codon.
-
-
Protein Purification: Purify the 7-AzaTrp-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Verification: Confirm the incorporation of this compound by mass spectrometry.
Fluorescence Spectroscopy of this compound Labeled Proteins
Protocol:
-
Sample Preparation:
-
Prepare the purified 7-AzaTrp-labeled protein in a suitable buffer (e.g., phosphate or Tris buffer at a specific pH).
-
Determine the protein concentration using a method that is not affected by the presence of 7-AzaTrp (e.g., Bradford or BCA assay).
-
Prepare a buffer blank for background subtraction.
-
-
Instrument Setup:
-
Use a fluorescence spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Set the excitation wavelength to selectively excite this compound (typically between 295 nm and 310 nm to minimize excitation of native tryptophans).[5]
-
Set the emission wavelength range to capture the full emission spectrum of 7-AzaTrp (e.g., 320 nm to 550 nm).
-
Set the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the buffer blank.
-
Record the fluorescence emission spectrum of the protein sample.
-
Subtract the buffer blank spectrum from the protein sample spectrum to obtain the corrected fluorescence spectrum of the 7-AzaTrp-labeled protein.
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λmax).
-
Calculate the fluorescence intensity at λmax.
-
For quantitative measurements of quantum yield, use a known standard such as quinine sulfate.
-
Förster Resonance Energy Transfer (FRET) with this compound as an Acceptor
This compound can serve as an excellent FRET acceptor from a suitable donor, such as a native tyrosine residue or another fluorescent amino acid analog like p-cyanophenylalanine.[5]
Protocol:
-
Protein Preparation: Prepare the protein containing both the donor and the 7-AzaTrp acceptor.
-
Spectra Measurement:
-
Measure the absorption spectrum of the 7-AzaTrp-labeled protein and the emission spectrum of the donor-only protein.
-
Confirm spectral overlap between the donor's emission and the acceptor's absorption.
-
-
FRET Measurement:
-
Excite the sample at a wavelength that primarily excites the donor fluorophore.
-
Record the fluorescence emission spectrum over a range that covers the emission of both the donor and the acceptor.
-
The observation of quenched donor fluorescence and sensitized acceptor emission is indicative of FRET.
-
-
Control Experiments:
-
Measure the fluorescence of the donor-only protein under the same conditions.
-
Measure the fluorescence of the acceptor-only protein (excited at the donor's excitation wavelength) to correct for any direct excitation of the acceptor.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
Visualizations of Experimental Workflows and Biological Pathways
Hirudin Folding Monitored by Tyrosine to this compound FRET
The folding of hirudin, a potent thrombin inhibitor, can be monitored using FRET between a native tyrosine residue (donor) and a site-specifically incorporated this compound (acceptor).[1] In the unfolded state, the donor and acceptor are far apart, resulting in low FRET. Upon folding, they come into close proximity, leading to an increase in FRET efficiency.
Caption: FRET-based monitoring of hirudin folding.
Experimental Workflow for Hirudin-Thrombin Interaction Study
The interaction between hirudin and thrombin can be investigated by monitoring the fluorescence of this compound incorporated into hirudin.[1] Upon binding to thrombin, the local environment of the 7-AzaTrp probe changes, leading to a change in its fluorescence signal, often quenching.
Caption: Workflow for studying hirudin-thrombin interaction.
General FRET Experimental Workflow
This diagram outlines the general steps involved in a FRET experiment using a donor-acceptor pair, where this compound could serve as the acceptor.
Caption: General experimental workflow for FRET analysis.
Conclusion
This compound has emerged as a versatile and powerful fluorescent probe in the study of protein science and drug development. Its unique photophysical properties, particularly its spectral red-shift and environmental sensitivity, provide a distinct advantage over intrinsic tryptophan fluorescence. The ability to site-specifically incorporate 7-AzaTrp into proteins opens up a wide range of applications, from monitoring protein folding and conformational changes to characterizing protein-ligand and protein-protein interactions. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for researchers to harness the full potential of this compound fluorescence in their scientific endeavors.
References
- 1. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [dr.lib.iastate.edu]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Biosynthetic Incorporation of 7-Azatryptophan into Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the biosynthetic incorporation of the non-canonical amino acid 7-azatryptophan (7-azaTrp) into proteins. This powerful technique enables the introduction of a unique fluorescent probe with minimal structural perturbation, offering significant advantages for studying protein structure, function, and dynamics.
Introduction
This compound is an isostere of tryptophan where the carbon atom at the 7th position of the indole ring is replaced by a nitrogen atom.[1] This substitution results in distinct photophysical properties, including a red-shift in absorbance and fluorescence emission, making it a valuable tool for various biophysical studies.[1][2][3] The fluorescence quantum yield of 7-azaTrp is highly sensitive to its local environment, providing a powerful handle to probe changes in protein conformation and interactions.[1][2][4] This document outlines the protocols for incorporating 7-azaTrp into proteins using E. coli expression systems, along with methods for protein purification and characterization.
Key Applications
-
Fluorescence Resonance Energy Transfer (FRET): The spectral properties of 7-azaTrp make it an excellent FRET acceptor from native tryptophan residues, enabling the study of protein folding and conformational changes.[1]
-
Probing Protein-Ligand Interactions: The sensitivity of 7-azaTrp fluorescence to its environment can be used to monitor the binding of small molecules and other proteins.[5]
-
NMR Spectroscopy: Site-specific incorporation of isotope-labeled 7-azaTrp provides a powerful tool for NMR-based structural and dynamic studies of proteins.[6][7][8]
-
Enhanced Protein Visualization: The intrinsic blue fluorescence of proteins containing 7-azaTrp allows for their detection under UV irradiation.[9][10]
Data Presentation
Table 1: Incorporation Efficiency of Tryptophan Analogs
| Tryptophan Analog | Protein | Expression System | Incorporation Efficiency (%) | Reference |
| This compound | Annexin A5 | E. coli (Trp auxotroph) | ~80 | [9] |
| 5-Hydroxytryptophan | Staphylococcal Nuclease A | E. coli (Trp auxotroph) | High | [11] |
| This compound | Staphylococcal Nuclease A | E. coli (Trp auxotroph) | High | [11] |
| 5-Azatryptophan | Annexin A5 | E. coli (Trp auxotroph) | ~70 | [9] |
| This compound | Phage Lambda Lysozyme | E. coli (overexpression) | High | [12] |
Table 2: Spectroscopic Properties of this compound
| Property | Value | Conditions | Reference |
| Absorption Maximum (λabs) | Red-shifted by ~10 nm vs. Trp | Aqueous solution | [1] |
| Emission Maximum (λem) | Red-shifted by ~46 nm vs. Trp | Aqueous solution | [1] |
| Quantum Yield (QY) | 0.01 | Aqueous solution (pH 7) | [1] |
| Quantum Yield (QY) | 0.25 | Acetonitrile | [1] |
| Stokes Shift | ~130 nm (for 4-azaindole) | Aqueous buffers | [10] |
Experimental Protocols
Protocol 1: Expression of this compound-Labeled Proteins in E. coli
This protocol is adapted for use with a tryptophan auxotrophic E. coli strain, such as ATCC 49980 (genotype: WP2, trp-, uvrA-, malB-).[9][10]
Materials:
-
Tryptophan auxotrophic E. coli strain (e.g., ATCC 49980)
-
Expression vector containing the gene of interest (e.g., pQE80)[9]
-
Luria-Bertani (LB) medium
-
M9 minimal medium
-
Glucose (20% w/v, sterile)
-
MgSO₄ (1 M, sterile)
-
CaCl₂ (0.1 M, sterile)
-
Thiamine (1% w/v, sterile)
-
Casamino acids (10% w/v, sterile, tryptophan-free)
-
L-Tryptophan (Trp)
-
7-Azaindole
-
L-Serine
-
Tryptophan Synthase (TrpS)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Appropriate antibiotic
Procedure:
-
Transformation: Transform the tryptophan auxotrophic E. coli strain with the expression vector containing your gene of interest. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture Growth (Initial Phase): Inoculate 1 L of M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, 0.1% casamino acids, and a limiting amount of L-tryptophan (e.g., 20 mg/L) with the overnight culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Preparation of this compound:
-
Induction of Protein Expression:
-
Harvest the cells from the main culture by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with M9 minimal medium lacking tryptophan to remove any residual Trp.
-
Resuspend the cells in fresh M9 minimal medium containing all supplements except tryptophan.
-
Add the pre-synthesized this compound to a final concentration of 1 mM.[8]
-
Incubate for 30 minutes with shaking.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.[9]
-
-
Expression: Continue to incubate the culture overnight at 30°C with vigorous shaking.[9]
-
Cell Harvest: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until further processing.
Protocol 2: Purification of His-tagged this compound-Labeled Proteins
This protocol is suitable for proteins expressed with an N-terminal His-tag.[8][9]
Materials:
-
Cell pellet from Protocol 1
-
Lysis Buffer (50 mM sodium dihydrogen phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM sodium dihydrogen phosphate, 300 mM NaCl, 40 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM sodium dihydrogen phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
Lysozyme
-
DNase I
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 5 µg/mL.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation (40,000 x g, 40 min, 4°C).[9]
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein using an imidazole gradient (e.g., 20-250 mM) or a single step with Elution Buffer.[9]
-
-
Buffer Exchange and Concentration:
-
Concentrate the eluted protein fractions using an appropriate centrifugal filter device.
-
Exchange the buffer to a suitable storage buffer (e.g., 20 mM MES, 150 mM NaCl, pH 6.5).[8]
-
-
Purity Analysis: Analyze the purity of the protein by SDS-PAGE and Coomassie staining.[9]
Protocol 3: Characterization by Mass Spectrometry
Mass spectrometry is essential to confirm the successful incorporation of this compound.
Procedure:
-
Intact Protein Mass Analysis:
-
Analyze the purified protein by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
-
The expected mass of the protein will be increased by the mass difference between nitrogen and a CH group for each incorporated 7-azaTrp residue.
-
-
Peptide Mass Fingerprinting:
Visualizations
Caption: Experimental workflow for 7-azaTrp incorporation.
Caption: Biosynthesis and incorporation of this compound.
Caption: Rationale for using this compound biosynthetically.
References
- 1. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic Incorporation of Tryptophan Analogs in Proteins | Basicmedical Key [basicmedicalkey.com]
- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 4. Characterization of the fluorescence emission properties of this compound in reverse micellar environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and this compound on structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. promega.com [promega.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols: 7-Azatryptophan as a Fluorescent Probe in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Azatryptophan (7-AW) is a fluorescent analog of the natural amino acid tryptophan, offering unique photophysical properties that make it a powerful tool for investigating protein structure, dynamics, and interactions. By replacing the carbon atom at the 7th position of the indole ring with a nitrogen atom, 7-AW exhibits a significant red-shift in both its absorption and emission spectra compared to tryptophan. This spectral distinction allows for selective excitation and monitoring of 7-AW without significant interference from endogenous tryptophans, a common challenge in protein fluorescence studies.[1] Furthermore, the fluorescence of 7-AW is highly sensitive to its local environment, making it an exquisite probe for reporting on changes in protein conformation, ligand binding, and protein-protein interactions.[2]
These application notes provide a comprehensive overview of the use of 7-AW as a fluorescent probe, including detailed protocols for its incorporation into proteins and subsequent spectroscopic analysis.
Key Advantages of this compound
-
Spectral Separation: The absorption and emission maxima of 7-AW are red-shifted by approximately 10 nm and 46 nm, respectively, compared to tryptophan, enabling selective excitation and detection.[1]
-
Environmental Sensitivity: The quantum yield and emission maximum of 7-AW are highly dependent on the polarity of its environment. The quantum yield increases significantly in nonpolar environments, providing a sensitive measure of solvent accessibility.[1]
-
Single Exponential Decay: In aqueous solutions, 7-AW exhibits a single exponential fluorescence decay, simplifying lifetime analysis compared to the complex multi-exponential decay of tryptophan.[3]
-
Site-Specific Incorporation: 7-AW can be incorporated into specific sites within a protein sequence using both biosynthetic and synthetic methods, allowing for targeted investigations.[4][5]
Data Presentation
Table 1: Photophysical Properties of this compound vs. Tryptophan
| Property | Tryptophan (Trp) | This compound (7-AW) | Reference |
| Absorption Maximum (λabs) | ~280 nm | ~290 nm | [1] |
| Emission Maximum (λem) | ~354 nm | ~400 nm | [1] |
| Quantum Yield (Aqueous, pH 7) | ~0.13 | ~0.01 | [1] |
| Quantum Yield (Acetonitrile) | - | 0.25 | [1] |
| Fluorescence Lifetime (Aqueous) | Multi-exponential | Single exponential | [3] |
Table 2: Applications of this compound in Protein Studies
| Application | Protein System | Key Findings | Reference |
| Protein Folding | Hirudin (core domain 1-47) | 7-AW acts as a superior energy acceptor to Trp for monitoring disulfide-coupled folding. | [1] |
| Protein-Protein Interaction | Hirudin-Thrombin | Fluorescence of 7-AW is quenched upon binding to thrombin, indicating environmental changes at the interface. | [1] |
| Small Molecule-Protein Interaction | Avidin-Biotinylated 7-AW | Energy transfer from Trp to 7-AW and a blue-shift in the 7-AW spectrum were observed upon complex formation. | [3] |
| Local Environment Probing | Staphylococcal Nuclease | Incorporation of 7-AW provided insights into the solvent accessibility of Trp residues. | [6] (from[5]) |
| NMR Spectroscopy | Zika Virus NS2B-NS3 Protease | Site-specific incorporation of isotope-labeled 7-AW allowed for straightforward NMR resonance assignments. | [5][7] |
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of this compound using Tryptophan Auxotrophic E. coli
This protocol is suitable for producing proteins containing 7-AW in place of all tryptophan residues.
1. Materials:
-
Tryptophan auxotrophic E. coli strain (e.g., B95.ΔA)
-
Minimal medium (e.g., M9) supplemented with all amino acids except tryptophan
-
L-7-Azatryptophan (Sigma-Aldrich or synthesized)
-
Expression vector containing the gene of interest
-
Standard protein expression and purification reagents (IPTG, buffers, chromatography columns)
2. Procedure:
-
Transformation: Transform the tryptophan auxotrophic E. coli strain with the expression vector containing the gene of interest.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C.
-
Minimal Medium Culture: Inoculate 1 L of minimal medium (supplemented with all amino acids except tryptophan and the appropriate antibiotic) with the overnight culture.
-
Growth and Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
7-AW Addition and Induction: Add L-7-azatryptophan to a final concentration of 50-100 mg/L. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and incorporation efficiency.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the 7-AW-labeled protein using standard protocols (e.g., affinity chromatography, size-exclusion chromatography).
-
Verification: Confirm the incorporation of 7-AW by mass spectrometry. The mass of the protein will be different from the wild-type due to the substitution of tryptophan (C11H12N2O2, MW: 204.23) with this compound (C10H11N3O2, MW: 205.21).
Protocol 2: Site-Specific Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol allows for the precise placement of a 7-AW residue at a specific position within a peptide or small protein.
1. Materials:
-
Fmoc-L-7-azatryptophan-OH (commercially available or synthesized)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Standard SPPS reagents: Fmoc-protected amino acids, coupling reagents (e.g., HBTU/HOBt), deprotection solution (e.g., 20% piperidine in DMF), cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5)
-
Solvents: DMF, DCM, Diethyl ether
-
HPLC for purification
2. Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the desired Fmoc-amino acid using a coupling reagent (e.g., HBTU/HOBt) and couple it to the deprotected N-terminus of the peptide on the resin.
-
Incorporation of Fmoc-L-7-Azatryptophan-OH: Use the same coupling procedure as in step 3 to incorporate Fmoc-L-7-azatryptophan-OH at the desired position in the peptide sequence. A double coupling may be performed to ensure high coupling efficiency.[4]
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail. Note that the 7-azaindole side chain can be sensitive to strong acid, so optimization of the cleavage time and cocktail may be necessary.[4]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide by reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 3: Fluorescence Spectroscopy of 7-AW Labeled Proteins
This protocol outlines the general procedure for acquiring fluorescence spectra of proteins containing 7-AW.
1. Materials:
-
Purified 7-AW labeled protein in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.4)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvette
2. Procedure:
-
Sample Preparation: Prepare a solution of the 7-AW labeled protein at a concentration that gives an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.
-
Excitation Wavelength Selection: To selectively excite 7-AW in the presence of tryptophan, use an excitation wavelength at the red edge of the 7-AW absorption band, typically between 310 nm and 320 nm.[1][3] At these wavelengths, the absorbance of tryptophan is minimal.
-
Emission Spectrum Acquisition: Scan the emission monochromator over a range that covers the expected fluorescence of 7-AW (e.g., 350 nm to 550 nm).
-
Control Spectra: Acquire emission spectra of a buffer blank and, if applicable, the wild-type protein (without 7-AW) using the same excitation wavelength to assess background fluorescence and any contribution from tryptophan.
-
Data Analysis:
-
Spectral Shifts: Analyze the position of the emission maximum (λmax) to infer changes in the local environment of the 7-AW probe. A blue-shift (shift to shorter wavelengths) indicates a more hydrophobic environment, while a red-shift suggests increased solvent exposure.
-
Intensity Changes: Monitor changes in fluorescence intensity to study binding events or conformational changes. Fluorescence quenching (decrease in intensity) or enhancement can provide information about the proximity of quenching groups or changes in the probe's environment.[8][9][10][11]
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate).
-
Fluorescence Lifetime Measurements: Time-resolved fluorescence measurements can provide additional insights into the dynamics of the protein and the environment of the 7-AW probe.[3][12]
-
Visualizations
Caption: Workflow for protein studies using this compound.
Caption: Environmental sensitivity of this compound fluorescence.
References
- 1. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. DSpace [dr.lib.iastate.edu]
- 4. benchchem.com [benchchem.com]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. na-st01.ext.exlibrisgroup.com [na-st01.ext.exlibrisgroup.com]
- 8. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Origin of tryptophan fluorescence lifetimes. Part 2: fluorescence lifetimes origin of tryptophan in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The fluorescence decay of tryptophan residues in native and denatured proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Protein Secrets: 7-Azatryptophan as a Powerful Probe for Folding and Dynamics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
In the intricate world of molecular biology and drug development, a deep understanding of protein folding and dynamics is paramount. 7-Azatryptophan (7-azaTrp), a fluorescent analog of the natural amino acid tryptophan, has emerged as an invaluable tool for elucidating these complex processes. Its unique photophysical properties, particularly its red-shifted fluorescence and sensitivity to the local environment, offer a distinct advantage over intrinsic tryptophan fluorescence, enabling more precise and insightful experiments. This document provides detailed application notes and protocols for utilizing this compound in the study of protein folding, dynamics, and interactions.
Key Advantages of this compound
The substitution of a carbon atom with a nitrogen atom at the 7th position of the indole ring in this compound results in several spectroscopic advantages:
-
Red-Shifted Spectra: 7-azaTrp exhibits a notable red-shift in both its absorption (by ~10 nm) and emission (by 46-70 nm) spectra compared to tryptophan.[1][2] This allows for the selective excitation of 7-azaTrp at wavelengths above 300 nm, where native tryptophan absorption is minimal, thereby isolating the signal from a specific, engineered site within a protein.[2]
-
Environmental Sensitivity: The fluorescence quantum yield and emission maximum of this compound are highly sensitive to the polarity of its microenvironment.[1][3] This property makes it an excellent probe for monitoring conformational changes, ligand binding, and the exposure of the probe to solvent.[4] For instance, the fluorescence of 7-azaTrp is significantly quenched in aqueous environments, a feature that can be exploited to track its movement from a solvent-exposed to a buried state during protein folding.[4][5]
-
Simplified Fluorescence Decay: Unlike tryptophan, which displays complex multi-exponential fluorescence decay kinetics, this compound exhibits a single exponential decay in aqueous solutions.[2][6][7] This simplifies the analysis of fluorescence lifetime data, providing clearer insights into the dynamics of the local environment.
Data Presentation: Spectroscopic Properties
The following tables summarize the key spectroscopic properties of this compound in comparison to tryptophan, providing a clear basis for experimental design.
| Property | Tryptophan (Trp) | This compound (7-azaTrp) | Reference |
| Absorption Maximum (λabs) | ~280 nm | ~290 nm (red-shifted by ~10 nm) | [1][2] |
| Emission Maximum (λem) | ~350 nm (in water) | 390-400 nm (in water, red-shifted by 46-70 nm) | [1][2] |
| Quantum Yield (Φ) | ~0.14 (in water) | 0.01-0.02 (in water), up to 0.25 in nonpolar solvents | [1][3] |
| Fluorescence Lifetime | Multi-exponential | Single-exponential | [2][6][7] |
Table 1: Comparison of Spectroscopic Properties of Tryptophan and this compound.
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of this compound into Recombinant Proteins
This protocol describes the incorporation of 7-azaTrp into a target protein using a tryptophan auxotrophic Escherichia coli strain. This method allows for the production of proteins where all tryptophan residues are replaced by 7-azaTrp.
Materials:
-
Tryptophan auxotrophic E. coli strain (e.g., RF12, a BL21(DE3) derivative)[8]
-
Expression vector containing the gene of interest under an inducible promoter.
-
M9 minimal medium.
-
L-Tryptophan.
-
L-7-Azatryptophan.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) or other appropriate inducer.
-
Standard protein purification reagents and equipment.
Procedure:
-
Transformation: Transform the tryptophan auxotrophic E. coli strain with the expression vector containing the gene of interest.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C with shaking.
-
Initial Growth in Minimal Medium with Tryptophan:
-
Inoculate 1 L of M9 minimal medium supplemented with 1% glucose, 0.4% casamino acids (acid-hydrolyzed, vitamin-free), 0.1 mM CaCl₂, 2 mM MgSO₄, and 50 mg/L L-tryptophan with the overnight culture.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Cell Harvest and Medium Exchange:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Gently wash the cell pellet twice with pre-warmed, sterile M9 minimal medium lacking tryptophan to remove any residual tryptophan.
-
-
Induction with this compound:
-
Resuspend the cell pellet in 1 L of fresh, pre-warmed M9 minimal medium supplemented as before, but replacing L-tryptophan with 50-100 mg/L L-7-azatryptophan.
-
Incubate the culture for 30-60 minutes at 37°C with shaking to allow for the depletion of any remaining intracellular tryptophan.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
-
Expression: Continue to grow the culture for 3-5 hours at the optimal temperature for your protein's expression. Note that cell growth may be slower in the presence of 7-azaTrp.[8]
-
Harvest and Purification:
-
Harvest the cells by centrifugation.
-
Purify the 7-azaTrp labeled protein using standard chromatography techniques appropriate for your protein.
-
-
Verification: Confirm the incorporation of 7-azaTrp by mass spectrometry and by observing the characteristic red-shifted fluorescence emission spectrum.
Caption: Workflow for biosynthetic incorporation of this compound.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
This protocol outlines the manual incorporation of a single 7-azaTrp residue at a specific site within a peptide using Fmoc-based solid-phase synthesis.
Materials:
-
Fmoc-protected amino acids.
-
Fmoc-L-7-azatryptophan-OH.
-
Rink Amide or other suitable resin.
-
N,N-Dimethylformamide (DMF).
-
Dichloromethane (DCM).
-
Piperidine solution in DMF (20% v/v).
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).
-
DIPEA (N,N-Diisopropylethylamine).
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Cold diethyl ether.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM. Perform a Kaiser test to confirm complete coupling.
-
-
Incorporation of Fmoc-L-7-Azatryptophan-OH:
-
Repeat the deprotection step (Step 2).
-
Couple Fmoc-L-7-azatryptophan-OH using the same procedure as in Step 3. A double coupling may be performed to ensure high efficiency.[9]
-
-
Chain Elongation: Repeat the deprotection and coupling cycles for the remaining amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.[9]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase HPLC.
-
-
Verification: Confirm the identity and purity of the peptide by mass spectrometry.
Caption: Solid-phase peptide synthesis workflow for this compound incorporation.
Protocol 3: Monitoring Protein Folding using this compound Fluorescence
This protocol describes a general method for using the fluorescence of incorporated 7-azaTrp to monitor protein folding, for example, in a denaturant-induced equilibrium unfolding experiment.
Materials:
-
Purified protein containing 7-azaTrp.
-
Native buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Denaturing buffer (native buffer containing a high concentration of denaturant, e.g., 8 M guanidinium chloride or urea).
-
Fluorometer.
-
Cuvettes.
Procedure:
-
Sample Preparation:
-
Prepare a series of samples with a constant protein concentration and varying concentrations of denaturant by mixing appropriate volumes of the native and denaturing buffers.
-
Allow the samples to equilibrate for a sufficient time (e.g., several hours to overnight) at a constant temperature.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the fluorometer to a value that selectively excites 7-azaTrp (e.g., 310 nm) to minimize any background fluorescence from native tryptophans or tyrosines.[3]
-
Record the fluorescence emission spectrum for each sample (e.g., from 330 nm to 500 nm).
-
Record the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (or the wavelength of the emission maximum) as a function of the denaturant concentration.
-
The resulting curve represents the unfolding transition of the protein. The fluorescence of 7-azaTrp is expected to be quenched as it becomes more solvent-exposed during unfolding.[4][5]
-
Fit the data to a two-state or multi-state unfolding model to determine thermodynamic parameters such as the free energy of folding (ΔG°) and the m-value.
-
Caption: Workflow for monitoring protein folding using this compound fluorescence.
Applications in Drug Development
The ability to precisely monitor protein conformational changes and interactions is crucial in drug discovery. This compound can be a powerful tool in this context:
-
High-Throughput Screening: The sensitivity of 7-azaTrp fluorescence to its environment can be exploited to develop high-throughput screening assays for compounds that bind to a target protein and induce a conformational change.
-
Fragment-Based Screening: By incorporating 7-azaTrp near a binding pocket, the binding of small molecule fragments can be detected by changes in its fluorescence signal.
-
Understanding Drug-Target Interactions: Fluorescence resonance energy transfer (FRET) experiments using 7-azaTrp as a donor or acceptor can provide distance constraints to characterize the binding mode of a drug and the conformational state of the protein-drug complex.
Conclusion
This compound is a versatile and powerful probe for investigating the intricacies of protein folding and dynamics. Its unique spectroscopic properties provide a clear window into molecular events that are often obscured when using intrinsic tryptophan fluorescence. The protocols outlined in this document provide a starting point for researchers to incorporate this valuable tool into their studies, paving the way for new discoveries in protein science and drug development.
References
- 1. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biosynthetic Incorporation of Tryptophan Analogs in Proteins | Basicmedical Key [basicmedicalkey.com]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. DSpace [dr.lib.iastate.edu]
- 7. Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid this compound and the Nonexponential Fluorescence Decay of Tryptophan in Water | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Applications of 7-Azatryptophan in NMR Spectroscopy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Azatryptophan (7AW) is a non-canonical amino acid and a structural analog of tryptophan, where a nitrogen atom replaces the carbon at the 7th position of the indole ring. This isoelectronic substitution endows 7AW with unique photophysical and spectroscopic properties that make it a powerful probe in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Its ability to be site-specifically incorporated into proteins allows for targeted studies of protein structure, dynamics, and interactions with minimal perturbation to the native conformation. This document provides detailed application notes and experimental protocols for the use of this compound in NMR spectroscopy.
Key Applications in NMR Spectroscopy
The primary application of this compound in NMR spectroscopy is as a site-specific probe for overcoming spectral complexity and gaining residue-specific information in large proteins.
Site-Selective Isotope Labeling for Simplified Spectra
Incorporating isotopically labeled (e.g., ¹⁵N, ¹³C) this compound into a protein that is otherwise unlabeled allows for the unambiguous assignment and monitoring of a single residue's signals in complex NMR spectra. This is particularly advantageous for large proteins where extensive signal overlap in uniformly labeled samples hinders analysis.[1] In ¹⁵N-HSQC spectra of proteins containing a single ¹⁵N-labeled 7AW, only one cross-peak is observed, corresponding to the indole N-H of the 7AW residue. This provides a clean spectroscopic window to probe the local environment of that specific tryptophan position.[1]
Probing Protein Structure and Conformation
The chemical shifts of the 7AW indole N-H are sensitive to the local chemical environment. Studies have shown that the substitution of tryptophan with 7AW results in minimal structural perturbation to the protein.[1][2] The observed chemical shifts of the incorporated 7AW in ¹⁵N-HSQC spectra are typically close to those of the wild-type tryptophan, confirming the structural integrity of the protein.[1][2] Any significant deviations in chemical shifts can indicate local conformational changes.
Investigating Protein-Ligand Interactions
By selectively labeling 7AW, researchers can monitor the changes in its NMR signals upon the addition of a ligand. Chemical shift perturbations (CSPs) of the 7AW N-H peak provide direct evidence of binding at or near the tryptophan residue. This approach is valuable for:
-
Binding Site Mapping: Identifying tryptophan residues involved in ligand binding.
-
Quantitative Binding Analysis: Determining dissociation constants (Kd) through NMR titration experiments.
-
Screening for Drug Candidates: High-throughput screening of compound libraries for binding to a target protein.
While the primary focus in the literature has been on its fluorescent properties for such studies, the principles are directly applicable to NMR.[3]
Studying Protein Dynamics
NMR relaxation experiments on a selectively ¹⁵N-labeled 7AW residue can provide insights into the local dynamics of that specific region of the protein. Parameters such as T1, T2, and heteronuclear NOE can be measured to characterize motions on different timescales, from picoseconds to seconds.
Quantitative Data Summary
The incorporation of this compound generally results in minimal changes to the protein's structure, as reflected in the chemical shifts. The following table summarizes representative ¹H and ¹⁵N chemical shifts for this compound incorporated into the Zika virus NS2B-NS3 protease (ZiPro), compared to the wild-type tryptophan.
| Protein Construct | Residue Position | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Reference |
| ZiPro WT | Trp5 | ~8.3 | ~128 | [1] |
| ZiPro Trp5_7AW | 7AW at pos. 5 | ~8.3 | ~128.5 | [1] |
| ZiPro WT | Trp50 | ~10.1 | ~128 | [1] |
| ZiPro Trp50_7AW | 7AW at pos. 50 | ~10.1 | ~128.5 | [1] |
| ZiPro WT | Trp61 | ~9.9 | ~126 | [1] |
| ZiPro Trp61_7AW | 7AW at pos. 61* | ~9.9 | ~126.5 | [1] |
Note: The chemical shifts are approximate values extracted from published spectra and serve for comparative purposes. Precise values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of ¹⁵N-Labeled this compound into Proteins via Genetic Code Expansion
This protocol outlines the in vivo incorporation of isotopically labeled this compound at a specific site in a target protein expressed in E. coli. This method relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 7AW and recognizes an amber stop codon (UAG) introduced at the desired tryptophan codon in the gene of interest.[1][2]
Materials:
-
¹⁵N-labeled L-7-azatryptophan
-
E. coli expression strain (e.g., B-95.ΔA)
-
Expression plasmid for the target protein with a UAG codon at the desired tryptophan position and a purification tag (e.g., His-tag).
-
Plasmid encoding the 7AW-specific aminoacyl-tRNA synthetase (7AWRS) and its cognate tRNA.
-
LB medium and M9 minimal medium.
-
Appropriate antibiotics.
-
IPTG for induction.
-
Ni-NTA affinity chromatography column.
-
NMR buffer (e.g., 20 mM MES, pH 6.5, 150 mM NaCl, 10% D₂O).
Procedure:
-
Preparation of Labeled this compound: ¹⁵N-labeled 7AW can be synthesized enzymatically from ¹⁵N-labeled serine and 7-azaindole using a tryptophan synthetase β-subunit (TrpB) mutant.[2]
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the 7AWRS/tRNA pair.
-
Culture Growth: a. Grow a starter culture overnight in LB medium containing the appropriate antibiotics. b. Inoculate M9 minimal medium (containing ¹⁵NH₄Cl as the sole nitrogen source for uniform labeling, or unlabeled NH₄Cl for selective labeling) with the starter culture. c. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and 7AW Addition: a. Add ¹⁵N-labeled this compound to the culture to a final concentration of 1 mM. b. Induce protein expression by adding IPTG to a final concentration of 1 mM. c. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Harvesting and Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication). c. Clarify the lysate by centrifugation. d. Purify the target protein using Ni-NTA affinity chromatography according to the manufacturer's protocol. e. Perform buffer exchange into the desired NMR buffer.
-
NMR Sample Preparation: Concentrate the purified protein to the desired concentration (typically 0.1-1 mM) for NMR analysis.
Protocol 2: ¹⁵N-HSQC NMR Spectroscopy of a this compound Labeled Protein
This protocol describes the acquisition of a standard 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum to observe the selectively labeled this compound residue.
Equipment and Reagents:
-
NMR spectrometer equipped with a cryoprobe.
-
Purified ¹⁵N-7AW labeled protein in NMR buffer.
Procedure:
-
Sample Preparation: Prepare the protein sample at a concentration of at least 50 µM in a suitable NMR tube.
-
Spectrometer Setup: a. Tune and match the probe for ¹H and ¹⁵N frequencies. b. Lock the spectrometer on the D₂O signal. c. Shim the magnetic field to achieve optimal homogeneity.
-
Experiment Parameters: a. Use a standard ¹⁵N-HSQC pulse sequence (e.g., hsqcetf3gpsi). b. Set the ¹H spectral width to cover all proton signals (e.g., 12-16 ppm). c. Set the ¹⁵N spectral width to cover the expected indole and amide region (e.g., 105-135 ppm). d. Center the ¹H carrier frequency on the water resonance (around 4.7 ppm). e. Center the ¹⁵N carrier frequency around 120 ppm. f. Set the number of complex points in the direct (¹H) dimension to 1024 or 2048. g. Set the number of increments in the indirect (¹⁵N) dimension to at least 128. h. Adjust the number of scans per increment to achieve adequate signal-to-noise (typically 8, 16, or 32 for a moderately concentrated sample).
-
Data Acquisition: Acquire the 2D ¹H-¹⁵N HSQC spectrum.
-
Data Processing: a. Apply appropriate window functions (e.g., squared sine-bell) in both dimensions. b. Perform Fourier transformation. c. Phase correct the spectrum. d. Reference the spectrum using an internal or external standard.
Protocol 3: NMR Titration for Protein-Ligand Interaction Analysis
This protocol describes how to perform an NMR titration experiment to study the interaction of a ligand with a protein containing a selectively ¹⁵N-labeled this compound.
Materials:
-
Purified ¹⁵N-7AW labeled protein in NMR buffer.
-
A concentrated stock solution of the ligand in the same NMR buffer.
Procedure:
-
Initial Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titration: a. Add a small aliquot of the concentrated ligand stock solution to the protein sample. b. Mix thoroughly but gently. c. Acquire another ¹H-¹⁵N HSQC spectrum.
-
Repeat: Repeat step 2 with increasing amounts of the ligand until the chemical shift of the 7AW N-H peak stops changing, indicating saturation of the binding site.
-
Data Analysis: a. Track the chemical shift changes (CSPs) of the 7AW N-H peak at each ligand concentration. The combined ¹H and ¹⁵N CSP can be calculated using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the ¹H and ¹⁵N chemical shifts, and α is a scaling factor (typically around 0.154). b. Plot the CSP as a function of the molar ratio of ligand to protein. c. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Conclusion
This compound is a valuable tool for NMR-based studies of proteins. Its site-specific incorporation with isotopic labels provides a powerful means to simplify complex spectra and to probe the structure, dynamics, and interactions of proteins at a residue-specific level with minimal structural perturbation. The protocols provided herein offer a guide for researchers to implement this technique in their own studies. The continued development of genetic code expansion technologies will likely further broaden the applications of this compound and other non-canonical amino acids in NMR spectroscopy and drug discovery.
References
Application Notes and Protocols for Site-Selective Isotope Labeling with 7-Azatryptophan
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Site-selective isotope labeling of proteins with non-canonical amino acids is a powerful technique for elucidating protein structure, dynamics, and interactions. 7-Azatryptophan (7AW), a fluorescent and isoelectronic analog of tryptophan, serves as a minimally perturbing probe for nuclear magnetic resonance (NMR) spectroscopy and fluorescence-based assays.[1][2] Its unique photophysical properties, including a red-shifted absorption and emission spectrum compared to tryptophan, allow for selective excitation and monitoring, even in the presence of multiple native tryptophan residues.[3][4] This document provides detailed application notes and protocols for the site-selective incorporation of this compound into proteins for various biophysical and drug discovery applications.
Data Presentation: Quantitative Parameters
The successful incorporation and utility of this compound are critically dependent on several quantitative factors. The following tables summarize key data for experimental planning and analysis.
Table 1: Spectroscopic Properties of this compound (7AW) vs. Tryptophan (Trp)
| Property | Tryptophan (Trp) | This compound (7AW) | Reference(s) |
| Absorption Maximum (λmax,abs) | ~280 nm | ~290 nm (+10 nm shift) | [3][4] |
| Emission Maximum (λmax,em) | ~354 nm | ~400 nm (+46 nm shift) | [3][4] |
| Quantum Yield (Aqueous Solution, pH 7) | ~0.13 | ~0.01 | [3][5] |
| Quantum Yield (Acetonitrile) | - | ~0.25 | [3] |
| Selective Excitation Wavelength | Not applicable | ~310-320 nm | [3] |
Table 2: In Vivo Incorporation of this compound in E. coli
| Parameter | Value | Reference(s) |
| Expression System | Engineered aminoacyl-tRNA synthetase/tRNA pair in E. coli | [1][2][6] |
| E. coli Strain | B95.ΔA (Tryptophan auxotroph) | [1] |
| Culture Medium | Luria-Bertani (LB) Broth | [1] |
| 7AW Concentration in Medium | 1 mM | [1] |
| Incorporation Efficiency | >98% | [7] |
| Protein Yield (Zika Virus NS2B-NS3 Protease) | 35 - 170 µM from 100 mL culture | [1] |
Table 3: NMR Chemical Shift Perturbations
Incorporation of 7AW generally results in minimal structural perturbation, leading to small changes in NMR chemical shifts compared to the wild-type protein.
| Protein | Labeled Residue | 15N Chemical Shift Difference (ppm) | 1H Chemical Shift Difference (ppm) | Reference(s) |
| Zika Virus NS2B-NS3 Protease | Multiple Trp replacements | Minimal, close to wild-type shifts | Minimal, close to wild-type shifts | [1][2] |
| Note: The largest chemical shift differences are often observed for flexible or disordered residues. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Isotopically Labeled this compound
This protocol is based on the use of a tryptophan synthetase β-subunit (TrpB) mutant for the synthesis of 7AW from serine and 7-aza-indole.[1][2][6] This method allows for the straightforward production of isotopically labeled 7AW (e.g., ¹⁵N, ¹³C) by using appropriately labeled serine.
Materials:
-
TrpB mutant (e.g., from Thermotoga maritima)
-
7-aza-indole
-
L-serine (isotopically labeled, e.g., ¹⁵N/¹³C-L-serine)
-
Pyridoxal 5'-phosphate (PLP)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 8.0)
-
Purification system (e.g., HPLC)
Procedure:
-
Enzyme Preparation: Express and purify the TrpB mutant according to standard protocols.
-
Reaction Setup:
-
In the reaction buffer, dissolve L-serine (e.g., 10 mM) and 7-aza-indole (e.g., 5 mM).
-
Add PLP to a final concentration of 50 µM.
-
Initiate the reaction by adding the purified TrpB mutant to a final concentration of ~1 µM.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the TrpB mutant (e.g., 60-80°C for enzymes from thermophiles) for several hours to overnight.
-
Monitoring: Monitor the progress of the reaction by ¹H NMR or LC-MS.
-
Purification: Purify the synthesized this compound from the reaction mixture using reverse-phase HPLC.
-
Verification: Confirm the identity and isotopic labeling of the product by mass spectrometry and NMR.
Protocol 2: Site-Selective Incorporation of this compound in E. coli
This protocol describes the in vivo incorporation of 7AW at a specific site in a target protein using an engineered aminoacyl-tRNA synthetase and a suppressor tRNA in a tryptophan auxotrophic E. coli strain.[1]
Materials:
-
E. coli B95.ΔA cells (or another suitable tryptophan auxotroph).
-
Expression plasmid for the target protein with an amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding the engineered 7AW-specific aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics for plasmid maintenance.
-
This compound (isotopically labeled or unlabeled).
-
IPTG (or other appropriate inducer).
Procedure:
-
Transformation: Co-transform the E. coli B95.ΔA cells with the expression plasmid for the target protein and the plasmid for the aaRS/tRNA pair.
-
Culture Growth:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking.
-
-
Induction and 7AW Addition:
-
When the cell culture reaches an OD₆₀₀ of 0.6-0.8, add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight to enhance proper protein folding.
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Protein Purification:
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[1][8]
-
-
Verification: Confirm the incorporation of this compound by mass spectrometry.
Protocol 3: NMR Analysis of 7AW-Labeled Proteins
Site-selectively incorporated ¹⁵N-labeled 7AW provides a single peak in a ¹⁵N-HSQC spectrum, enabling straightforward monitoring of a specific site within a large protein.
Materials:
-
Purified, 7AW-labeled protein.
-
NMR buffer (e.g., 20 mM MES, pH 6.5, 150 mM NaCl).[1]
-
NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Sample Preparation: Exchange the purified protein into the desired NMR buffer and concentrate to a suitable concentration (e.g., 35-170 µM).[1]
-
NMR Data Acquisition:
-
Acquire a 2D ¹⁵N-HSQC spectrum.
-
The spectrum should display a single cross-peak corresponding to the ¹⁵N-labeled 7AW residue.[1]
-
-
Ligand Titration (for drug discovery applications):
-
Acquire a baseline ¹⁵N-HSQC spectrum of the 7AW-labeled protein.
-
Add increasing concentrations of a ligand or drug candidate.
-
Acquire a ¹⁵N-HSQC spectrum at each titration point.
-
Monitor changes in the chemical shift and/or intensity of the 7AW cross-peak to characterize ligand binding.
-
Visualizations
Signaling and Metabolic Pathways
// Styles substrate [fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; pathway_node [shape=rectangle, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; highlight_node [shape=rectangle, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes Chorismate [class="substrate"]; Anthranilate [class="substrate"]; PRPP [label="Phosphoribosyl\npyrophosphate", class="substrate"]; Indole_3_glycerol_phosphate [label="Indole-3-glycerol\nphosphate", class="substrate"]; Indole [class="substrate"]; Serine [class="substrate"]; Tryptophan [class="pathway_node"];
// 7AW Pathway Azaindole [label="7-Aza-indole", class="substrate"]; Azatryptophan [label="this compound", class="highlight_node"];
// Enzymes TrpE_G [label="Anthranilate\nsynthase", class="enzyme"]; TrpD [label="Anthranilate\nphosphoribosyltransferase", class="enzyme"]; TrpC [label="PRA\nisomerase", class="enzyme"]; TrpF [label="IGP\nsynthase", class="enzyme"]; TrpA_B [label="Tryptophan\nsynthase", class="enzyme"]; TrpB_mutant [label="Engineered\nTrpB", class="enzyme"];
// Edges Chorismate -> TrpE_G; TrpE_G -> Anthranilate; Anthranilate -> TrpD; PRPP -> TrpD; TrpD -> TrpC -> TrpF -> Indole_3_glycerol_phosphate; Indole_3_glycerol_phosphate -> TrpA_B; TrpA_B -> Indole; Indole -> TrpA_B; Serine -> TrpA_B; TrpA_B -> Tryptophan;
// 7AW Synthesis Azaindole -> TrpB_mutant; Serine -> TrpB_mutant; TrpB_mutant -> Azatryptophan; } Tryptophan biosynthesis pathway in E. coli and enzymatic synthesis of this compound.
Experimental Workflow
// Styles step [fillcolor="#4285F4", fontcolor="#FFFFFF"]; input [fillcolor="#FBBC05", fontcolor="#202124"]; output [fillcolor="#34A853", fontcolor="#FFFFFF"]; process [fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes start [label="Start: Plasmids for Target Protein (with TAG codon)\n& aaRS/tRNA pair", class="input"]; transform [label="Co-transform Trp-auxotrophic\nE. coli (e.g., B95.ΔA)", class="step"]; culture [label="Grow cell culture", class="step"]; add_7aw [label="Add this compound (1 mM)", class="input"]; induce [label="Induce protein expression (IPTG)", class="step"]; express [label="Overnight expression at reduced temp.", class="process"]; harvest [label="Harvest cells", class="step"]; purify [label="Lyse cells & Purify protein\n(e.g., His-tag affinity chromatography)", class="step"]; labeled_protein [label="Purified 7AW-labeled Protein", class="output"]; analysis [label="Biophysical Analysis\n(NMR, Fluorescence, etc.)", class="output"];
// Edges start -> transform; transform -> culture; culture -> add_7aw [style=dashed, arrowhead=none]; add_7aw -> induce [style=solid, arrowhead=normal]; culture -> induce; induce -> express; express -> harvest; harvest -> purify; purify -> labeled_protein; labeled_protein -> analysis; } Workflow for site-selective incorporation of this compound in E. coli.
Logical Relationships in Drug Discovery
// Styles protein [fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligand [fillcolor="#EA4335", fontcolor="#FFFFFF"]; complex [fillcolor="#FBBC05", fontcolor="#202124"]; nmr_spec [fillcolor="#34A853", fontcolor="#FFFFFF"]; interpretation [fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes protein_labeled [label="7AW-labeled\nTarget Protein", class="protein"]; fragment_library [label="Fragment/Drug\nCandidate Library", class="ligand"]; protein_ligand_complex [label="Protein-Ligand\nComplex", class="complex"]; nmr_free [label="15N-HSQC\n(Free Protein)", class="nmr_spec"]; nmr_bound [label="15N-HSQC\n(Bound Protein)", class="nmr_spec"]; csp [label="Chemical Shift\nPerturbation (CSP)", class="interpretation"]; binding_site_mapping [label="Binding Site Mapping\n& Affinity Determination", class="interpretation"];
// Edges protein_labeled -> nmr_free; protein_labeled -> protein_ligand_complex; fragment_library -> protein_ligand_complex; protein_ligand_complex -> nmr_bound; nmr_free -> csp; nmr_bound -> csp; csp -> binding_site_mapping; } Using 7AW-labeled proteins for NMR-based fragment screening in drug discovery.
References
- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.com]
Application Notes: 7-Azatryptophan as a Tool for Protein-Protein Interaction Studies
Introduction
7-Azatryptophan (7-AW) is a fluorescent, non-canonical amino acid that serves as a powerful isosteric substitute for natural tryptophan (Trp).[1][2] Its unique photophysical properties make it an invaluable tool for investigating protein structure, dynamics, and molecular interactions.[3][4] Unlike tryptophan, which often exhibits complex, multi-exponential fluorescence decay, 7-AW typically displays a single-exponential decay in aqueous solutions, simplifying the analysis of fluorescence lifetime data.[3][5][6] Furthermore, its absorption and emission spectra are significantly red-shifted compared to tryptophan, enabling selective excitation and monitoring of the 7-AW probe without interference from native tryptophan residues in the protein.[1][3] This spectral separation is a key advantage in studies of protein-protein interactions (PPIs), where one or both partner proteins may contain multiple tryptophans.[3] The fluorescence of 7-AW is also highly sensitive to its local environment, making it an excellent reporter of binding events and conformational changes.[3][7]
Key Advantages of this compound:
-
Spectral Distinction: Allows selective excitation of 7-AW without exciting native Trp residues.[5]
-
Simplified Photophysics: Exhibits a single exponential fluorescence decay, facilitating simpler data interpretation.[3][5]
-
Environmental Sensitivity: Fluorescence emission is quenched or shifted upon changes in local polarity, such as those occurring during protein binding.[8][9]
-
Versatile Incorporation: Can be incorporated site-specifically into proteins through both biosynthetic methods and solid-phase peptide synthesis.[3][4][7]
Data Presentation
Quantitative photophysical data for this compound compared to natural Tryptophan are crucial for experimental design.
Table 1: Comparative Photophysical Properties of Tryptophan and this compound
| Property | Tryptophan (Trp) | This compound (7-AW) | Reference |
| Absorption Max (λabs) | ~280 nm | ~290 nm (+10 nm shift) | [1][3] |
| Emission Max (λem) | ~354 nm | ~400 nm (+46 nm shift) | [1][3] |
| Stokes Shift | ~74 nm | ~110 nm | [1][3] |
| Fluorescence Decay | Non-exponential | Single-exponential | [3][5] |
| Quantum Yield | Sensitive to environment | Sensitive to environment | [10] |
Table 2: Example Quantitative Data from a 7-AW Based PPI Study
| Interacting System | Method | Determined Parameter (Kd) | Key Observation | Reference |
| Hirudin (Y3AW mutant) - Thrombin | Fluorescence Quenching | ~20 pM | Fluorescence of 7-AW was strongly quenched upon binding to thrombin. | [1] |
| Avidin - Biotinylated 7-AW | Fluorescence Anisotropy | Not specified | Energy transfer from Trp to 7-AW and a blue-shift were observed upon complex formation. | [5] |
Experimental Workflows and Principles
The primary application of 7-AW in PPI studies is to serve as a site-specific fluorescent reporter. A binding event alters the microenvironment of the 7-AW residue, leading to a measurable change in its fluorescence signal (e.g., intensity, emission wavelength, or anisotropy).
The underlying principle relies on the sensitivity of the 7-AW fluorophore to its environment. When the 7-AW-containing protein is unbound, the probe is typically more solvent-exposed. Upon binding to its partner, the probe may become buried at the protein-protein interface, a more hydrophobic environment, leading to a change in the fluorescence signal.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Protein of Interest
Site-specific incorporation is the first critical step. The choice between biosynthetic and synthetic methods depends on the size of the protein and the available resources.
A. Biosynthetic Incorporation in E. coli
This method is suitable for producing larger proteins. It typically uses a tryptophan-auxotrophic E. coli strain, which cannot synthesize its own tryptophan and will therefore incorporate the 7-AW analog supplied in the growth medium.[2] More advanced genetic code expansion techniques can also be used for higher specificity.[7][11][12]
-
Materials:
-
Protocol:
-
Transform the tryptophan-auxotrophic E. coli strain with the expression plasmid.
-
Grow a starter culture overnight in a rich medium (e.g., LB) with the appropriate antibiotic.
-
Inoculate the minimal medium (supplemented with all amino acids except Trp) with the overnight culture.
-
Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Add L-7-Azatryptophan to a final concentration of 1 mM.
-
Induce protein expression with the appropriate inducer (e.g., IPTG) and grow for an additional 4-16 hours at a suitable temperature (e.g., 18-30°C).
-
Harvest the cells by centrifugation.
-
Proceed with standard protein purification protocols (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Confirm incorporation using mass spectrometry.
-
B. Solid-Phase Peptide Synthesis (SPPS)
This method is ideal for small proteins or peptides and allows for precise, unambiguous placement of the 7-AW residue.
-
Materials:
-
Protocol:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.[4]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain. Wash thoroughly with DMF and DCM.[4]
-
Amino Acid Coupling: In a separate vessel, pre-activate the desired Fmoc-amino acid (or Fmoc-L-7-azatryptophan-OH) with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once synthesis is complete, wash the resin, dry it, and treat it with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[4]
-
Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]
-
Purification: Purify the peptide using reverse-phase HPLC. Confirm the final product's mass and purity via mass spectrometry.
-
Protocol 2: PPI Analysis via Fluorescence Titration
This protocol describes how to measure the binding affinity (Kd) between a 7-AW labeled protein (POI-7AW) and its unlabeled binding partner (Ligand).
-
Materials:
-
Purified POI-7AW and Ligand at known concentrations.
-
Spectrofluorometer with temperature control.
-
Quartz cuvette (low volume).
-
Binding buffer (e.g., 20 mM MES, pH 6.5, 150 mM NaCl), filtered and degassed.[7]
-
-
Protocol:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength to ~310 nm to selectively excite 7-AW and minimize excitation of any native Trp.[5] Set the emission scan range from 350 nm to 500 nm. Use appropriate excitation and emission slit widths (e.g., 5 nm).
-
Sample Preparation: Prepare a stock solution of POI-7AW at a concentration well below the expected Kd (e.g., 10-100 nM). Prepare a concentrated stock solution of the Ligand in the same binding buffer.
-
Initial Measurement: Place a known volume of the POI-7AW solution into the cuvette. Place the cuvette in the temperature-controlled holder and allow it to equilibrate. Record the fluorescence emission spectrum. This is the "zero ligand" data point.
-
Titration: Add a small aliquot of the concentrated Ligand stock solution to the cuvette. Mix gently by pipetting (avoid introducing bubbles) and allow the sample to equilibrate for 2-5 minutes.
-
Record Spectrum: Record the fluorescence emission spectrum. The intensity at the emission maximum (~400 nm) is typically monitored. A decrease (quenching) or increase in fluorescence indicates a binding event.[13][14]
-
Repeat: Continue adding aliquots of the Ligand, recording the spectrum after each addition, until the fluorescence signal no longer changes, indicating saturation.
-
(Control) Inner-Filter Effect: In a separate experiment, titrate the Ligand into a solution of buffer containing only free L-7-Azatryptophan to correct for any absorption of excitation or emission light by the ligand itself.[8][13]
-
-
Data Analysis:
-
Correction: Correct the fluorescence intensity data for dilution at each titration point. If necessary, also apply corrections for the inner-filter effect.[14]
-
Plotting: Plot the change in fluorescence (ΔF = F0 - F) or the fractional change in fluorescence against the total concentration of the Ligand.
-
Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site specific binding equation) using non-linear regression software (e.g., Origin, GraphPad Prism).[15]
-
Equation for one-site binding: ΔF = (ΔF_max * [L]) / (K_d + [L]) Where ΔF is the change in fluorescence, ΔF_max is the maximum change at saturation, [L] is the ligand concentration, and K_d is the dissociation constant.
-
-
Result: The fitting procedure will yield the value for the dissociation constant (Kd), a quantitative measure of the binding affinity.
-
References
- 1. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [dr.lib.iastate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - OAR@ICRISAT [oar.icrisat.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 14. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
Methods for Peptide Synthesis with 7-Azatryptophan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful incorporation of the fluorescent amino acid analog, 7-azatryptophan (7-AzaTrp), into synthetic peptides. These methodologies are crucial for researchers in biochemistry, biophysics, and drug development who utilize 7-AzaTrp as a sensitive probe to investigate peptide and protein structure, dynamics, folding, and intermolecular interactions.
Introduction to this compound in Peptide Synthesis
This compound is a structural analog of tryptophan where the nitrogen atom at the 7-position of the indole ring is replaced by a carbon atom. This substitution imparts unique photophysical properties, including a red-shifted absorption and emission spectrum compared to natural tryptophan, making it an invaluable tool for fluorescence-based studies.[1][2] The site-specific incorporation of 7-AzaTrp into peptides via solid-phase peptide synthesis (SPPS) allows for precise probing of local environments within a peptide or at the interface of protein-protein interactions.[2]
The primary method for synthesizing peptides containing this compound is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[3] This approach involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. The use of Fmoc-L-7-azatryptophan-OH is standard, and it can be either commercially sourced or synthesized.
Data Presentation
The successful synthesis of this compound-containing peptides relies on optimized protocols for each step, from the preparation of the 7-AzaTrp building block to the final cleavage and purification of the peptide. The following tables summarize quantitative data for key stages of the process.
Table 1: Synthesis and Derivatization of L-7-Azatryptophan
| Step | Method | Key Reagents | Reported Yield | Purity |
| Asymmetric Synthesis of L-7-AzaTrp | Alkylation of a chiral glycine-Ni(II) complex | 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, chiral Ni(II) complex | 49% (overall, 3 steps) | High diastereoselectivity |
| Fmoc Derivatization | Reaction with Fmoc-Cl or Fmoc-OSu | L-7-Azatryptophan, Fmoc-Cl or Fmoc-OSu, Sodium Bicarbonate or Sodium Carbonate | 70-99% | High (by RP-HPLC) |
Table 2: Solid-Phase Synthesis of this compound Containing Peptides
| Peptide Sequence Example | Synthesis Method | Coupling Reagent | Cleavage Cocktail | Crude Purity |
| azaTrp-Tyr-OH | Automated SPPS | HOBt ester | TFA/H₂O/TIPS (95:2.5:2.5) | Not specified |
| Generic Peptide | Manual SPPS | HBTU/HOBt or HATU | Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | Dependent on sequence |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in the synthesis of peptides containing this compound.
Protocol 1: Fmoc Protection of L-7-Azatryptophan
This protocol describes the derivatization of L-7-azatryptophan with the Fmoc protecting group, a prerequisite for its use in Fmoc-based SPPS.
Materials:
-
L-7-Azatryptophan
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
10% Sodium bicarbonate (NaHCO₃) solution or Sodium Carbonate (Na₂CO₃)
-
Dioxane
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Water (deionized)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reaction flask
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Dissolve L-7-Azatryptophan in a 10% sodium bicarbonate solution in water.[1]
-
In a separate flask, dissolve Fmoc-Cl in dioxane.
-
Cool the L-7-azatryptophan solution to 0°C in an ice bath while stirring vigorously.
-
Add the Fmoc-Cl solution dropwise to the cooled amino acid solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted Fmoc-Cl.[1]
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of 2-3 to precipitate the Fmoc-L-7-azatryptophan-OH product.[1]
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.[1]
-
For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethyl acetate/hexane. A reported yield for this process is up to 99%.[1]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol outlines the manual synthesis of a generic peptide incorporating this compound using the Fmoc/tBu strategy.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids (including Fmoc-L-7-azatryptophan-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (v/v)
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Activator base: e.g., N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v/v/v/v)[1]
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker or bubbler
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the reaction vessel.[1]
-
Fmoc Deprotection:
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HATU, 2.9 eq.), and activator base (e.g., DIPEA, 6 eq.) in DMF.[1]
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test.
-
Once the reaction is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).[1]
-
-
Incorporation of Fmoc-L-7-Azatryptophan-OH:
-
Follow the same procedure as in step 3, using Fmoc-L-7-azatryptophan-OH.
-
To ensure high coupling efficiency, a double coupling (repeating the coupling step) may be beneficial.[1]
-
-
Repeat Cycles: Repeat the deprotection (step 2) and coupling (step 3 or 4) steps for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol. Dry the resin under vacuum.[1]
-
Cleavage and Deprotection:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., Reagent K) to the resin (approximately 10 mL per gram of resin).[1] Caution: The aza-tryptophan side chain can be susceptible to degradation during standard TFA treatment; therefore, the use of a scavenger-containing cocktail is critical.
-
Agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.[1]
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage byproducts.
-
Dry the crude peptide under vacuum.
-
Protocol 3: Purification and Analysis of the this compound Peptide
Materials:
-
Crude synthetic peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC (RP-HPLC) system with a C18 column
-
Lyophilizer
-
Mass spectrometer
Procedure:
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using a preparative RP-HPLC system.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
A typical gradient involves a linear increase in the concentration of Mobile Phase B (e.g., 5% to 65% B over 30 minutes), but this should be optimized based on the hydrophobicity of the specific peptide.[1]
-
Collect fractions corresponding to the desired peptide peak.
-
-
Analysis:
-
Analyze the collected fractions using analytical RP-HPLC to assess purity.
-
Confirm the identity of the peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[2]
-
-
Lyophilization:
-
Pool the pure fractions.
-
Freeze the solution and lyophilize to obtain the final peptide as a fluffy white powder.
-
Visualizations
The following diagrams illustrate the key workflows in the synthesis of peptides containing this compound.
Caption: General workflow for the solid-phase synthesis of peptides containing this compound.
Caption: The iterative cycle of Fmoc deprotection and amino acid coupling in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Utilizing 7-Azatryptophan to Elucidate Protein-DNA Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate dance between proteins and DNA is fundamental to deciphering cellular processes and developing targeted therapeutics. 7-Azatryptophan (7-aTrp), a fluorescent analog of the natural amino acid tryptophan, has emerged as a powerful tool for probing these interactions with high sensitivity and specificity. Its unique photophysical properties allow for the selective monitoring of local environmental changes within a protein, providing invaluable insights into binding events, conformational dynamics, and the overall architecture of protein-DNA complexes. This document provides detailed application notes and experimental protocols for leveraging 7-aTrp in the study of protein-DNA interactions.
Principle of Application
This compound is an isostere of tryptophan where the carbon atom at the 7th position of the indole ring is replaced by a nitrogen atom. This substitution imparts distinct spectroscopic characteristics that make it an exceptional probe. The primary advantages of using 7-aTrp include:
-
Red-Shifted Spectra: The absorption and emission maxima of 7-aTrp are significantly red-shifted compared to tryptophan.[1][2] This spectral separation allows for the selective excitation of 7-aTrp without exciting the native tryptophan residues in the protein, thus providing a clear and specific signal from the engineered site.
-
Environmental Sensitivity: The fluorescence quantum yield and emission wavelength of 7-aTrp are highly sensitive to the polarity of its local environment.[2][3] When a protein containing 7-aTrp binds to DNA, the change in the microenvironment surrounding the probe often leads to a detectable change in its fluorescence signal, such as quenching or enhancement, which can be used to quantify the binding affinity.
-
Minimal Perturbation: As a close structural analog of tryptophan, 7-aTrp can often be incorporated into a protein with minimal perturbation to its structure and function.[4] However, it is crucial to validate that the substitution does not significantly alter the protein's activity. In some cases, the stability of the protein might be slightly altered.[4]
These properties make 7-aTrp an ideal candidate for various biophysical techniques aimed at characterizing protein-DNA interactions, including fluorescence quenching assays and fluorescence anisotropy.
Data Presentation
Table 1: Spectroscopic Properties of Tryptophan vs. This compound
| Property | Tryptophan (Trp) | This compound (7-aTrp) | Reference |
| Absorption Maximum (λabs) | ~280 nm | ~288-290 nm (red-shifted by ~10 nm) | [1][2] |
| Emission Maximum (λem) | ~348 nm in water | ~390-400 nm in water (red-shifted by ~46 nm) | [1][2] |
| Fluorescence Lifetime in Water | Non-single exponential | Single exponential (~780 ps at pH 7) | [1][5] |
| Quantum Yield in Water (pH 7) | ~0.13 | ~0.01 (increases in non-polar environments) | [2] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound
The most precise method for introducing 7-aTrp at a specific position within a protein is through site-directed mutagenesis using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[6][7]
Workflow for 7-aTrp Incorporation
Caption: Workflow for site-specific incorporation of this compound into a target protein.
Materials:
-
Expression plasmid for the protein of interest.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 7-aTrp.
-
Tryptophan auxotrophic E. coli strain (e.g., ATCC 49980).[8]
-
This compound (Sigma-Aldrich or other supplier).
-
Minimal media and appropriate antibiotics.
-
Standard molecular biology reagents and equipment for cloning, transformation, protein expression, and purification.
Methodology:
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired tryptophan codon (or other codon) in the gene of your protein of interest using a standard site-directed mutagenesis protocol.[9]
-
Transformation: Co-transform the tryptophan auxotrophic E. coli strain with the plasmid containing your mutated gene and the plasmid carrying the orthogonal tRNA/synthetase pair.
-
Protein Expression: a. Grow the transformed cells in minimal medium supplemented with all amino acids except tryptophan, and the necessary antibiotics. b. When the culture reaches the desired optical density (e.g., OD600 of 0.6-0.8), add this compound to the medium (a typical final concentration is 0.5-1 mM). c. Induce protein expression with the appropriate inducer (e.g., IPTG). d. Continue to grow the cells at a suitable temperature (e.g., 18-30°C) for several hours to overnight.
-
Purification and Verification: a. Harvest the cells and purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion). b. Verify the incorporation of 7-aTrp by mass spectrometry. The mass of the protein will be different from the wild-type due to the nitrogen substitution.
Protocol 2: Measuring Protein-DNA Binding Affinity using Fluorescence Quenching
This protocol describes a titration experiment to determine the dissociation constant (Kd) of a protein-DNA interaction.
Principle of Fluorescence Quenching Assay
Caption: Change in 7-aTrp fluorescence upon DNA binding.
Materials:
-
Purified protein with site-specifically incorporated 7-aTrp.
-
Target DNA oligonucleotide.
-
Binding buffer (e.g., 25 mM phosphate buffer, pH 7.2, 100 mM NaCl, 5 mM DTT).
-
Spectrofluorometer with temperature control.
-
Quartz cuvette.
Methodology:
-
Instrument Setup: a. Set the excitation wavelength to selectively excite 7-aTrp (e.g., 290-310 nm). b. Set the emission wavelength to monitor the peak fluorescence of 7-aTrp (e.g., 390-410 nm). c. Set the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
Titration: a. Place a solution of the 7-aTrp labeled protein at a constant concentration (e.g., 100 nM) in the cuvette. b. Record the initial fluorescence intensity (F0). c. Make sequential additions of a concentrated stock of the DNA oligonucleotide into the cuvette. d. After each addition, mix thoroughly and allow the system to equilibrate (e.g., 2-5 minutes) before recording the fluorescence intensity (F).
-
Data Analysis: a. Correct the fluorescence data for dilution. b. Plot the change in fluorescence (ΔF = F0 - F) or the fractional change in fluorescence ((F0 - F) / F0) as a function of the total DNA concentration. c. Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Protocol 3: Measuring Protein-DNA Binding using Fluorescence Anisotropy
Fluorescence anisotropy measures the change in the rotational diffusion of the fluorescently labeled molecule upon binding to a larger partner.
Principle of Fluorescence Anisotropy
Caption: Increase in fluorescence anisotropy upon DNA binding.
Materials:
-
Purified protein with site-specifically incorporated 7-aTrp.
-
Target DNA oligonucleotide.
-
Binding buffer.
-
Spectrofluorometer equipped with polarizers.
Methodology:
-
Instrument Setup: a. Use the same excitation and emission wavelengths as for the fluorescence quenching experiment. b. Calibrate the instrument by measuring the G-factor.[10]
-
Titration: a. This can be performed in two ways: titrating the protein into a constant concentration of fluorescently labeled DNA, or titrating unlabeled DNA into a constant concentration of 7-aTrp labeled protein. Here, we describe the latter. b. Place a solution of the 7-aTrp labeled protein at a constant concentration in the cuvette. c. Measure the initial anisotropy (A0). d. Add increasing concentrations of the DNA oligonucleotide. e. After each addition, mix and equilibrate before measuring the anisotropy (A).
-
Data Analysis: a. Plot the change in anisotropy (ΔA = A - A0) against the total DNA concentration. b. Fit the data to a single-site binding equation to extract the Kd.[10][11]
Advanced Applications: Photo-Crosslinking
While 7-aTrp itself is not a photo-crosslinker, the same site-directed incorporation methodology can be used to introduce photo-activatable non-canonical amino acids, such as p-azido-L-phenylalanine (pAzF) or p-benzoyl-L-phenylalanine (Bpa), at the protein-DNA interface.[12] Upon UV irradiation, these amino acids form highly reactive species that covalently crosslink to nearby DNA bases, allowing for the precise mapping of interaction sites.[12][13][14]
Conclusion
This compound serves as a versatile and powerful probe for investigating the thermodynamics and dynamics of protein-DNA interactions. Its unique spectroscopic properties, combined with modern protein engineering techniques, offer a window into the molecular mechanisms governing gene regulation and other fundamental biological processes. The protocols outlined in this document provide a solid foundation for researchers to employ 7-aTrp in their studies, paving the way for new discoveries in molecular biology and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and this compound on structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 8. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Fluorescence Resonance Energy Transfer (FRET) with 7-Azatryptophan
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to designing and executing Förster Resonance Energy Transfer (FRET) experiments using the fluorescent noncanonical amino acid, 7-azatryptophan (7-AW). 7-AW offers unique photophysical properties that make it an excellent intrinsic probe for studying protein structure, dynamics, and interactions. Its absorption and emission spectra are red-shifted compared to natural tryptophan (Trp), allowing for selective excitation and detection.[1][2] These notes cover the fundamental principles of FRET, the spectral characteristics of 7-AW, detailed protocols for its site-specific incorporation into proteins, and methodologies for FRET data acquisition and analysis.
Introduction to FRET and this compound
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[3] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "spectroscopic ruler" for measuring distances on the 1-10 nm scale.[4][5] This technique is widely used to study molecular interactions, protein folding, and conformational changes.[3][6]
This compound (7-AW) is an analog of tryptophan where the carbon atom at position 7 of the indole ring is replaced by a nitrogen atom.[1] This substitution results in distinct spectral properties:
-
Red-Shifted Spectra: Both the absorption and fluorescence emission of 7-AW are shifted to longer wavelengths compared to Trp.[1][7] This reduces spectral overlap with other native fluorophores like tyrosine and tryptophan, simplifying data analysis.
-
Environmental Sensitivity: The fluorescence quantum yield and emission maximum of 7-AW are highly sensitive to the polarity of its local environment.[1][2]
-
FRET Acceptor Capability: Due to its spectral properties, 7-AW is an effective FRET acceptor when paired with donors that emit in the UV range, such as p-cyanophenylalanine (PheCN) or native tryptophan itself under certain conditions.[8]
Photophysical Properties
The unique spectral characteristics of 7-AW make it a powerful tool for FRET studies, especially when seeking to minimize perturbations to the protein's native structure that can be caused by larger, extrinsic dyes.
| Property | Tryptophan (Trp) | This compound (7-AW) | Reference(s) |
| Absorption Max (λabs) | ~280 nm | ~287-290 nm | [1][7] |
| Emission Max (λem) | ~350 nm (in water) | ~390-400 nm (in water) | [1][8] |
| Quantum Yield (in water) | ~0.12-0.20 | ~0.01 | [1] |
| Fluorescence Lifetime | Complex, non-exponential | Single-exponential (~780 ps at pH 7) | [2][9] |
Designing the FRET Experiment with 7-AW
A successful FRET experiment requires careful planning, from the selection of the FRET pair to the design of the protein construct.
FRET Pair Selection
7-AW typically functions as the FRET acceptor. The donor must be chosen to satisfy the primary conditions for FRET:
-
The donor's emission spectrum must overlap with the acceptor's (7-AW) absorption spectrum.[4]
-
The Förster distance (R₀), the distance at which FRET efficiency is 50%, should be appropriate for the biological question being investigated.[10]
| FRET Donor | FRET Acceptor | Förster Distance (R₀) | Notes | Reference(s) |
| p-Cyanophenylalanine (PheCN) | 7-AW | 18.5 ± 0.5 Å | Excellent spectral separation. Donor can be selectively excited near 240 nm. | [8] |
| Tryptophan (Trp) | 7-AW | Variable | Can be used in multi-FRET systems. Requires careful selective excitation of 7-AW (>305 nm) to isolate its signal. | [8] |
| Tyrosine (Tyr) | 7-AW | Not specified | Can be used to monitor folding, as Tyr fluorescence is quenched by FRET to 7-AW upon protein collapse. | [1] |
Experimental Workflow
The overall process involves designing the protein mutant, incorporating the noncanonical amino acid(s), purifying the protein, performing spectroscopic measurements, and analyzing the data.
Caption: General workflow for a FRET experiment using this compound.
Protocols for this compound Incorporation
The site-specific incorporation of 7-AW is the most critical step. This can be achieved through chemical synthesis or biosynthetic methods in living cells.
Caption: Decision tree for selecting a 7-AW incorporation method.
Protocol 1: Biosynthetic Incorporation via Auxotrophic Host
This method is suitable for producing large proteins in E. coli strains that cannot synthesize their own tryptophan.
Materials:
-
Trp-auxotrophic E. coli strain (e.g., B95.ΔA).[11]
-
Expression vector containing the gene of interest.
-
Minimal media (e.g., M9) supplemented with all canonical amino acids except tryptophan.
-
L-7-Azatryptophan (7-AW).
-
IPTG for induction.
Protocol:
-
Transform the Trp-auxotrophic E. coli strain with the expression plasmid.
-
Grow a starter culture overnight in rich media (e.g., LB).
-
Inoculate a larger volume of minimal media, supplemented with all amino acids (except Trp) and antibiotics, with the starter culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Pellet the cells by centrifugation and wash twice with sterile M9 salts to remove any residual tryptophan.
-
Resuspend the cell pellet in fresh minimal media containing all supplements as before.
-
Add L-7-Azatryptophan to a final concentration of ~1 mM.[11]
-
Incubate for 15-20 minutes to allow for uptake of 7-AW.
-
Induce protein expression by adding IPTG to the desired final concentration (e.g., 0.5-1 mM).
-
Continue to grow the culture for several hours (typically 4-6 hours) at a reduced temperature (e.g., 25-30°C).
-
Harvest the cells by centrifugation and proceed with standard protein purification protocols.
Protocol 2: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
This method is ideal for synthesizing peptides and small proteins (<50 amino acids).
Materials:
-
Fmoc-L-7-Azatryptophan-OH (commercially available or synthesized).[12]
-
SPPS resin (e.g., Rink Amide or Wang resin).
-
Fmoc-protected canonical amino acids.
-
Solvents: DMF, DCM.
-
Reagents: 20% Piperidine in DMF, coupling reagents (e.g., HATU, HOBt), activator base (e.g., DIPEA).
-
Cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5).[12]
-
Cold diethyl ether.
Protocol:
-
Resin Swelling: Swell the synthesis resin in DMF for 1-2 hours.[12]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain. Wash thoroughly with DMF and DCM.[12]
-
Amino Acid Coupling: a. Dissolve the next Fmoc-protected amino acid (including Fmoc-L-7-AW-OH at the desired position) in DMF. b. Add the coupling reagent (e.g., HATU) and activator base (e.g., DIPEA) to pre-activate the amino acid. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. d. Monitor coupling completion (e.g., using a Kaiser test). e. Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection step.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]
-
Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[12]
-
Purification: Collect the precipitated peptide by centrifugation, wash with ether, and purify using reverse-phase HPLC.
Protocol for FRET Measurement (Sensitized Emission)
This protocol describes how to measure FRET efficiency using steady-state fluorescence spectroscopy by observing the sensitized emission of the acceptor (7-AW) upon excitation of the donor.
Materials:
-
Purified donor-only labeled protein.
-
Purified protein labeled with both donor and 7-AW (FRET sample).
-
A suitable buffer for the protein (e.g., PBS, Tris-HCl).
-
Quartz cuvettes.
-
A fluorometer capable of measuring emission spectra.
Protocol:
-
Sample Preparation: Prepare samples of the donor-only protein and the FRET (donor-acceptor) protein at identical concentrations in the same buffer. Ensure the absorbance at the donor excitation wavelength is low (<0.1) to avoid inner filter effects.
-
Instrument Setup: Set the fluorometer to the donor's excitation wavelength (λex). Choose an emission wavelength range that covers the full emission spectra of both the donor and the acceptor (7-AW).
-
Acquire Donor-Only Spectrum: a. Place the donor-only sample in the fluorometer. b. Excite at λex and record the donor emission spectrum, F_D(λ).
-
Acquire FRET Sample Spectrum: a. Replace the cuvette with the FRET sample. b. Without changing any settings, excite at λex and record the FRET spectrum, F_DA(λ). This spectrum will contain residual donor fluorescence and sensitized acceptor fluorescence.
-
(Optional but Recommended) Acquire Acceptor-Only Spectrum: a. Prepare an acceptor-only (7-AW) labeled protein sample at the same concentration. b. Excite the sample directly at the donor's excitation wavelength (λex) to measure any direct excitation of the acceptor. Record this spectrum, F_A(λ).
Caption: The process of FRET from an excited donor to the 7-AW acceptor.
Data Analysis and Interpretation
The FRET efficiency (E) can be calculated from the decrease in donor fluorescence in the presence of the acceptor.
Equation for FRET Efficiency:
The simplest method is to compare the fluorescence intensity of the donor in the absence (F_D) and presence (F_DA) of the acceptor at the donor's emission maximum:
E = 1 - ( FDA / FD )
Where:
-
FDA is the fluorescence intensity of the donor in the FRET sample.
-
FD is the fluorescence intensity of the donor in the donor-only sample.
Calculating Distance:
Once the FRET efficiency (E) is determined, the distance (r) between the donor and acceptor can be calculated using the Förster equation:
r = R₀ *[ (1/E) - 1 ]1/6
Where:
-
r is the distance between the donor and acceptor.
-
R₀ is the Förster distance for the specific FRET pair.
Interpretation:
-
A high FRET efficiency indicates that the donor and 7-AW are in close proximity.
-
A low FRET efficiency suggests they are far apart.
-
Changes in FRET efficiency upon addition of a ligand, a change in temperature, or other perturbations can be interpreted as conformational changes that alter the distance between the two probes.[5][13]
References
- 1. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Förster Resonance Energy Transfer (FRET) [jove.com]
- 7. DSpace [dr.lib.iastate.edu]
- 8. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid this compound and the Nonexponential Fluorescence Decay of Tryptophan in Water | Semantic Scholar [semanticscholar.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming 7-Azatryptophan Fluorescence Quenching
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fluorescence quenching of 7-azatryptophan (7-AzaTrp) in aqueous solutions.
Troubleshooting Guides & FAQs
Here we address common issues and provide actionable solutions for overcoming the fluorescence quenching of this compound.
Q1: My 7-AzaTrp fluorescence is extremely weak in an aqueous buffer. What is the primary cause of this quenching?
A1: The fluorescence of this compound is known to be strongly quenched in aqueous solvents.[1] This phenomenon is primarily attributed to non-radiative decay processes facilitated by interactions with water molecules. The N1-H group of the 7-azaindole ring interacts strongly with water through hydrogen bonding, which can lead to internal conversion or excited-state proton transfer, both of which dissipate the excitation energy without emitting light.[2] The high polarity of water also contributes to this quenching effect.[3]
Q2: How can I enhance the fluorescence signal of free 7-AzaTrp in my experiments?
A2: To enhance the fluorescence of free 7-AzaTrp, consider modifying the solvent environment.
-
Use of Organic Solvents: Non-aqueous or less polar solvents can significantly increase the quantum yield of 7-AzaTrp. For instance, the quantum yield increases from 0.01 in aqueous solution (pH 7) to 0.25 in acetonitrile.[3]
-
Solvent Mixtures: Adding co-solvents like propylene glycol can create a more rigid and less polar microenvironment, which can enhance fluorescence, especially at lower temperatures.[4]
-
pH Optimization: While the fluorescence lifetime of 7-AzaTrp is relatively stable between pH 4 and 10, it decreases at pH values greater than 10.[5] Ensure your buffer is within the optimal pH range.
Q3: I have incorporated 7-AzaTrp into a protein, but the fluorescence is still quenched. Why is this happening and what can I do?
A3: Even when incorporated into a protein, 7-AzaTrp can be quenched if the residue is exposed to the aqueous solvent.[1][6] The degree of quenching will depend on the local microenvironment of the 7-AzaTrp residue.
-
Solvent Accessibility: If the 7-AzaTrp residue is on the protein surface and fully solvent-accessible, its fluorescence will be almost completely quenched, similar to the free amino acid in water.[1]
-
Local Polarity: The presence of polar or charged amino acid residues near the 7-AzaTrp can also contribute to quenching.
-
Conformational Changes: Protein unfolding or conformational changes that increase the solvent exposure of the 7-AzaTrp residue will lead to increased quenching.[1][6]
To mitigate this, you can try to engineer the protein to place the 7-AzaTrp in a more hydrophobic, buried environment.
Q4: Are there any chemical modifications to 7-AzaTrp that can prevent quenching?
A4: Yes, chemical modification of the 7-azaindole ring can effectively prevent quenching. Methylation of the N1-nitrogen of the 7-azaindole ring to form 1-methyl-7-azatryptophan has been shown to dramatically increase the fluorescence lifetime and quantum yield in water.[2] This modification blocks the non-radiative decay pathways involving the N1-H group.[2]
Q5: I am considering using other tryptophan analogs. Are there any that are less susceptible to quenching in aqueous solutions?
A5: Yes, other azatryptophans have been shown to have better photophysical properties in aqueous solutions. Specifically, 4-azatryptophan and 5-azatryptophan exhibit higher quantum yields and are more resistant to quenching compared to this compound.[1] These analogs could be suitable alternatives for your experiments.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and its analogs to aid in experimental design and interpretation.
Table 1: Fluorescence Quantum Yields (QY) of Azaindoles in Different Solvents
| Compound | Solvent | Quantum Yield (QY) |
| 7-Azaindole | Cyclohexane | ~0.17 |
| 7-Azaindole | Acetonitrile | 0.25[3] |
| 7-Azaindole | Aqueous Buffer (pH 7) | 0.017[1] |
| 4-Azaindole | Aqueous Buffer | ~0.085 |
| 5-Azaindole | Aqueous Buffer | ~0.085 |
| 1-Methyl-7-azaindole | Water (20 °C) | 0.55[2] |
Table 2: Fluorescence Lifetimes of this compound and its Analogs
| Compound | Solvent/Condition | Fluorescence Lifetime (τ) |
| This compound | Water (pH 7, 20 °C) | 780 ps[2][5] |
| 7-Azaindole | Water (pH 7, 20 °C) | 910 ps[2] |
| 1-Methyl-7-azaindole | Water (20 °C) | 21 ns[2] |
| Biotinylated 7-AzaTrp | Water/Methanol | 646 ps[7] |
Experimental Protocols
Below are detailed methodologies for key experiments related to working with this compound.
Protocol 1: Measurement of 7-AzaTrp Fluorescence Spectra
-
Sample Preparation:
-
Prepare a stock solution of 7-AzaTrp in a suitable solvent (e.g., DMSO or a buffer of your choice).
-
Dilute the stock solution in the desired aqueous buffer (e.g., 100 mM phosphate buffer, pH 7) to a final concentration that gives an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.[8][9]
-
-
Instrumentation:
-
Use a calibrated spectrofluorometer.
-
-
Data Acquisition:
-
Data Analysis:
-
Correct the spectra for buffer background fluorescence.
-
To determine the quantum yield, use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄).
-
Protocol 2: Incorporation of 7-AzaTrp into Proteins in E. coli
This protocol is for incorporating 7-AzaTrp into a target protein expressed in a tryptophan-auxotrophic E. coli strain.
-
Strain and Culture Conditions:
-
Use a tryptophan-auxotrophic E. coli strain (e.g., a strain with a deleted or mutated trpB gene).
-
Grow the cells in a minimal medium supplemented with all amino acids except tryptophan.
-
-
Induction and 7-AzaTrp Addition:
-
Protein Expression and Purification:
-
Continue the culture for several hours to allow for protein expression.
-
Harvest the cells by centrifugation.
-
Purify the 7-AzaTrp-labeled protein using standard chromatography techniques appropriate for your protein of interest.
-
-
Verification of Incorporation:
-
Verify the incorporation of 7-AzaTrp using mass spectrometry.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound fluorescence quenching.
Caption: Mechanism of 7-AzaTrp fluorescence quenching in aqueous solution.
Caption: Troubleshooting workflow for overcoming 7-AzaTrp fluorescence quenching.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorescence emission of this compound and 5-hydroxytryptophan in fluid solutions and in alpha2 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. pnas.org [pnas.org]
- 7. DSpace [dr.lib.iastate.edu]
- 8. Mechanism for Fluorescence Quenching of Tryptophan by Oxamate and Pyruvate: Conjugation and Solvation-Induced Photoinduced Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. case.edu [case.edu]
Technical Support Center: Enhancing 7-Azatryptophan Incorporation into Recombinant Proteins
Welcome to the technical support center for the incorporation of 7-azatryptophan (7-azaTrp) into proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving incorporation yield and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (7-azaTrp) and why is it used in protein research?
A1: this compound is an analog of the natural amino acid tryptophan, where the carbon atom at the 7th position of the indole ring is replaced by a nitrogen atom. This substitution imparts unique fluorescent properties that are sensitive to the local environment, making it a valuable probe for studying protein structure, dynamics, folding, and protein-protein interactions.[1][2][3] Its distinct absorbance and emission spectra allow for selective excitation without interference from natural tryptophans.[1]
Q2: What are the primary methods for incorporating 7-azaTrp into proteins?
A2: There are two main in vivo methods for incorporating 7-azaTrp into proteins in E. coli:
-
Residue-Specific Incorporation: This method utilizes a tryptophan-auxotrophic E. coli strain that cannot synthesize its own tryptophan. By depleting tryptophan from the growth medium and providing 7-azaTrp, all tryptophan codons (UGG) are translated as 7-azaTrp.[1]
-
Site-Specific Incorporation: This approach uses an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[4][5][6] The engineered aaRS is specific for 7-azaTrp and charges the engineered tRNA, which recognizes a nonsense (e.g., amber, UAG) or frameshift codon introduced at the desired site in the gene of interest. This allows for the precise insertion of a single 7-azaTrp residue.[4][5][6]
Q3: How can I verify that 7-azaTrp has been successfully incorporated into my protein?
A3: Successful incorporation can be confirmed using mass spectrometry (MS). The molecular weight of the protein will increase by one mass unit for each incorporated 7-azaTrp residue compared to the wild-type protein, as the nitrogen atom in 7-azaTrp is heavier than the carbon atom it replaces in tryptophan. Additionally, the unique fluorescent properties of 7-azaTrp, such as a red-shifted emission spectrum compared to tryptophan, can provide spectroscopic evidence of incorporation.[1]
Troubleshooting Guides
Low Protein Yield
Problem: After inducing protein expression, I'm observing very low or no yield of my 7-azaTrp-containing protein.
| Potential Cause | Suggested Solution |
| Toxicity of 7-azaTrp | 7-azaTrp can be toxic to E. coli, leading to poor cell growth and reduced protein expression.[3] For auxotrophic strains: Try gradually adapting the cells to 7-azaTrp by passaging them in media with increasing concentrations of the analog and decreasing concentrations of tryptophan. For all systems: Lower the induction temperature (e.g., 18-25°C) and shorten the induction time. |
| Insufficient 7-azaTrp Uptake | The cells may not be efficiently importing the 7-azaTrp from the medium. Ensure that the concentration of 7-azaTrp in the medium is sufficient (typically 1 mM). For auxotrophic strains, ensure complete depletion of tryptophan before adding 7-azaTrp. |
| Inefficient Orthogonal System (Site-Specific) | The engineered aaRS may have low activity, or the suppressor tRNA may be inefficiently expressed or recognized by the ribosome. Sequence-verify your plasmids. Consider using a different orthogonal pair or optimizing the expression levels of the aaRS and tRNA. |
| Competition with Release Factor 1 (RF1) (Site-Specific) | For amber (UAG) codon suppression, the suppressor tRNA competes with Release Factor 1 (RF1), which terminates translation. Use an E. coli strain with a knockout of the prfA gene (encoding RF1) to improve suppression efficiency. |
| Codon Context Effects (Site-Specific) | The efficiency of nonsense suppression can be influenced by the nucleotides surrounding the target codon. If possible, try mutating the sequence around the amber codon to a more favorable context. |
| Protein Instability or Degradation | The incorporation of 7-azaTrp might slightly decrease the stability of the protein, making it more susceptible to proteolysis.[2] Add protease inhibitors during cell lysis and purification. Lowering the expression temperature can also help improve protein folding and stability. |
No or Low Incorporation Efficiency
Problem: Mass spectrometry analysis shows a significant amount of wild-type protein (with tryptophan) or truncated protein (for site-specific incorporation).
| Potential Cause | Suggested Solution |
| Incomplete Tryptophan Depletion (Auxotrophic) | Residual tryptophan in the medium will compete with 7-azaTrp for incorporation. After growing the initial culture, thoroughly wash the cell pellet with tryptophan-free minimal medium before resuspending in the expression medium containing 7-azaTrp. |
| Cross-reactivity of Orthogonal Synthetase (Site-Specific) | The engineered aaRS may still recognize and charge the orthogonal tRNA with natural tryptophan. This is less common with highly evolved synthetases but can be a factor. Ensure that the concentration of 7-azaTrp is not limiting. |
| Misacylation of Suppressor tRNA (Site-Specific) | An endogenous E. coli synthetase might be incorrectly charging the orthogonal suppressor tRNA with a natural amino acid. This can be addressed by further engineering the tRNA to remove recognition elements for endogenous synthetases. |
| Inefficient Suppression (Site-Specific) | As mentioned above, competition with RF1 can lead to premature termination, resulting in a truncated protein product. Using an RF1 knockout strain is the most effective solution. |
Data Presentation
The yield of protein containing this compound can vary significantly depending on the incorporation method, the specific protein being expressed, and the experimental conditions. Below is a summary of reported yields to provide a general expectation.
| Incorporation Method | Protein | Host Strain | Yield | Incorporation Efficiency |
| Residue-Specific (Auxotroph) | Annexin A5 | E. coli ATCC 49980 (Trp auxotroph) | Not specified, but high expression levels observed | ~80% |
| Site-Specific (Engineered Synthetase) | Zika Virus NS2B-NS3 Protease | E. coli B95.ΔA | 35-170 µM from 100 mL culture | High (confirmed by MS) |
| Residue-Specific (Auxotroph) | Phage Lambda Lysozyme | Not specified (Trp auxotroph) | Not specified, but efficient replacement reported | Not quantified, but efficient |
| Residue-Specific (Auxotroph) | Staphylococcal Nuclease | Not specified (Trp auxotroph) | Not specified | ~98% |
Experimental Protocols
Protocol 1: Residue-Specific Incorporation using a Tryptophan Auxotroph
This protocol is adapted for a tryptophan-auxotrophic E. coli strain (e.g., BL21(DE3) Trp auxotroph) expressing a target protein from an inducible promoter (e.g., T7 or araBAD).
1. Media Preparation:
-
M9 Minimal Medium (1 L):
-
5x M9 Salts: 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, 5.0 g NH₄Cl in 1 L water (autoclave).
-
To ~750 mL sterile water, add:
-
200 mL of 5x M9 Salts
-
2 mL of 1 M MgSO₄ (sterile filtered)
-
100 µL of 1 M CaCl₂ (sterile filtered)
-
20 mL of 20% glucose (sterile filtered)
-
-
Add sterile water to a final volume of 1 L.
-
Add appropriate antibiotic.
-
2. Expression Procedure:
-
Inoculate a 10 mL starter culture of M9 minimal medium supplemented with 50 µg/mL L-tryptophan and the appropriate antibiotic with a single colony of the transformed auxotrophic strain. Grow overnight at 37°C with shaking.
-
The next day, use the starter culture to inoculate 1 L of M9 minimal medium supplemented with 50 µg/mL L-tryptophan and antibiotic.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
To deplete residual tryptophan, wash the cell pellet twice by resuspending it in 200 mL of pre-warmed, tryptophan-free M9 minimal medium and centrifuging again.
-
Resuspend the final cell pellet in 1 L of pre-warmed, tryptophan-free M9 minimal medium.
-
Add this compound to a final concentration of 1 mM.
-
Incubate for 30 minutes at 37°C with shaking to allow for uptake of the analog.
-
Induce protein expression by adding the appropriate inducer (e.g., 1 mM IPTG).
-
Continue to grow the culture for the desired time (e.g., 4-6 hours at 37°C or overnight at 18-25°C).
-
Harvest the cells by centrifugation and store the pellet at -80°C until purification.
Protocol 2: Site-Specific Incorporation using an Engineered aaRS/tRNA Pair
This protocol assumes you have a two-plasmid system in a suitable E. coli expression strain (e.g., BL21(DE3)): one plasmid for the target protein with an in-frame amber (UAG) codon at the desired position, and a second plasmid for the engineered 7-azaTrp-specific synthetase and its cognate suppressor tRNA.
1. Cell Culture and Expression:
-
Co-transform the E. coli expression strain with both the target protein plasmid and the synthetase/tRNA plasmid. Select for colonies on LB agar plates containing the appropriate antibiotics for both plasmids.
-
Inoculate a 50 mL LB medium starter culture with a single colony and grow overnight at 37°C.
-
The next day, inoculate 1 L of LB medium with the overnight culture.
-
Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add this compound to the culture medium to a final concentration of 1 mM.
-
Induce the expression of the target protein and the orthogonal system components as required by the specific promoters used (e.g., add 1 mM IPTG for T7 promoters and/or L-arabinose for araBAD promoters).
-
Reduce the temperature to 20-30°C and continue expression for 12-16 hours.
-
Harvest the cells by centrifugation and store the pellet at -80°C.
2. Protein Purification and Verification:
-
Lyse the cells using standard methods (e.g., sonication, French press) in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Purify the protein using an appropriate chromatography strategy (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verify the incorporation of 7-azaTrp by electrospray ionization mass spectrometry (ESI-MS) to confirm the expected mass shift.
Visualizations
Caption: Troubleshooting workflow for low protein yield.
Caption: Comparison of 7-azaTrp incorporation workflows.
Caption: Logic of the orthogonal synthetase system.
References
- 1. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pnas.org [pnas.org]
- 4. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Reactions with 7-Azatryptophan
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azatryptophan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and incorporation of this non-canonical amino acid.
Frequently Asked Questions (FAQs)
Q1: My protein expression yield is significantly lower after incorporating this compound. What are the potential causes and solutions?
Low protein expression levels are a common issue when incorporating non-canonical amino acids. Several factors can contribute to this problem:
-
Toxicity of this compound: High concentrations of this compound can be toxic to expression hosts like E. coli, leading to inhibited growth and reduced protein production.[1]
-
Codon Bias: The codons used to encode this compound may not be optimal for the expression host, leading to translational stalling.[2]
-
Protein Instability: The incorporation of this compound can sometimes decrease the stability of the target protein, making it more susceptible to degradation by cellular proteases.[3][4]
Troubleshooting Steps:
-
Optimize this compound Concentration: Titrate the concentration of this compound in the growth media to find the optimal balance between incorporation efficiency and cell viability.
-
Use a Tryptophan Auxotrophic Strain: Employ an E. coli strain that cannot synthesize its own tryptophan, ensuring that this compound is more efficiently incorporated.[5]
-
Optimize Expression Conditions: Lowering the induction temperature (e.g., 15-25°C) can slow down protein expression, which may improve folding and solubility.[2]
-
Co-express Chaperones: Overexpressing chaperone proteins can assist in the proper folding of proteins containing this compound, potentially increasing the yield of soluble protein.[2]
-
Use Protease-Deficient Strains: Employing protease-deficient E. coli strains, such as BL21(DE3)pLysS, can help minimize the degradation of your target protein.[2]
Q2: I am observing incomplete incorporation of this compound in my peptide synthesis. How can I improve the coupling efficiency?
Incomplete incorporation during solid-phase peptide synthesis (SPPS) can result in a heterogeneous peptide mixture. Here are some strategies to enhance coupling efficiency:
-
Double Coupling: Performing a second coupling step for the this compound residue can significantly increase the incorporation efficiency.[6]
-
Choice of Coupling Reagents: While standard coupling reagents can be used, some have shown better success than others. For example, HBTU/HOBt has been used successfully for coupling Fmoc-L-7-Azatryptophan-OH.[6]
-
Pre-activation: Ensure that the Fmoc-L-7-Azatryptophan-OH is pre-activated with the coupling reagent and an activator base for a sufficient amount of time before adding it to the resin.[6]
-
Monitor the Reaction: Use a qualitative test, such as the Kaiser test, to monitor the completion of the coupling reaction before proceeding to the next step.[6]
Q3: My this compound-containing peptide/protein appears to be degrading during purification or storage. What are the stability considerations?
This compound can affect the overall stability of a peptide or protein and is itself susceptible to degradation under certain conditions:
-
pH Sensitivity: Proteins containing this compound can exhibit reduced stability at low pH (below pH 4).[3] This is a critical consideration during purification steps that may involve acidic buffers.
-
Cleavage Cocktail in SPPS: The indole side chain of tryptophan and its analogs can be susceptible to side reactions during TFA-mediated cleavage from the resin.[6] The use of scavengers in the cleavage cocktail is crucial.[6]
-
Oxidation: Like tryptophan, this compound is susceptible to oxidation, which can be accelerated by exposure to light, heat, and reactive oxygen species.[7]
Recommendations for Improving Stability:
-
Buffer Selection: During purification and storage, use buffers with a pH above 5 to maintain protein stability.[3]
-
Optimized Cleavage in SPPS: Use a cleavage cocktail containing scavengers like triisopropylsilane (TIPS) and water to protect the this compound side chain.[6] A common cocktail is TFA/TIPS/H₂O (95:2.5:2.5).[6]
-
Storage Conditions: Store purified peptides and proteins at -80°C in single-use aliquots to minimize freeze-thaw cycles. Protect samples from light, especially if they are in solution.
Troubleshooting Guides
Guide 1: Low or No Incorporation of this compound in E. coli Expression
This guide provides a systematic approach to troubleshooting failed or inefficient incorporation of this compound into proteins expressed in E. coli.
dot
Caption: Workflow for troubleshooting low this compound incorporation.
| Problem | Potential Cause | Recommended Action |
| No protein expression | Toxicity of this compound at the concentration used. | Perform a dose-response experiment to determine the optimal concentration of this compound that allows for cell growth and protein expression. |
| Incorrect expression strain. | Confirm that you are using a tryptophan auxotrophic strain of E. coli.[5] | |
| Contamination of media with tryptophan. | Ensure that the minimal media used for expression is not contaminated with tryptophan or tryptone. | |
| Low protein yield | Suboptimal induction conditions. | Optimize the inducer (e.g., IPTG) concentration and the post-induction temperature and time. Lower temperatures often improve protein solubility.[2][8] |
| Inefficient incorporation machinery. | Consider using a system with an evolved aminoacyl-tRNA synthetase specific for this compound for more efficient and site-specific incorporation.[9] | |
| Heterogeneous product (mixture of Trp and 7-AzaTrp) | Leaky expression or presence of endogenous tryptophan. | Ensure tight control over protein expression by using an inducible promoter system. Verify the absence of any tryptophan source in the media. |
| Insufficient this compound. | Increase the concentration of this compound in the culture medium. |
Guide 2: Failed Solid-Phase Peptide Synthesis (SPPS) of this compound Peptides
This guide addresses common failures in the chemical synthesis of peptides containing this compound.
dot
Caption: Decision tree for troubleshooting SPPS of this compound peptides.
| Problem | Potential Cause | Recommended Action |
| Incomplete coupling | Insufficient reactivity of Fmoc-L-7-Azatryptophan-OH. | Use a more efficient coupling reagent like HATU or HBTU/HOBt.[6] Perform a double coupling for the this compound residue.[6] |
| Steric hindrance. | Increase the coupling time and/or temperature. | |
| Degradation during cleavage | Acid-lability of the this compound side chain. | Use a cleavage cocktail with scavengers such as TFA/TIPS/H₂O (95:2.5:2.5).[6] Minimize the cleavage time. |
| Low final yield | Loss of peptide during workup. | If your product is unexpectedly soluble in the aqueous layer or volatile, check these fractions.[10] Ensure complete precipitation with cold diethyl ether.[6] |
| Adsorption to purification media. | Test different chromatography resins and mobile phases. | |
| Unexpected side products | Side reactions involving the indole ring. | Ensure proper protection of the indole nitrogen if necessary for your synthesis strategy. Use optimized cleavage conditions to minimize side reactions. |
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of this compound into Proteins in E. coli
This protocol is adapted for the expression of a His-tagged protein in a tryptophan auxotrophic E. coli strain.
-
Strain and Plasmid: Transform the expression plasmid into a competent E. coli strain that is auxotrophic for tryptophan (e.g., ATCC 49980).[5]
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C.
-
Main Culture: Inoculate 1 L of M9 minimal medium supplemented with all amino acids except tryptophan with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. 30 minutes later, induce protein expression by adding IPTG to a final concentration of 1 mM.[5]
-
Expression: Continue to grow the culture overnight at a reduced temperature, for example, 30°C.[5]
-
Harvesting and Lysis: Harvest the cells by centrifugation. Lyse the cells using a method appropriate for your protein (e.g., sonication, osmotic shock).[5]
-
Purification: Purify the His-tagged protein using standard nickel-affinity chromatography.
-
Analysis: Confirm the incorporation of this compound by mass spectrometry.
Protocol 2: Solid-Phase Synthesis of a this compound-Containing Peptide
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 1-2 hours.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin with DMF and Dichloromethane (DCM).[6]
-
Amino Acid Coupling (Standard):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), a coupling reagent (e.g., HATU, 2.9 eq.), and an activator base (e.g., DIPEA, 6 eq.) in DMF.[6]
-
Pre-activate for 1-2 minutes.[6]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[6]
-
Monitor the reaction with a Kaiser test.[6]
-
Wash the resin with DMF and DCM.[6]
-
-
Incorporation of Fmoc-L-7-Azatryptophan-OH:
-
Follow the same procedure as in step 3, using Fmoc-L-7-Azatryptophan-OH.
-
Consider performing a double coupling to ensure high efficiency.[6]
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the molecular weight by mass spectrometry.[6]
References
- 1. pnas.org [pnas.org]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and this compound on structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 9. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimizing 7-Azatryptophan Expression in Cell-Free Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the expression of proteins containing the non-canonical amino acid 7-azatryptophan (7-AW) in cell-free protein synthesis (CFPS) systems. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound (7-AW) and why is it used in protein expression?
A1: this compound is an analog of the natural amino acid tryptophan, where the carbon atom at the 7th position of the indole ring is replaced by a nitrogen atom.[1] This substitution imparts unique fluorescent properties to 7-AW, making it a valuable tool for studying protein structure, dynamics, and interactions without the need for external fluorescent labels.[1] Its distinct spectral properties, including a red-shifted absorption and emission compared to tryptophan, allow for selective excitation and monitoring.[1]
Q2: What are the fundamental requirements for incorporating 7-AW into a protein using a cell-free system?
A2: Successful incorporation of 7-AW, like other non-canonical amino acids (ncAAs), relies on the principles of genetic code expansion. This requires:
-
An Orthogonal Translation System (OTS): This is a matched pair of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that is engineered to be specific for 7-AW.[2] This "orthogonal" pair functions independently of the host cell's endogenous aaRSs and tRNAs, preventing the misincorporation of natural amino acids.[2]
-
Codon Reassignment: A codon that is normally used for a canonical amino acid or for translation termination (a stop codon) must be repurposed to encode for 7-AW. The most common strategy is the suppression of an amber stop codon (UAG).[2] The orthogonal tRNA is engineered with an anticodon that recognizes the reassigned codon.
Q3: Which type of cell-free system is best suited for 7-AW incorporation?
A3: Both crude extract-based systems (e.g., E. coli S30) and reconstituted systems (e.g., PURE system) can be used for 7-AW incorporation.[3]
-
E. coli S30 Extract: This system is generally more cost-effective and can produce higher protein yields. However, it contains endogenous components that can sometimes lead to background incorporation of natural amino acids or lower incorporation efficiency of the ncAA.
-
PURE System: This system is composed of purified components necessary for transcription and translation, offering a more defined and controlled reaction environment.[3] This can be advantageous for minimizing competition and optimizing the incorporation of ncAAs. However, PURE systems are typically more expensive and may yield less protein.[3]
Q4: How can I confirm the successful incorporation of 7-AW into my target protein?
A4: Several methods can be employed to verify the incorporation of 7-AW:
-
Mass Spectrometry (MS): This is the most definitive method. Intact protein mass analysis or peptide mapping after proteolytic digestion can confirm the mass shift corresponding to the incorporation of 7-AW in place of a natural amino acid.[4]
-
Fluorescence Spectroscopy: Due to its intrinsic fluorescence, the incorporation of 7-AW can be detected by measuring the fluorescence of the purified protein at its characteristic excitation and emission wavelengths (excitation ~290 nm, emission ~360-400 nm, which can be red-shifted compared to tryptophan).[1]
-
SDS-PAGE and Western Blotting: While not a direct confirmation of 7-AW incorporation, a full-length protein product of the expected molecular weight on an SDS-PAGE gel, especially when using stop codon suppression, is a strong indication of successful read-through and likely incorporation.
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of 7-AW expression in cell-free systems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Protein Yield | 1. Suboptimal concentration of 7-AW. 2. Inefficient orthogonal tRNA synthetase. 3. Suboptimal magnesium or potassium concentration.[5] 4. Degradation of DNA template or mRNA. 5. Inhibition by 7-AW at high concentrations. | 1. Titrate 7-AW concentration (see Table 1 for starting points). 2. Use a previously validated and efficient orthogonal synthetase for 7-AW.[4] 3. Perform a titration of magnesium and potassium ions (see Table 1).[5] 4. Use circular plasmid DNA; for linear DNA, consider using GamS nuclease inhibitor. 5. Test a range of 7-AW concentrations to identify the optimal level that maximizes incorporation without inhibiting overall protein synthesis. |
| Low 7-AW Incorporation Efficiency (High Truncation Product) | 1. Competition from release factor 1 (RF1) at the amber stop codon.[6] 2. Inefficient charging of the orthogonal tRNA with 7-AW. 3. Low concentration of the orthogonal tRNA or synthetase. 4. Depletion of 7-AW during the reaction. | 1. Use a cell-free extract from an E. coli strain with a deleted or inactivated RF1.[6] 2. Ensure the purity and activity of the orthogonal synthetase. Consider adding purified synthetase to the reaction. 3. Increase the concentration of the orthogonal tRNA and synthetase plasmids or purified components. 4. Increase the initial concentration of 7-AW or use a feeding solution in a continuous-exchange cell-free system. |
| No Protein Expression | 1. Incorrect plasmid construct for the orthogonal system. 2. Absence of the reassigned codon (e.g., amber stop codon) in the target gene. 3. Degraded cell-free extract or reagents. 4. Incorrect reaction setup or incubation conditions. | 1. Verify the sequences of the plasmids encoding the orthogonal tRNA, synthetase, and the target protein. 2. Ensure the target gene contains an in-frame amber (TAG) codon at the desired incorporation site. 3. Use fresh or properly stored cell-free extract and reagents. 4. Double-check all component concentrations and the incubation temperature and time as per the protocol. |
| Protein Aggregation | 1. Misfolding of the protein due to the presence of 7-AW. 2. High protein concentration. 3. Suboptimal buffer conditions (e.g., pH, ionic strength). | 1. Co-express molecular chaperones (e.g., DnaK/DnaJ/GrpE, GroEL/GroES). 2. Reduce the amount of DNA template to lower the final protein concentration. 3. Optimize the reaction buffer by varying pH, and adding detergents (e.g., Brij-S20) or other stabilizing agents. |
| High Background Fluorescence | 1. Unincorporated 7-AW in the purified protein sample. 2. Contamination with other fluorescent molecules. | 1. Ensure thorough purification of the expressed protein using appropriate chromatography techniques (e.g., affinity, size exclusion). 2. Use high-purity reagents and buffers for the cell-free reaction and purification steps. |
Quantitative Data Summary
Optimizing the concentrations of key components is crucial for maximizing both the yield of the target protein and the efficiency of 7-AW incorporation. The following table provides recommended starting concentrations and ranges for titration experiments in a typical E. coli-based cell-free system.
Table 1: Recommended Component Concentrations for Optimizing 7-AW Expression
| Component | Recommended Starting Concentration | Titration Range | Notes |
| This compound (7-AW) | 1 mM[4] | 0.1 - 2 mM | High concentrations can be inhibitory. The optimal concentration depends on the efficiency of the orthogonal synthetase. |
| Magnesium Glutamate | 12 mM[5] | 8 - 16 mM | Magnesium concentration is critical and highly dependent on the specific cell-free extract batch.[5] |
| Potassium Glutamate | 100 mM | 60 - 160 mM | Affects ionic strength and can influence translation efficiency. |
| Orthogonal tRNA Plasmid | 50 ng/µL | 20 - 100 ng/µL | The optimal ratio of tRNA to synthetase plasmid should be determined empirically. |
| Orthogonal Synthetase Plasmid | 50 ng/µL | 20 - 100 ng/µL | |
| Target Protein Plasmid | 10 ng/µL | 5 - 20 ng/µL | Higher concentrations can lead to resource depletion and protein aggregation. |
| All other 19 Amino Acids | 1.5 mM | 1 - 2 mM | Ensure that tryptophan is excluded from the reaction mix. |
Experimental Protocols
Protocol 1: General Workflow for Optimizing 7-AW Expression in an E. coli S30 Cell-Free System
This protocol outlines the steps for setting up and optimizing the expression of a target protein containing 7-AW.
1. Preparation of Reagents:
- Prepare stock solutions of 7-AW, magnesium glutamate, and potassium glutamate.
- Purify plasmids encoding the target protein (with an in-frame amber stop codon), the orthogonal tRNA for 7-AW, and the orthogonal aminoacyl-tRNA synthetase for 7-AW.
2. Reaction Assembly (for a 15 µL reaction):
- On ice, combine the following components in a microcentrifuge tube:
- 5 µL of E. coli S30 extract
- 6 µL of premix solution (containing ATP, GTP, CTP, UTP, and the other 19 amino acids excluding tryptophan)
- Variable volume of 7-AW stock solution (to achieve the desired final concentration)
- Variable volume of magnesium glutamate and potassium glutamate stock solutions (for titration)
- Plasmid DNA:
- Target protein plasmid (to a final concentration of 10 ng/µL)
- Orthogonal tRNA plasmid (to a final concentration of 50 ng/µL)
- Orthogonal synthetase plasmid (to a final concentration of 50 ng/µL)
- Nuclease-free water to a final volume of 15 µL.
3. Incubation:
- Mix the reaction gently by pipetting.
- Incubate the reaction at 37°C for 2-4 hours.
4. Analysis:
- Analyze a small aliquot of the reaction by SDS-PAGE to visualize protein expression.
- Quantify the protein yield using a method such as densitometry of the Coomassie-stained gel or by incorporating a fluorescent reporter tag.
- Purify the remaining protein using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
- Confirm 7-AW incorporation using mass spectrometry and/or fluorescence spectroscopy.
5. Optimization:
- Systematically vary the concentrations of 7-AW, magnesium glutamate, and potassium glutamate as outlined in Table 1 to identify the optimal conditions for your specific target protein and cell-free extract batch.
Protocol 2: Quantification of 7-AW Incorporation Efficiency by Mass Spectrometry
This protocol provides a general outline for determining the percentage of 7-AW incorporation at a specific site.
1. Protein Purification:
- Purify the 7-AW-containing protein from the cell-free reaction to a high degree of purity.
2. Protein Digestion:
- Denature, reduce, and alkylate the purified protein.
- Digest the protein into peptides using a site-specific protease such as trypsin.
3. LC-MS/MS Analysis:
- Separate the resulting peptides using liquid chromatography (LC).
- Analyze the peptides by tandem mass spectrometry (MS/MS).
4. Data Analysis:
- Search the MS/MS data against the protein sequence to identify the peptide containing the site of 7-AW incorporation.
- Extract the ion chromatograms for the peptide containing 7-AW and the corresponding peptide where the natural amino acid (e.g., tryptophan) was incorporated instead.
- Calculate the incorporation efficiency by comparing the peak areas of the two peptide species.
Mandatory Visualizations
Caption: Signaling pathway of this compound incorporation.
Caption: Experimental workflow for optimizing 7-AW expression.
Caption: Logical workflow for troubleshooting 7-AW expression.
References
- 1. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constructing Cell-Free Expression Systems for Low-Cost Access - PMC [pmc.ncbi.nlm.nih.gov]
- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
minimizing structural perturbation by 7-azatryptophan incorporation
Welcome to the technical support center for researchers utilizing 7-azatryptophan (7-azatrp) as a fluorescent probe. This guide provides troubleshooting advice, detailed protocols, and key data to help you minimize structural perturbations and successfully conduct your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the incorporation of this compound and subsequent analysis.
Q1: My tryptophan-auxotrophic E. coli strain shows very poor growth or fails to grow after switching to a medium containing this compound. Is this normal?
A: Yes, this is a common observation. The poor growth of tryptophan (Trp) auxotrophic strains in media containing only Trp analogs like 7-azatrp is expected.[1] This is due to the reduced efficiency of protein synthesis and the potential effects of the analog on the activity of essential cellular proteins.[1] The primary goal is not to achieve robust cell growth, but to successfully incorporate the analog into your target protein. You should proceed with induction and check for protein expression and incorporation after a few hours, even if the cell density is low.[1]
Q2: I'm concerned that incorporating this compound is significantly altering the structure and stability of my protein. How can I assess this?
A: While this compound is considered an isoelectronic and minimally perturbing analog, it's crucial to verify its impact.[2][3][4]
-
Secondary Structure: Use Circular Dichroism (CD) spectroscopy. The far-UV CD spectrum of the 7-azatrp-containing protein should be very similar to the wild-type protein, indicating that the secondary structure content is preserved.[5]
-
Tertiary Structure & Fold Integrity: Use 2D NMR, specifically 15N-HSQC spectra. If the protein is correctly folded, the spectra should display single cross-peaks with chemical shifts very close to those of the wild-type protein labeled with 15N/13C-tryptophan.[2][4][6] This provides strong evidence that the overall structural integrity is maintained.[2][4][6]
-
Stability: Perform chemical or thermal denaturation studies (e.g., using guanidine hydrochloride or monitoring fluorescence/CD signal with increasing temperature). Compare the unfolding transitions and calculated free energy of unfolding (ΔG°) with the wild-type protein. Be aware that stability might be modestly reduced. For instance, some studies have reported a decrease in stability or a shift from a two-state to a non-two-state unfolding transition upon 7-azatrp incorporation.[5][7]
Q3: The fluorescence signal from my purified 7-azatrp-containing protein is much weaker than I expected. What could be the cause?
A: This is a well-documented characteristic of this compound. Its fluorescence is strongly quenched in aqueous (polar) environments, which can limit its general utility as a fluorophore.[3][8][9]
-
Intrinsic Property: The quantum yield of free 7-azatrp in aqueous solution is extremely low (Q = 0.01–0.02) compared to tryptophan (Q = 0.14).[9] The signal will only be strong if the 7-azatrp residue is buried in a hydrophobic, non-polar region of the protein.[3]
-
Environmental Quenchers: Check your buffer for common quenching agents like halide ions or heavy metals.[10]
-
Photobleaching: Ensure you are not damaging the fluorophore with excessive exposure to the excitation light. Try reducing light intensity or exposure time.[10]
-
Inner Filter Effect: If your protein or other components in the solution absorb light at the excitation or emission wavelengths, it can cause an apparent quenching. This can be corrected for by performing control titrations with a non-binding fluorophore like N-Acetyl-L-tryptophanamide (NATA).[11]
Q4: I've observed a significant decrease in the biological activity or binding affinity of my protein after incorporating this compound. Why did this happen?
A: Although structurally similar to tryptophan, the substitution can alter key physicochemical properties. The nitrogen atom at position 7 makes the indole side chain less hydrophobic and introduces a hydrogen bond acceptor.[12] If the original tryptophan residue is located at a critical binding interface or active site where hydrophobicity is essential for the interaction, its replacement by the more polar 7-azatrp can reduce affinity. For example, the replacement of a key residue in hirudin with 7-azatrp resulted in a 10-fold reduction in its affinity for thrombin.[12]
Q5: I am trying to crystallize my protein with this compound incorporated, but I'm not getting any crystals or the quality is poor. What should I try?
A: Protein crystallization is sensitive to subtle changes in surface properties. The introduction of 7-azatrp can alter crystal packing interactions.
-
Re-screen Conditions: You will likely need to re-screen crystallization conditions. Factors like pH, precipitant concentration, and buffer type are critical and may need adjustment.[13][14]
-
Optimize Detergent: If working with a membrane protein, the optimal detergent concentration may have changed.[13]
-
Use Additives: Screen a wide range of chemical additives. Divalent cations (e.g., Mg²⁺, Ca²⁺) or small organics (e.g., isopropyl alcohol) can sometimes improve crystal contacts.[13]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the incorporation of this compound.
Table 1: Spectroscopic Properties of Tryptophan vs. This compound
| Property | Tryptophan (Trp) | This compound (7-azatrp) | Reference(s) |
| Absorption λmax Shift | N/A | Red-shifted by ~10 nm | [12] |
| Emission λmax Shift | N/A | Red-shifted by 30-60 nm | [9][12] |
| Quantum Yield (in water) | ~0.14 | ~0.01 - 0.02 | [9] |
| Selective Excitation λ | ~280-295 nm | ~310 - 315 nm | [9] |
Table 2: Reported Incorporation Efficiencies and Stability Effects
| Protein | Host System | Incorporation Efficiency | Effect on Stability | Reference(s) |
| Staphylococcal Nuclease | E. coli | ~98% | Appears to be less stable; non-two-state unfolding | [5] |
| Hirudin domain 1-47 | Chemical Synthesis | 100% | Not directly measured, but function was altered | [12] |
| Phage Lambda Lysozyme | E. coli | "Efficiently replaced" | Mildly reduced stability above pH 5 | [7] |
| Human Annexin A5 | Trp-auxotrophic E. coli | ~80% | Not specified | [8] |
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of this compound in Tryptophan-Auxotrophic E. coli
This protocol is adapted from standard methods for incorporating tryptophan analogs.[9]
-
Initial Growth: Inoculate a starter culture of your Trp-auxotrophic E. coli strain (harboring the expression plasmid for your target protein) into a synthetic medium (e.g., M9 minimal medium) supplemented with all necessary nutrients, antibiotics, and a growth-limiting amount of L-tryptophan (e.g., 20 mg/L). Grow at 37°C with shaking until the mid-exponential phase (OD₆₀₀ ≈ 0.5-0.6).
-
Cell Harvest and Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). To remove all traces of tryptophan, wash the cell pellet multiple times. Resuspend the pellet in fresh, pre-warmed M9 medium lacking tryptophan and centrifuge again. Repeat this washing step at least two to three times.
-
Tryptophan Starvation: Resuspend the final washed pellet in the main culture volume of pre-warmed M9 medium containing all supplements except tryptophan. Incubate the culture at 37°C with shaking for approximately 30-60 minutes to deplete any remaining intracellular tryptophan pools.
-
Analog Addition: Add L-7-azatryptophan to the culture to a final concentration of 50-100 mg/L. Allow the cells to incubate for 15-20 minutes to facilitate the uptake of the analog.
-
Induction of Protein Expression: Induce expression of your target protein by adding the appropriate inducer (e.g., IPTG).
-
Expression and Harvest: Continue the culture for the optimal expression time for your protein (typically 3-5 hours) at a reduced temperature (e.g., 18-25°C) to improve protein folding and minimize toxicity. Harvest the cells by centrifugation and store the pellet at -80°C until purification.
Protocol 2: Guanidine Hydrochloride (Gdn-HCl) Unfolding Assay
This protocol allows for the assessment of protein stability by monitoring changes in fluorescence.
-
Stock Solutions: Prepare a concentrated stock solution of the purified 7-azatrp-containing protein in a suitable buffer (e.g., 20 mM Phosphate, 100 mM NaCl, pH 7.0). Also, prepare a high-concentration stock of the same buffer containing 8 M Gdn-HCl. Ensure the pH of the Gdn-HCl stock is adjusted back to the target pH after dissolution.
-
Sample Preparation: Prepare a series of samples in cuvettes with a constant protein concentration and varying final concentrations of Gdn-HCl (e.g., from 0 M to 6 M in 0.2 M increments). This is achieved by mixing appropriate volumes of the protein stock, the 8 M Gdn-HCl stock, and the buffer-only stock.
-
Equilibration: Allow the samples to equilibrate at a constant temperature (e.g., 25°C) for several hours or overnight to ensure equilibrium is reached.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum for each sample. Excite the samples at ~310 nm to selectively excite this compound. Record the emission intensity at the wavelength of maximum emission or the wavelength that shows the largest change upon unfolding.
-
Data Analysis: Plot the fluorescence intensity as a function of Gdn-HCl concentration. Fit the resulting sigmoidal curve to a two-state unfolding model to determine the midpoint of the transition (Cₘ) and the free energy of unfolding in the absence of denaturant (ΔG° H₂O). Compare these values to those obtained for the wild-type protein.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 3. pnas.org [pnas.org]
- 4. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and this compound on structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. Biosynthetic Incorporation of Tryptophan Analogs in Proteins | Basicmedical Key [basicmedicalkey.com]
- 10. benchchem.com [benchchem.com]
- 11. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. Protein crystallization - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Isotope-Labeled 7-Azatryptophan
Welcome to the technical support center for the synthesis of isotope-labeled 7-azatryptophan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for synthesizing the 7-azaindole core of this compound?
A1: Traditional methods for indole synthesis like the Fischer, Bartoli, and Reissert approaches are often not suitable for creating azaindoles due to the electron-deficient nature of the pyridine-based starting materials[1]. More successful modern strategies include:
-
Asymmetric Alkylation: This involves the alkylation of a chiral glycine equivalent, such as a Ni(II) complex, with a suitable 3-substituted 1H-pyrrolo[2,3-b]pyridine. This method offers high diastereoselectivity.[2][3]
-
Palladium-Catalyzed Cross-Coupling Reactions: Methods like Negishi coupling can be employed to form the crucial C-C bond between the azaindole core and the alanine side chain.[4]
-
Domino Reactions: One-pot methods have been developed for the selective synthesis of 7-azaindoles from readily available starting materials like 2-fluoro-3-methylpyridine and arylaldehydes.[1]
Q2: What is the most effective method for introducing an isotopic label into this compound?
A2: Enzymatic synthesis is a highly effective method for site-selective isotope labeling. Using a tryptophan synthetase β-subunit (TrpB) mutant, this compound can be readily synthesized from 7-aza-indole and isotopically labeled serine (e.g., ¹⁵N/¹³C-labeled). This approach provides easy access to the desired labeled product.[5][6][7]
Q3: What are the key spectroscopic properties of this compound?
A3: this compound is a fluorescent analog of tryptophan. Its unique photophysical properties, which are sensitive to the local environment, make it a valuable probe for studying peptide and protein structure and dynamics.[8] The pKa of the 7-azaindole nitrogen is approximately 4.59, meaning it is not protonated at neutral pH.[6][9]
Troubleshooting Guide
Issue 1: Low or No Yield During Synthesis
Q: I am attempting a Fischer indole synthesis to create the 7-azaindole scaffold and am getting very low yields or no product. What are the common causes and solutions?
A: The Fischer indole synthesis is notoriously sensitive, especially with aza-indole systems. Low yields are a frequent problem.[10] Here are the likely causes and troubleshooting steps:
-
Inappropriate Acid Catalyst: The choice of acid is critical. A catalyst that is too strong can cause substrate decomposition and tar formation, while one that's too weak may not drive the reaction.[10]
-
Solution: Experiment with a range of Brønsted acids (e.g., HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[10]
-
-
Sub-optimal Temperature: High temperatures can lead to the formation of intractable tars and polymers, while low temperatures may result in an incomplete reaction.[10]
-
Solution: Start with milder conditions and incrementally increase the temperature. Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter times.[10]
-
-
Substrate Decomposition: The arylhydrazine starting material or the intermediate hydrazone may be unstable under the harsh acidic conditions.
-
Solution: Consider forming the arylhydrazone in situ without isolation before proceeding with the indolization conditions.[11]
-
-
Side Reactions: Electron-donating groups on the carbonyl component can favor a competing N-N bond cleavage over the desired rearrangement, leading to byproducts.[10][12]
Troubleshooting Decision Tree: Low Yield in Fischer Indole Synthesis
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. addi.ehu.es [addi.ehu.es]
- 4. soc.chim.it [soc.chim.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 7. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. testbook.com [testbook.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
how to improve signal-to-noise in 7-azatryptophan fluorescence spectroscopy
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers improve the signal-to-noise (S/N) ratio in experiments utilizing 7-azatryptophan (7-AzaTrp) as a fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence signal from my 7-AzaTrp-labeled protein so weak?
A weak signal can stem from several factors, including environmental effects, quenching, and improper instrument settings. The fluorescence quantum yield of 7-AzaTrp is highly sensitive to its local environment.[1][2] In aqueous, protic solvents, the signal intensity is significantly reduced compared to its fluorescence in more nonpolar or aprotic environments.[1][3] If the 7-AzaTrp residue is exposed to the aqueous solvent on the protein surface, its fluorescence may be almost fully quenched.[2][3]
Q2: What are the optimal excitation and emission wavelengths for 7-AzaTrp?
The absorption and emission maxima of 7-AzaTrp are red-shifted compared to native tryptophan.[1] The absorption maximum is typically around 288-290 nm, but selective excitation at the red edge of its absorption band (310-320 nm) is often recommended.[1][4] This minimizes the competing absorption and fluorescence from natural tryptophan and tyrosine residues within the protein, thereby improving the specificity of the signal.[1] The emission maximum is highly dependent on solvent polarity, ranging from ~360 nm in hydrophobic environments to over 400 nm in aqueous solutions.[1][2]
Q3: My background fluorescence is very high. What are the common causes and solutions?
High background, or noise, can obscure your signal and originates from multiple sources.[5] These include:
-
Autofluorescence: The sample matrix, buffers, or other molecules in the solution can fluoresce naturally.[6][7]
-
Contaminated Reagents: Impurities in solvents or buffers can be a major source of background fluorescence.[8]
-
Light Scattering: Raman and Rayleigh scattering from the solvent can interfere with the measurement, especially when the signal is weak.[6]
-
Instrumental Noise: Detectors and other electronic components can contribute to the background noise.[6]
To mitigate these, use high-purity solvents, consider filtering your samples, and always subtract a buffer blank spectrum from your sample spectrum.[9][10]
Q4: How does solvent choice impact my 7-AzaTrp fluorescence measurements?
Solvent polarity is one of the most critical factors affecting 7-AzaTrp fluorescence. The quantum yield of its chromophore, 7-azaindole, decreases tenfold when moving from a nonpolar solvent like cyclohexane to water.[1] This is accompanied by a significant red-shift in the emission maximum.[1] Protic solvents, which can form hydrogen bonds, are particularly effective at quenching 7-AzaTrp fluorescence.[1][11]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions to improve your signal-to-noise ratio.
Issue 1: Low Signal Intensity
If your fluorescence signal is weak, it may be due to quenching, photobleaching, or suboptimal instrument settings.
Caption: Troubleshooting workflow for low fluorescence signal.
-
Solutions:
-
Optimize Wavelengths: Excite at the red-edge of the absorbance spectrum (310-320 nm) to selectively excite 7-AzaTrp and reduce background from other aromatic amino acids.[1][4] Perform a full emission scan to find the true emission maximum, as it is highly sensitive to the environment.[12]
-
Minimize Photobleaching: Reduce the exposure time and excitation light intensity.[8] If possible, use photostabilizing agents or antifadents in your buffer.[13][14] Photobleaching is an irreversible loss of fluorescence due to light exposure.[13]
-
Check for Quenching: Quenching is a process that decreases fluorescence intensity. Common quenchers include dissolved oxygen, iodide ions, and acrylamide.[9][15] De-gassing your sample can sometimes help if oxygen is the quencher. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher.[16][17]
-
Issue 2: High Background Noise
A high background reduces the S/N ratio by adding unwanted signal.
Caption: Key contributors to the measured fluorescence signal.
-
Solutions:
-
Use High-Purity Reagents: Utilize spectroscopy-grade solvents and fresh, high-purity buffer components to avoid fluorescent contaminants.[8]
-
Subtract a Blank: Always measure the fluorescence of a "blank" sample (containing everything except your protein) and subtract this spectrum from your experimental data.[9][10]
-
Optimize Sample Handling: Use non-fluorescent cuvettes (e.g., quartz) and ensure they are scrupulously clean. Some plastic plates can fluoresce with UV excitation.[18]
-
Filter the Sample: If scattering from aggregates is an issue, filtering the sample through a 0.22 µm filter before measurement can help.
-
Quantitative Data Summary
The spectral properties of 7-AzaTrp's chromophore, 7-azaindole (7AI), are highly dependent on the solvent environment. Understanding these shifts is crucial for interpreting your data.
Table 1: Solvent Effects on 7-Azaindole (7AI) Fluorescence
| Solvent | Emission λmax (nm) | Quantum Yield | Reference |
|---|---|---|---|
| Cyclohexane | 325 | High (decreases 10-fold in water) | [1] |
| Diethyl Ether | 345 | - | [1] |
| Acetonitrile | 362 | 0.25 (for 7-AzaTrp) | [1] |
| n-Propanol | 367 (and a second band at 520) | - | [1] |
| Water | 400 | 0.01 (for 7-AzaTrp, pH 7) |[1] |
Note: Data pertains to the 7-azaindole chromophore or 7-AzaTrp as specified. Quantum yield is significantly lower in protic solvents like water and alcohols.
Experimental Protocols
Protocol 1: Optimizing Excitation and Emission Parameters
Objective: To determine the optimal instrument settings for maximizing the 7-AzaTrp signal while minimizing background.
-
Sample Preparation: Prepare your 7-AzaTrp labeled protein in the final experimental buffer. Also, prepare a buffer-only blank.
-
Excitation Scan:
-
Set the emission monochromator to 400 nm (a common emission wavelength in aqueous buffer).[1]
-
Scan the excitation wavelength from 270 nm to 340 nm.
-
The peak of this scan is the optimal excitation wavelength. Often, choosing a wavelength on the red-edge of this peak (e.g., 310-320 nm) provides the best selectivity.[1][4]
-
-
Emission Scan:
-
Set the excitation monochromator to the wavelength determined in the previous step (e.g., 315 nm).
-
Scan the emission wavelength from 330 nm to 550 nm.
-
The peak of this spectrum is the emission maximum (λmax) for your protein under these conditions.
-
-
Blank Subtraction: Repeat steps 2 and 3 with the buffer-only blank. Subtract the blank spectrum from the protein spectrum to get the corrected fluorescence data.[10]
-
Slit Width Optimization:
-
Wider slits increase the amount of light reaching the detector, boosting the signal but decreasing spectral resolution.
-
Narrower slits improve resolution but decrease signal.
-
Start with intermediate slit widths (e.g., 5 nm for both excitation and emission) and adjust as needed to find the best balance between signal strength and spectral detail.
-
Protocol 2: Background Measurement and Subtraction
Objective: To accurately correct for background fluorescence from the buffer and cuvette.
-
Place a clean, dry quartz cuvette in the fluorometer and run a full emission scan (e.g., Ex: 315 nm, Em: 330-550 nm) to check for cuvette fluorescence. The signal should be negligible.
-
Add the experimental buffer to the cuvette and acquire an emission spectrum using the same settings as your planned experiment. This is your "buffer blank."
-
Remove the buffer, dry the cuvette, and add your protein sample.
-
Acquire the emission spectrum of your protein sample.
-
In your data analysis software, subtract the "buffer blank" spectrum (from step 2) from your sample spectrum (from step 4) to obtain the true fluorescence of your 7-AzaTrp-labeled protein.[9]
Visualizing Key Concepts
Fluorescence and Quenching Pathways
The fate of the excited 7-AzaTrp molecule determines the observed signal. Quenching provides a non-radiative pathway that competes with fluorescence, reducing the signal.
Caption: Simplified Jablonski diagram for 7-AzaTrp fluorescence and quenching.
References
- 1. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Phosphorescence emission of this compound and 5-hydroxytryptophan in fluid solutions and in alpha2 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Challenges with Background Fluorescence [visikol.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism for Fluorescence Quenching of Tryptophan by Oxamate and Pyruvate: Conjugation and Solvation-Induced Photoinduced Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low temperature luminescence behaviours of this compound, 5-hydroxytryptophan and their chromophoric moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A guide to intrinsic protein fluorescence | The Labbot Blog [labbot.bio]
- 13. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emsdiasum.com [emsdiasum.com]
- 15. researchgate.net [researchgate.net]
- 16. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Site-Specific Incorporation of 7-Azatryptophan
Welcome to the technical support center for the incorporation of 7-azatryptophan (7-AW) into proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common experimental issues, and offer detailed protocols for successful site-specific incorporation of this non-canonical amino acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for site-specifically incorporating this compound into a protein?
A1: The most effective and specific method for incorporating this compound (7-AW) is through the use of an orthogonal translation system.[1][2] This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[1][2] The aaRS is specifically evolved to recognize 7-AW and charge it onto the orthogonal tRNA. This tRNA is engineered to recognize a unique codon, typically a stop codon like the amber codon (UAG), that has been introduced at the desired site in the gene of interest. This ensures that 7-AW is incorporated only at the specified position in the polypeptide chain.
Q2: How can I be sure that 7-AW, and not tryptophan, is being incorporated at the target site?
A2: Confirmation of 7-AW incorporation can be achieved through a combination of techniques:
-
Mass Spectrometry (MS): This is the most definitive method. Since 7-AW is isoelectronic with tryptophan, they have very similar masses. Tryptophan has a monoisotopic mass of approximately 204.089 Da, while this compound has a monoisotopic mass of approximately 205.085 Da, a difference of about 1 Da due to the substitution of a CH group with a nitrogen atom. High-resolution mass spectrometry of the intact protein or of a peptide fragment containing the incorporation site can resolve this mass difference and confirm successful incorporation.[3]
-
Fluorescence Spectroscopy: this compound has distinct spectral properties compared to tryptophan. The absorption and emission spectra of 7-AW are red-shifted.[4][5] Specifically, the absorption maximum is shifted by about 10 nm and the fluorescence emission is shifted by approximately 46 nm to longer wavelengths.[5] This allows for selective excitation and detection.[6]
-
NMR Spectroscopy: For structural biology applications, 15N-HSQC spectra of proteins containing isotope-labeled 7-AW will show single cross-peaks at chemical shifts near those of tryptophan, confirming structural integrity and successful incorporation.[1][3]
Q3: What are the key advantages of using this compound as a fluorescent probe?
A3: this compound serves as a powerful fluorescent probe for several reasons:
-
Distinct Spectral Properties: Its absorption and emission spectra are red-shifted compared to tryptophan, which can help in distinguishing its signal from the background fluorescence of multiple native tryptophans in a protein.[4][5]
-
Environmental Sensitivity: The fluorescence of 7-AW is highly sensitive to the polarity of its local environment, making it an excellent probe for studying protein folding, conformational changes, and ligand binding.[5]
-
Single-Exponential Decay: Unlike tryptophan, which exhibits complex, non-exponential fluorescence decay in water, 7-AW has a single-exponential decay, simplifying the interpretation of fluorescence lifetime measurements.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the expression of proteins containing this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Protein Yield | 1. Toxicity of the non-canonical amino acid or the expressed protein.[8] 2. Inefficient incorporation of 7-AW. 3. Suboptimal expression conditions (temperature, inducer concentration).[8] 4. Protein degradation by proteases.[9] 5. Formation of insoluble inclusion bodies.[8][9] | 1. Use a tightly regulated expression system. Consider lowering the concentration of 7-AW in the growth medium. 2. Optimize the concentrations of the orthogonal aaRS and tRNA. Ensure the 7-AW concentration is sufficient (e.g., a starting point of 1 mM has been used successfully).[3] 3. Lower the induction temperature (e.g., to 18-25°C) and optimize the inducer (e.g., IPTG) concentration.[8] 4. Add protease inhibitors to your lysis buffer and keep samples cold.[9] 5. Lower the expression temperature and consider co-expression with chaperones or using a solubility-enhancing tag.[8][9] |
| Tryptophan Misincorporation at the Target Site | 1. The engineered aaRS lacks sufficient specificity for 7-AW over tryptophan. 2. Depletion of 7-AW in the culture medium during expression. | 1. Perform further directed evolution or rational design of the aaRS active site to improve its selectivity for 7-AW. This can involve creating a library of synthetase mutants and using a screening or selection system to identify variants that are highly active with 7-AW but not with tryptophan.[10][11] 2. Ensure an adequate and sustained supply of 7-AW in the medium throughout the expression period. |
| High Levels of Truncated Protein | 1. Inefficient suppression of the stop codon. 2. The orthogonal aaRS/tRNA pair is not functioning optimally. | 1. Increase the expression levels of the orthogonal aaRS and tRNA. 2. Verify the sequences of the plasmids encoding the aaRS and tRNA. Optimize the interaction between the synthetase and the tRNA.[12] |
Troubleshooting Workflow
Caption: Troubleshooting flowchart for this compound incorporation experiments.
Quantitative Data Summary
Spectral Properties: Tryptophan vs. This compound
| Property | Tryptophan (Trp) | This compound (7-AW) | Reference(s) |
| Absorption Maximum (λmax,abs) | ~280 nm | ~290 nm (red-shifted by ~10 nm) | [5][6] |
| Emission Maximum (λmax,em) | ~353 nm | ~399 nm (red-shifted by ~46 nm) | [5] |
| Fluorescence Decay in Water | Non-exponential | Single-exponential | [7] |
| Quantum Yield in Water (pH 7) | ~0.13 | ~0.01 (strongly quenched) | [5] |
Mass Spectrometry Data
| Amino Acid | Chemical Formula | Monoisotopic Mass |
| Tryptophan | C11H12N2O2 | 204.089878 Da |
| This compound | C10H11N3O2 | 205.085126 Da |
| Mass Difference | +1.004752 Da (for N vs. CH) |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 7-AW in E. coli
This protocol outlines the general steps for expressing a target protein with 7-AW incorporated at an amber (UAG) stop codon.
-
Transformation:
-
Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
A plasmid encoding the engineered 7-AW-specific aminoacyl-tRNA synthetase (e.g., a pRSF vector).[3]
-
An expression plasmid for your gene of interest containing an amber (TAG) codon at the desired incorporation site (e.g., a pET vector).
-
-
Select for transformants on agar plates containing the appropriate antibiotics for both plasmids.
-
-
Expression:
-
Inoculate a starter culture in a suitable medium (e.g., LB) with antibiotics and grow overnight.
-
Inoculate the main expression culture with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Add this compound to the culture to a final concentration of 1 mM.[3]
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG).
-
Reduce the temperature to 18-25°C and continue to grow for 12-16 hours.[8]
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation to separate the soluble and insoluble fractions.
-
-
Protein Purification:
-
Purify the target protein from the soluble lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Protocol 2: Confirmation of 7-AW Incorporation by Mass Spectrometry
-
Sample Preparation:
-
Excise the protein band of interest from an SDS-PAGE gel or use the purified protein in solution.
-
Perform in-gel or in-solution tryptic digestion to generate peptide fragments.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire both MS1 (for precursor ion masses) and MS/MS (for fragmentation and sequencing) data.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database containing the sequence of your target protein.
-
In your search parameters, define a variable modification corresponding to the mass difference between 7-AW and tryptophan at the target residue.
-
Manually inspect the MS1 spectra for the peptide of interest to confirm the presence of the expected isotopic pattern for the 7-AW-containing peptide.
-
Examine the MS/MS spectrum to confirm the peptide sequence and the location of the 7-AW modification.
-
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid this compound and the Nonexponential Fluorescence Decay of Tryptophan in Water | Semantic Scholar [semanticscholar.org]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. Reprogramming the amino-acid substrate specificity of orthogonal aminoacyl-tRNA synthetases to expand the genetic code of eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 7-azatryptophan in different buffer conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-azatryptophan (7-azaTrp) in various buffer conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous buffers?
A1: The most significant issue is the pronounced quenching of its fluorescence in aqueous environments.[1] The quantum yield of this compound is substantially lower in water compared to organic solvents.[2] This quenching can be misinterpreted as sample degradation or aggregation and can significantly impact the signal-to-noise ratio in fluorescence-based assays.
Q2: How does pH affect the stability and fluorescence of this compound?
A2: The pH of the buffer is a critical factor. The N7 atom of the 7-azaindole ring has a pKa of approximately 4.5.[2][3] Below this pH, the nitrogen becomes protonated, which significantly alters the electronic properties of the fluorophore and can lead to fluorescence quenching and reduced stability.[4] Therefore, it is strongly recommended to work with buffers having a pH above 5.0 to avoid these issues.[4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage (weeks to months), it is best to prepare aliquots of this compound solutions and store them at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term storage (days), solutions can be kept at 4°C, protected from light.[5] Lyophilized this compound powder is stable at room temperature for short periods but should be stored at -20°C for long-term stability.[6]
Q4: Can this compound be degraded by exposure to light?
A4: Yes, like natural tryptophan, this compound is susceptible to photodegradation, particularly upon exposure to UV light.[7] It is crucial to protect solutions containing this compound from light by using amber vials or covering containers with aluminum foil, especially during long experiments or when using fluorescence excitation sources.
Q5: Is this compound prone to oxidation?
A5: Tryptophan and its analogs can be susceptible to oxidation.[8] The presence of oxidizing agents or exposure to air for extended periods, especially at elevated temperatures, can lead to degradation. While specific data on the oxidation of this compound is limited, it is good practice to use degassed buffers and consider the addition of antioxidants like DTT or TCEP if oxidation is a concern for the specific application, provided they do not interfere with the assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Fluorescence Quenching: The inherent quenching of 7-azaTrp in aqueous buffers.[1] | - Ensure the buffer has a pH between 5 and 8. - If possible, perform measurements in a less polar environment or after incorporation into a protein where the probe may be shielded from the solvent.[1] - Confirm instrument settings (excitation/emission wavelengths, slit widths) are appropriate for 7-azaTrp (Excitation max ~288 nm, Emission max ~360-400 nm depending on environment).[1] |
| Degradation: The compound may have degraded due to improper storage or handling. | - Prepare fresh solutions from lyophilized powder. - Verify the pH of the buffer. - Protect the sample from light. | |
| Incorrect Concentration: The actual concentration of 7-azaTrp may be lower than expected. | - Verify the concentration using UV-Vis spectroscopy (molar extinction coefficient can be found in the literature or from the supplier). | |
| Fluorescence Signal Decreases Over Time | Photobleaching: Continuous exposure to the excitation light source is causing the fluorophore to degrade. | - Reduce the excitation intensity or exposure time. - Use a photobleaching inhibitor if compatible with the experiment. |
| pH Shift: The pH of the buffer may be changing over the course of the experiment, especially if not well-buffered. | - Use a buffer with sufficient buffering capacity at the desired pH. - Re-measure the pH of the sample after the experiment. | |
| Chemical Degradation: The compound may be degrading due to factors like oxidation or reaction with other components in the buffer. | - Use fresh, degassed buffers. - Investigate the compatibility of all buffer components with 7-azaTrp. | |
| Inconsistent Fluorescence Readings | Aggregation: 7-azaTrp or the protein it's incorporated into may be aggregating, leading to light scattering and variable fluorescence. | - Centrifuge the sample before measurement to remove any aggregates. - Use dynamic light scattering (DLS) to check for aggregation. - Optimize buffer conditions (e.g., salt concentration, additives) to minimize aggregation.[9] |
| Temperature Fluctuations: The fluorescence of 7-azaTrp is sensitive to temperature. | - Ensure all measurements are performed at a constant and controlled temperature.[10] | |
| Shift in Emission Wavelength | Change in Environment Polarity: The emission maximum of 7-azaTrp is highly sensitive to the polarity of its environment.[2] | - This is an inherent property of 7-azaTrp. A blue shift indicates a more hydrophobic environment, while a red shift indicates a more polar environment. This property can be used to probe changes in protein conformation.[2] |
| Protonation: If the pH drops below 4.5, protonation of the azaindole ring will alter the emission spectrum.[4] | - Ensure the pH of the buffer is stable and remains above 5.0. |
Data Summary
Table 1: Influence of Solvent Polarity on this compound Fluorescence
| Solvent | Emission Maximum (λmax) | Quantum Yield | Reference |
| Cyclohexane | 325 nm | ~0.25 (for 7AI) | [2] |
| Diethyl Ether | 345 nm | Not Reported | [2] |
| Acetonitrile | 362 nm | 0.25 (for AW) | [2] |
| n-Propanol | 367 nm | Not Reported | [2] |
| Water | 400 nm | 0.01 (for AW at pH 7) | [2] |
| Data for 7-azaindole (7AI) and this compound (AW) are included as they demonstrate the general trend. |
Table 2: pH-Dependent Properties of this compound
| Property | Value | Significance | Reference |
| pKa of Azaindole Nitrogen | 4.5 | Below this pH, the N7 atom is protonated, leading to altered fluorescence and stability. | [2][3] |
| Recommended pH Range | > 5.0 | Minimizes protonation effects and ensures more stable fluorescence. | [4] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
-
Weighing: Tare a clean microcentrifuge tube on an analytical balance. Add the desired amount of lyophilized DL-7-Azatryptophan. Due to its hygroscopic nature, perform this step quickly.
-
Solubilization: Add the appropriate volume of buffer to the tube to achieve the desired stock concentration. A common solvent is 1 M HCl, which can then be diluted into the final buffer.[11] Alternatively, for direct use in neutral buffers, solubility may be lower, and gentle warming may be required.[11]
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
pH Adjustment: If solubilized in acid, adjust the pH of the final working solution with a suitable base (e.g., NaOH) to be within the recommended range of pH 5-8.
-
Storage: For immediate use, keep the solution on ice and protected from light. For long-term storage, aliquot the stock solution into smaller volumes in amber tubes and freeze at -20°C or -80°C.[5]
Protocol 2: Assessing the Stability of this compound in a New Buffer
-
Sample Preparation: Prepare a solution of this compound in the test buffer at the desired working concentration. Prepare a control sample in a known stable buffer (e.g., 100 mM Tris-HCl, pH 7.5).[1]
-
Initial Measurement: Immediately after preparation, measure the fluorescence spectrum (e.g., excitation at 288 nm, emission scan from 320 nm to 500 nm) and absorbance spectrum (e.g., scan from 250 nm to 350 nm) of both the test and control samples.
-
Incubation: Incubate both samples under the intended experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), repeat the fluorescence and absorbance measurements.
-
Data Analysis:
-
Fluorescence Intensity: Plot the peak fluorescence intensity versus time. A significant decrease in the test sample relative to the control indicates instability.
-
Emission Maximum: Note any shifts in the emission maximum, which may indicate changes in the local environment or degradation.
-
Absorbance: A decrease in the absorbance at the maximum (~288 nm) can indicate degradation of the chromophore. The appearance of new peaks may suggest the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal from this compound.
Caption: Factors influencing the stability of this compound in experimental settings.
References
- 1. pnas.org [pnas.org]
- 2. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 4. academic.oup.com [academic.oup.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. discofinechem.com [discofinechem.com]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. How Aggregation and Conformational Scrambling of Unfolded States Govern Fluorescence Emission Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low temperature luminescence behaviours of this compound, 5-hydroxytryptophan and their chromophoric moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Refining Purification Protocols for 7-Azatryptophan-Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for proteins labeled with the fluorescent amino acid analog, 7-azatryptophan (7-AzaTrp).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the expression, purification, and characterization of 7-AzaTrp-labeled proteins.
Issue 1: Low Protein Yield
Q1: My expression yield of the 7-AzaTrp labeled protein is significantly lower than the wild-type protein. What are the possible causes and solutions?
Low expression yields are a common challenge when working with non-canonical amino acids. Several factors can contribute to this issue:
-
Toxicity of 7-AzaTrp to the expression host: High concentrations of 7-AzaTrp can be toxic to E. coli, leading to slower growth and reduced protein production.
-
Solution: Optimize the concentration of 7-AzaTrp in the growth media. Start with a lower concentration and titrate up to find the optimal balance between incorporation efficiency and cell health. Consider using a tighter regulation system for protein expression, such as the pBAD promoter, which can be induced by arabinose and suppressed by glucose.
-
-
Codon Usage: The codons used in your gene of interest may not be optimal for high-level expression in E. coli, and this can be exacerbated when the cell's translational machinery is stressed by the incorporation of an unnatural amino acid.
-
Solution: Analyze the codon usage of your gene and consider codon optimization for E. coli. There are online tools and services available for this purpose. Additionally, using an E. coli expression strain that co-expresses tRNAs for rare codons, such as Rosetta™ strains, can be beneficial.
-
-
Inefficient Incorporation: The cellular machinery may not be efficiently incorporating 7-AzaTrp in place of tryptophan.
-
Solution: Ensure you are using a tryptophan auxotrophic E. coli strain, which cannot synthesize its own tryptophan and is therefore forced to use the analog provided in the media. Also, confirm the complete removal of tryptophan from the media before inducing protein expression with 7-AzaTrp.
-
Issue 2: Protein Aggregation
Q2: My 7-AzaTrp labeled protein is prone to aggregation during purification. How can I improve its solubility?
Protein aggregation is a frequent obstacle, and the incorporation of 7-AzaTrp can sometimes alter protein folding and stability, leading to an increased propensity for aggregation.[1]
-
Sub-optimal Buffer Conditions: The pH, ionic strength, and additives in your purification buffers may not be optimal for the stability of the labeled protein.
-
Solution: Perform a buffer screen to identify conditions that enhance solubility. Key parameters to vary include:
-
pH: Test a range of pH values around the protein's theoretical isoelectric point (pI).
-
Salt Concentration: Vary the salt concentration (e.g., NaCl, KCl) to modulate ionic interactions.
-
Additives: Include stabilizing agents such as glycerol (5-20%), arginine (50-500 mM), or non-detergent sulfobetaines. Mild, non-ionic detergents like Tween-20 or CHAPS can also be beneficial at low concentrations.
-
-
-
High Protein Concentration: Concentrating the protein can lead to aggregation.
-
Solution: Perform purification steps at lower protein concentrations if possible. If high concentrations are required for downstream applications, concentrate the protein in the presence of stabilizing additives identified from your buffer screen.
-
-
Temperature: Proteins are often less stable at higher temperatures.
-
Solution: Conduct all purification steps at 4°C to minimize the risk of aggregation.
-
Issue 3: Characterization Challenges
Q3: I am observing unexpected fluorescence properties or incorrect mass for my purified protein. How can I troubleshoot these issues?
-
Fluorescence Quenching: The fluorescence of 7-AzaTrp is highly sensitive to its local environment and can be quenched by various factors.[2][3][4][5][6][7]
-
Solution:
-
Confirm Incorporation: First, verify the incorporation of 7-AzaTrp using mass spectrometry. The mass of the labeled protein should be one dalton less than the wild-type for each incorporated 7-AzaTrp due to the replacement of a carbon atom with a nitrogen atom in the indole ring.
-
Assess Purity: Ensure the protein is highly pure, as contaminants can interfere with fluorescence measurements.
-
Buffer Effects: Be aware that components in your buffer can quench fluorescence. If possible, perform fluorescence measurements in a simple, well-defined buffer.
-
Inner Filter Effect: If your protein or other components in the solution absorb light at the excitation or emission wavelengths of 7-AzaTrp, it can lead to an apparent decrease in fluorescence. This "inner filter effect" should be corrected for in quantitative fluorescence studies.[5]
-
-
-
Incorrect Mass or Heterogeneity: Mass spectrometry analysis shows a mixed population of labeled and unlabeled protein, or the mass does not correspond to the expected incorporation.
-
Solution:
-
Incomplete Tryptophan Depletion: Ensure complete removal of tryptophan from the growth media before the addition of 7-AzaTrp. Any residual tryptophan will compete for incorporation.
-
Sub-optimal 7-AzaTrp Concentration: If the concentration of 7-AzaTrp is too low, the cell may stall protein synthesis or incorporate other amino acids, leading to truncated or heterogeneous products.
-
Mass Spectrometry Analysis: Use high-resolution mass spectrometry to accurately determine the extent of labeling and identify any modifications.
-
-
Frequently Asked Questions (FAQs)
Q4: How can I confirm the successful incorporation of this compound into my protein?
The most direct method is mass spectrometry. The molecular weight of the 7-AzaTrp-labeled protein will be decreased by 1 Da for every tryptophan residue that is replaced. For example, if your protein has 3 tryptophan residues and all are replaced, the mass will be 3 Da lower than the wild-type protein. NMR spectroscopy can also be used to confirm incorporation and assess structural integrity.[8][9]
Q5: What is a typical yield for a this compound labeled protein compared to the wild-type?
Yields can vary significantly depending on the protein and the expression system. It is not uncommon to observe a 2-5 fold decrease in yield for the labeled protein compared to the wild-type. However, with optimization of expression conditions, it is often possible to achieve yields that are sufficient for downstream applications.
Q6: Can I use standard affinity purification methods for my 7-AzaTrp labeled protein?
Yes, standard affinity purification methods such as His-tag, GST-tag, or MBP-tag purification are generally compatible with 7-AzaTrp labeled proteins.[10] The purification protocol will be very similar to that of the unlabeled protein.[11] However, you may need to optimize the buffer conditions to maintain the solubility and stability of the labeled protein as discussed in the troubleshooting section.
Data Presentation
Table 1: Comparison of Expression Yields and Purity for Wild-Type vs. 7-AzaTrp Labeled Protein
| Protein | Expression Condition | Yield (mg/L of culture) | Purity (by SDS-PAGE) |
| Wild-Type Protein A | Standard LB Media | 25 | >95% |
| 7-AzaTrp Labeled Protein A | Minimal Media + 7-AzaTrp | 8 | >95% |
| Wild-Type Protein B | Standard LB Media | 15 | >90% |
| 7-AzaTrp Labeled Protein B | Minimal Media + 7-AzaTrp | 4 | >90% |
Note: These are example values and actual results will vary depending on the specific protein and experimental conditions.
Experimental Protocols
Protocol 1: Expression and Labeling of a His-tagged Protein with this compound in E. coli
This protocol is adapted for a tryptophan auxotrophic E. coli strain (e.g., ATCC 49980) transformed with an expression vector for the protein of interest.[12]
-
Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.
-
Main Culture Growth: Inoculate 1 L of minimal medium (supplemented with all amino acids except tryptophan) containing the appropriate antibiotic with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Tryptophan Depletion: Harvest the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with 200 mL of pre-warmed, sterile minimal medium lacking tryptophan to remove any residual tryptophan.
-
Induction and Labeling: Resuspend the cell pellet in 1 L of fresh, pre-warmed minimal medium (lacking tryptophan) containing the appropriate antibiotic. Add this compound to a final concentration of 50-100 mg/L. Induce protein expression according to your vector's requirements (e.g., add IPTG to a final concentration of 1 mM).
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight with shaking.
-
Cell Harvest: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.
Protocol 2: Purification of a His-tagged 7-AzaTrp Labeled Protein
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to further disrupt the cells and shear DNA.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g, 30 min, 4°C) to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Buffer Exchange/Desalting: If necessary, exchange the eluted protein into a final storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Purity Analysis and Quantification: Analyze the purity of the protein by SDS-PAGE. Determine the protein concentration using a method compatible with your buffer (e.g., Bradford assay).
-
Confirmation of Labeling: Confirm the incorporation of 7-AzaTrp by mass spectrometry.
-
Storage: Store the purified protein at -80°C.
Mandatory Visualizations
Caption: Workflow for expression and purification of 7-AzaTrp labeled proteins.
Caption: Troubleshooting decision tree for low yield of 7-AzaTrp labeled proteins.
References
- 1. Tryptophan-galactosylamine conjugates inhibit and disaggregate amyloid fibrils of Aβ42 and hIAPP peptides while reducing their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 9. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 12. pnas.org [pnas.org]
Validation & Comparative
A Comparative Guide to the Fluorescence of 7-Azatryptophan and Tryptophan for Researchers
For researchers, scientists, and drug development professionals, the choice of a fluorescent probe is critical for accurately interpreting molecular interactions and dynamics. This guide provides a detailed, data-driven comparison of the fluorescence properties of the natural amino acid L-tryptophan and its synthetic analog, 7-azatryptophan.
This compound, an isostere of tryptophan where the carbon at the 7th position of the indole ring is replaced by a nitrogen atom, offers distinct photophysical advantages that can be leveraged in complex biological systems. This guide will objectively compare the performance of these two fluorophores, supported by experimental data and detailed protocols.
Quantitative Comparison of Photophysical Properties
The fluorescence characteristics of tryptophan and this compound are highly dependent on their local solvent environment. The following table summarizes their key photophysical parameters in various solvents.
| Property | Tryptophan | This compound | Solvent |
| Absorption Max (λ_abs_ max, nm) | ~280 | ~287-288 | Water (pH 7) |
| Emission Max (λ_em_ max, nm) | ~350-355 | ~395-400 | Water (pH 7) |
| Quantum Yield (Φ_f_) | ~0.12-0.14 | ~0.01 | Water (pH 7) |
| Fluorescence Lifetime (τ, ns) | Multi-exponential (~0.5 & ~3.1)[1] | Single-exponential (~0.78)[2] | Water (pH 7) |
| Absorption Max (λ_abs_ max, nm) | ~280 | ~287 | Methanol |
| Emission Max (λ_em_ max, nm) | ~350 | ~376 | Methanol |
| Quantum Yield (Φ_f_) | - | - | Methanol |
| Fluorescence Lifetime (τ, ns) | Multi-exponential | Single-exponential (~0.14)[2] | Methanol |
| Absorption Max (λ_abs_ max, nm) | - | - | Acetonitrile |
| Emission Max (λ_em_ max, nm) | - | ~362 | Acetonitrile |
| Quantum Yield (Φ_f_) | - | ~0.25[3] | Acetonitrile |
| Fluorescence Lifetime (τ, ns) | - | Non-exponential[2] | Acetonitrile |
Key Differences and Advantages of this compound
The substitution of a carbon atom with nitrogen in the indole ring of this compound leads to several significant changes in its fluorescence properties compared to tryptophan:
-
Red-Shifted Spectra : this compound exhibits a consistent red-shift of approximately 10 nm in its absorption maximum and a more substantial red-shift of 45-70 nm in its emission maximum.[2][3] This spectral separation allows for selective excitation and detection of this compound in the presence of multiple tryptophan residues, minimizing background fluorescence from the native protein.[2]
-
Single-Exponential Decay : In aqueous solutions over a wide pH range, this compound typically displays a single-exponential fluorescence decay.[2] This is a major advantage over tryptophan, which is characterized by a more complex, multi-exponential decay.[1] The simpler decay kinetics of this compound facilitate more straightforward data analysis and interpretation of molecular dynamics.
-
Environmental Sensitivity : The fluorescence quantum yield and emission maximum of this compound are highly sensitive to the polarity of its environment.[3] For instance, its quantum yield increases dramatically in less polar solvents like acetonitrile compared to water.[3] This solvatochromism makes it an excellent probe for studying protein folding, conformational changes, and ligand binding events that alter the local environment of the probe.
Signaling and Decay Pathways
The differing fluorescence decay behaviors of tryptophan and this compound can be attributed to their distinct excited-state decay pathways. Tryptophan's multi-exponential decay arises from multiple conformers in the excited state and various non-radiative decay pathways, including electron transfer to the peptide backbone.[4][5] In contrast, this compound's fluorescence decay in aqueous solution is dominated by a more straightforward process, though in certain environments, it can undergo excited-state tautomerization.
Experimental Protocols
Accurate measurement of fluorescence properties is paramount. Below are generalized protocols for determining fluorescence quantum yield and lifetime.
Measurement of Fluorescence Quantum Yield (Absolute Method using an Integrating Sphere)
This protocol outlines the absolute method for determining the fluorescence quantum yield, which directly measures the ratio of emitted to absorbed photons.
Methodology:
-
Sample Preparation :
-
Prepare a dilute solution of the fluorophore in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Prepare a blank sample containing only the solvent.
-
-
Instrument Setup :
-
Use a fluorescence spectrometer equipped with an integrating sphere.
-
Set the excitation wavelength and the desired emission wavelength range.
-
Ensure the instrument is properly calibrated for spectral response.
-
-
Measurement :
-
Blank Measurement : Place the cuvette with the blank solvent in the integrating sphere and record the spectrum of the excitation light scattered by the solvent. This provides the profile of the incident light.
-
Sample Measurement : Replace the blank with the sample cuvette and record the spectrum. This spectrum will contain the scattered excitation light and the fluorescence emission from the sample.
-
-
Data Analysis :
-
Integrate the area under the curve for the incident light (from the blank measurement) and the areas for the scattered light and the emitted fluorescence (from the sample measurement).
-
The number of absorbed photons is proportional to the difference between the integrated incident light and the integrated scattered light.
-
The number of emitted photons is proportional to the integrated fluorescence emission.
-
The quantum yield (Φ_f_) is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.
Methodology:
-
Sample Preparation :
-
Prepare the fluorophore solution as for quantum yield measurements.
-
-
Instrument Setup :
-
Utilize a TCSPC system consisting of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode), a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Set the excitation wavelength of the light source.
-
Collect an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) to characterize the temporal profile of the excitation pulse and the response of the detection system.
-
-
Measurement :
-
Excite the sample with the pulsed light source.
-
The TCSPC electronics measure the time difference between the laser pulse (start signal) and the detection of a single fluorescence photon (stop signal).
-
This process is repeated for a large number of excitation-emission cycles to build a histogram of the photon arrival times.
-
-
Data Analysis :
-
The resulting histogram represents the fluorescence decay profile.
-
Deconvolute the measured decay profile with the IRF.
-
Fit the deconvoluted decay curve to a single or multi-exponential decay model to extract the fluorescence lifetime(s). For this compound in water, a single-exponential fit is often sufficient, while for tryptophan, a multi-exponential model is typically required.
-
Conclusion
This compound presents a compelling alternative to tryptophan as an intrinsic fluorescent probe for studying protein structure and dynamics. Its red-shifted absorption and emission spectra, coupled with its characteristic single-exponential fluorescence decay in aqueous environments, provide significant advantages for selective and unambiguous monitoring in complex biological systems. While its quantum yield is lower than tryptophan in aqueous solutions, its high sensitivity to the local environment makes it a powerful tool for investigating molecular interactions. The choice between tryptophan and this compound will ultimately depend on the specific experimental requirements, with this compound being particularly well-suited for studies requiring spectral distinction from native tryptophans and simplified fluorescence decay analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonexponential fluorescence decay of aqueous tryptophan and two related peptides by picosecond spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
A Comparative Guide to 7-Azatryptophan and 5-Hydroxytryptophan as Protein Probes
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids into proteins has revolutionized the study of protein structure, function, and dynamics. Among the most valuable of these are fluorescent tryptophan analogs, which serve as intrinsic probes, minimizing structural perturbation while offering unique spectroscopic properties. This guide provides an objective, data-driven comparison of two widely used tryptophan analogs: 7-azatryptophan (7-AW) and 5-hydroxytryptophan (5-HTP).
Structural and Spectroscopic Overview
This compound and 5-Hydroxytryptophan are structural isomers of tryptophan, each offering distinct advantages for protein research. In 7-AW, a nitrogen atom replaces the carbon at the 7th position of the indole ring.[1] This substitution significantly alters its electronic properties, leading to distinct spectral characteristics compared to native tryptophan.[2] 5-HTP features a hydroxyl group at the 5th position, which also shifts its spectroscopic properties and provides a chemical handle for further modification.[3][4]
Both analogs can be incorporated biosynthetically into proteins, typically using tryptophan-auxotrophic expression systems.[5][6] Their absorption maxima are red-shifted relative to tryptophan, which allows for their selective excitation in proteins that contain multiple native tryptophan residues.[7][8]
Quantitative Comparison of Photophysical Properties
The utility of a fluorescent probe is defined by its photophysical parameters. The table below summarizes key quantitative data for 7-AW and 5-HTP, providing a direct comparison of their performance.
| Property | This compound (7-AW) | 5-Hydroxytryptophan (5-HTP) | Tryptophan (Trp) for Reference |
| Absorption Max (λabs) | ~290-310 nm[2][7][9] | ~300 nm[10] | ~280 nm |
| Emission Max (λem) | 360 nm (hydrophobic) to 400 nm (aqueous)[2][11] | ~346 nm[10] | 300 to 350 nm |
| Stokes Shift | ~60-100 nm | ~46 nm | ~20-70 nm |
| Quantum Yield (Φ) | Highly solvent-dependent; 0.25 (acetonitrile) to 0.01 (water)[2] | Low[10] | ~0.14 (water)[12] |
| Fluorescence Lifetime (τ) | ~780 ps (single exponential in water at pH 7)[13] | Increases with solvent polarity (e.g., 5.71 ns in water)[10] | Complex, non-exponential decay |
| Environmental Sensitivity | Very high; emission is red-shifted and strongly quenched by polar/aqueous environments.[2][11][14][15] | Sensitive to solvent polarity.[16] Can be used to report on exposure to aqueous solvent.[16] | High; emission maximum is solvatochromic.[17] |
Performance Analysis and Applications
This compound (7-AW)
7-AW is an excellent probe for investigating the local microenvironment within a protein.
-
Advantages:
-
Selective Excitation: Its absorption maximum is sufficiently red-shifted from tryptophan's, allowing selective excitation even in tryptophan-rich proteins.[7][8]
-
High Environmental Sensitivity: The fluorescence emission of 7-AW is exceptionally sensitive to solvent polarity.[2][14] A pronounced red-shift in emission and dramatic quenching of fluorescence intensity occurs in polar, aqueous environments.[11][14] This makes it a superb tool for probing solvent accessibility, ligand binding, and conformational changes that alter the probe's environment.[15]
-
Simplified Kinetics: Unlike tryptophan's complex, multi-exponential fluorescence decay, 7-AW exhibits a single-exponential decay in water, simplifying data analysis.[8][18]
-
-
Disadvantages:
-
Quenching in Aqueous Media: The primary drawback of 7-AW is the severe quenching of its fluorescence in water.[11] This can limit its utility for studying highly solvent-exposed sites, although the quenching itself can be a valuable reporter.
-
-
Primary Applications:
5-Hydroxytryptophan (5-HTP)
5-HTP is a versatile probe, useful not only for its intrinsic fluorescence but also as a chemical handle for subsequent modifications.
-
Advantages:
-
Good Incorporation Efficiency: It can be efficiently incorporated into recombinant proteins expressed in E. coli.[3][5]
-
Minimal Perturbation: Studies have shown that replacing tryptophan with 5-HTP can result in minimal perturbation to a protein's structure and stability.[5]
-
Chemical Reactivity: The hydroxyl group can be targeted for further chemoselective labeling, for example, through rapid azo-coupling reactions to attach other functionalities.[4]
-
Redox Activity: 5-HTP can be electrochemically oxidized to generate efficient protein crosslinks, enabling studies of protein interactions in situ.[20]
-
-
Disadvantages:
-
Primary Applications:
Experimental Protocols and Workflows
Protocol 1: Biosynthetic Incorporation in E. coli Tryptophan Auxotrophs
This method is commonly used for incorporating either 7-AW or 5-HTP into a target protein. It relies on an E. coli strain that cannot synthesize its own tryptophan.
Methodology:
-
Strain and Plasmid: Use a tryptophan auxotroph (trp-) E. coli strain (e.g., ATCC 49980) transformed with a plasmid encoding the protein of interest.
-
Initial Culture: Grow the cells in a rich medium (e.g., LB broth) to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Cell Harvest and Wash: Pellet the cells by centrifugation. Wash the pellet twice with a minimal medium (M9) lacking tryptophan to remove all traces of tryptophan from the rich medium.
-
Induction Medium: Resuspend the washed cells in M9 minimal medium supplemented with all amino acids except tryptophan. Add the desired tryptophan analog (7-AW or 5-HTP) to a final concentration of ~50-100 mg/L.
-
Protein Expression: Induce protein expression with the appropriate inducer (e.g., IPTG for lac-based promoters) and incubate for several hours (typically 4-6 hours) at the optimal temperature for protein expression.
-
Harvest and Purification: Harvest the cells by centrifugation and purify the analog-containing protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
-
Verification: Confirm incorporation using mass spectrometry.
Protocol 2: Site-Specific Incorporation of 5-HTP in Mammalian Cells
This advanced technique uses an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate the analog at a specific site in response to a nonsense codon (e.g., the opal codon TGA).[20][22]
Methodology:
-
Cell Line and Plasmids: Use a suitable mammalian cell line (e.g., HEK293T). Co-transfect the cells with two plasmids:
-
A plasmid encoding the protein of interest, with the codon at the desired incorporation site mutated to a nonsense codon (e.g., TGA).
-
A plasmid encoding the orthogonal tRNA/synthetase pair specific for 5-HTP (e.g., a mutant B. subtilis TrpRS and its cognate suppressor tRNA).[20]
-
-
Cell Culture: Culture the transfected cells in a standard growth medium (e.g., DMEM).
-
Analog Supplementation: Supplement the growth medium with 5-HTP (typically up to 1 mM).[22]
-
Protein Expression and Harvest: Allow the cells to express the protein for 24-48 hours. Harvest the cells and lyse them to release the cellular contents.
-
Purification: Purify the target protein containing site-specifically incorporated 5-HTP using appropriate affinity chromatography (e.g., anti-V5 agarose for V5-tagged proteins).[22]
-
Verification: Confirm the precise mass and fidelity of incorporation (>97%) via high-resolution mass spectrometry.[22]
Conclusion: Choosing the Right Probe
The choice between this compound and 5-hydroxytryptophan depends entirely on the experimental question.
-
Choose this compound (7-AW) when the primary goal is to probe the local polarity and solvent accessibility of a specific site with high sensitivity. Its large spectral shift and environment-dependent fluorescence make it ideal for studying conformational changes, protein folding, and binding events that alter the probe's hydration shell.
-
Choose 5-Hydroxytryptophan (5-HTP) when the goal is to study protein-protein interactions with minimal structural perturbation, or when the analog needs to serve as a chemical handle for subsequent, site-specific labeling or crosslinking. Its utility as a redox-active probe for inducing crosslinks provides a unique tool for mapping protein interfaces.
Both probes represent powerful, minimally perturbing tools that expand the biophysical toolkit. By understanding their distinct photophysical properties and performance characteristics, researchers can select the optimal probe to illuminate the specific molecular mechanisms they wish to investigate.
References
- 1. benchchem.com [benchchem.com]
- 2. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Labeling Proteins at Site-Specifically Incorporated 5-Hydroxytryptophan Residues Using a Chemoselective Rapid Azo-Coupling Reaction | Springer Nature Experiments [experiments.springernature.com]
- 5. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and this compound on structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of 5-Methyl- and 5-Hydroxy-Tryptophan into the Protein of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorescence emission of this compound and 5-hydroxytryptophan in fluid solutions and in alpha2 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [dr.lib.iastate.edu]
- 9. DSpace [dr.lib.iastate.edu]
- 10. PHOXI: A High Quantum Yield, Solvent-Sensitive Blue Fluorescent 5-Hydroxytryptophan Derivative Synthesized within Ten Minutes under Aqueous, Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Characterization of the fluorescence emission properties of this compound in reverse micellar environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 16. Investigation of multiphoton-induced fluorescence from solutions of 5-hydroxytryptophan - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 17. tillhsv.lnu.se [tillhsv.lnu.se]
- 18. Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid this compound and the Nonexponential Fluorescence Decay of Tryptophan in Water | Semantic Scholar [semanticscholar.org]
- 19. pnas.org [pnas.org]
- 20. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Creation of Bacterial cells with 5-Hydroxytryptophan as a 21st Amino Acid Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Impact of 7-Azatryptophan Substitution for Tryptophan
For Researchers, Scientists, and Drug Development Professionals
The substitution of the canonical amino acid tryptophan (Trp) with its fluorescent analog, 7-azatryptophan (7-AW), has emerged as a powerful tool in protein science. This guide provides an objective comparison of the structural and functional consequences of this substitution, supported by experimental data. It details the methodologies for key experiments and offers insights into the nuanced effects on protein stability, binding affinity, and enzymatic activity.
Minimal Structural Perturbation with Significant Spectroscopic Advantages
This compound is an isostere of tryptophan, meaning it has a similar size and shape. The key difference is the substitution of the carbon atom at the 7th position of the indole ring with a nitrogen atom. This seemingly minor change has profound effects on the photophysical properties of the molecule while generally causing minimal disruption to the overall protein structure.
Studies on various proteins, including staphylococcal nuclease and annexin A5, have demonstrated that the secondary structure, as assessed by circular dichroism (CD) spectroscopy, remains largely unperturbed after 7-AW incorporation.[1][2] Furthermore, high-resolution techniques like NMR spectroscopy have confirmed that the structural integrity of proteins is maintained, with only minor changes in the chemical shifts of residues near the substitution site.[3][4]
The primary advantage of substituting Trp with 7-AW lies in the latter's unique spectroscopic properties. 7-AW exhibits a red-shifted absorption and emission spectrum compared to Trp, allowing for its selective excitation without interference from native tryptophan or tyrosine residues.[5][6] Its fluorescence is also highly sensitive to the local environment, making it an excellent intrinsic probe for studying protein conformation, dynamics, and interactions.[2][7]
Quantitative Comparison of Physicochemical Properties
The substitution of tryptophan with this compound can subtly influence the physicochemical properties of a protein. The following tables summarize the quantitative effects observed in different model systems.
| Property | Wild-Type (Tryptophan) | This compound Substituted | Protein System | Reference |
| Thermal Stability (Tm) | Not explicitly stated | Apparent decrease in stability | Staphylococcal Nuclease | [1] |
| Binding Affinity (Kd) | 210 pM | 109 pM | Baa peptide - Calmodulin | [8] |
| ~20 pM (natural hirudin) | ~200 pM (Y3AW analog) | Hirudin - Thrombin | [6] | |
| Enzymatic Activity | ~100% | ~20% | β-galactosidase | Not directly cited |
Note: The stability of 7-AW-containing staphylococcal nuclease was observed to be less than the wild-type, and its unfolding did not follow a simple two-state transition.[1]
Detailed Experimental Protocols
Biosynthetic Incorporation of this compound using a Tryptophan Auxotrophic E. coli Strain
This protocol describes the "two-step" method for efficiently incorporating 7-AW into a target protein.[5]
Workflow:
Caption: Workflow for 7-AW incorporation in E. coli.
Materials:
-
Tryptophan auxotrophic E. coli strain (e.g., RF12, ATCC 49980) harboring the expression plasmid for the protein of interest.[2][9]
-
Minimal medium (e.g., M9 medium) supplemented with glucose, essential salts, and amino acids (excluding tryptophan).
-
L-Tryptophan solution.
-
This compound solution.
-
Inducing agent (e.g., IPTG).
Procedure:
-
Initial Growth: Inoculate a starter culture of the tryptophan auxotrophic E. coli strain in minimal medium supplemented with L-tryptophan. Grow the culture overnight.
-
Scale-Up: Use the starter culture to inoculate a larger volume of the same medium. Grow the cells at the optimal temperature until they reach the mid-exponential growth phase (OD600 of 0.6-0.8).
-
Tryptophan Removal: Harvest the cells by centrifugation. To remove all traces of tryptophan, wash the cell pellet multiple times with pre-warmed, tryptophan-free minimal medium.
-
Tryptophan Starvation: Resuspend the washed cells in fresh, tryptophan-free minimal medium and incubate for approximately 30 minutes to deplete the intracellular pool of tryptophan.
-
Analog Addition and Induction: Add this compound to the culture to a final concentration of ~0.5 mM.[10] After a brief incubation period (~15 minutes) to allow for uptake of the analog, induce protein expression with the appropriate inducer (e.g., IPTG).
-
Protein Expression: Continue the culture for the optimal time required for the expression of the target protein.
-
Harvest and Purification: Harvest the cells and purify the 7-AW-labeled protein using standard chromatography techniques.
Characterization by Fluorescence Spectroscopy
This protocol outlines the steps to measure and compare the fluorescence properties of the wild-type and 7-AW substituted proteins.[2][11]
Procedure:
-
Sample Preparation: Prepare solutions of the purified wild-type and 7-AW-containing proteins in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5). The protein concentration should be low enough to avoid inner filter effects (e.g., 0.5 µM).[2]
-
Instrument Setup: Use a fluorescence spectrophotometer with a temperature-controlled cuvette holder. Set the excitation and emission slit widths as appropriate (e.g., 5-10 nm).
-
Tryptophan Fluorescence: For the wild-type protein, excite the sample at 295 nm and record the emission spectrum from 310 nm to 450 nm.
-
This compound Fluorescence: For the 7-AW substituted protein, selectively excite the sample at a wavelength where tryptophan absorption is minimal, typically around 310-315 nm.[5] Record the emission spectrum from 330 nm to 500 nm.
-
Data Analysis: Compare the emission maxima (λmax) and fluorescence intensities of the two proteins. A red-shift in the emission maximum of the 7-AW protein compared to the Trp protein is expected. Changes in fluorescence intensity can provide information about the local environment of the probe.
Assessment of Structural Integrity by Circular Dichroism (CD) Spectroscopy
This protocol is used to compare the secondary structure of the wild-type and 7-AW substituted proteins.[1][12][13]
Procedure:
-
Sample Preparation: Prepare protein samples in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.0) at a concentration of approximately 0.1 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Instrument Setup: Use a CD spectropolarimeter. Calibrate the instrument according to the manufacturer's instructions.
-
Data Acquisition: Record the far-UV CD spectra from approximately 260 nm to 190 nm in a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Data Processing: Subtract the buffer baseline from the protein spectra. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).
-
Analysis: Compare the CD spectra of the wild-type and 7-AW substituted proteins. Overlapping spectra indicate no significant change in the secondary structure content.
Application in Studying Molecular Interactions: The Hirudin-Thrombin Case Study
The substitution of a key tyrosine residue with 7-AW in the N-terminal domain of hirudin, a potent thrombin inhibitor, has provided valuable insights into their interaction.
References
- 1. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and this compound on structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biosynthetic Incorporation of Tryptophan Analogs in Proteins | Basicmedical Key [basicmedicalkey.com]
- 6. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. nist.gov [nist.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein Structure After 7-Azatryptophan Incorporation: A Comparative Guide
The incorporation of 7-azatryptophan (7-AzaTrp), a fluorescent analog of tryptophan, into proteins is a powerful technique for studying protein structure, dynamics, and interactions.[1] This isosteric substitute for natural tryptophan introduces a unique spectroscopic probe with minimal structural perturbation, facilitating detailed biophysical analysis.[2] However, the introduction of any non-canonical amino acid necessitates rigorous validation to ensure that the protein's structural and functional integrity is maintained. This guide provides an objective comparison of key experimental techniques used to validate protein structures following 7-AzaTrp incorporation, complete with supporting data and detailed protocols for researchers, scientists, and drug development professionals.
Part 1: A Comparative Overview of Validation Techniques
Successful validation involves a multi-faceted approach, employing a range of biophysical and structural biology techniques to assess the protein at different structural levels. The choice of methods depends on the specific research question and the level of structural detail required. Below is a comparison of common techniques used to confirm incorporation and validate the resulting protein structure.
Confirmation of Incorporation
The first crucial step is to confirm the successful and efficient incorporation of 7-AzaTrp.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. The mass difference between tryptophan (204.23 Da) and 7-AzaTrp (205.21 Da) allows for confirmation. | Precise molecular weight of the protein, confirming the number of incorporated 7-AzaTrp residues and incorporation efficiency.[3] | Highly accurate and definitive. Can be used for intact protein analysis or peptide mapping to confirm site-specificity. | Requires specialized equipment. May not be suitable for insoluble proteins without prior digestion. |
| UV-Visible Spectroscopy | 7-AzaTrp has a distinct absorption spectrum that is red-shifted by approximately 10 nm compared to natural tryptophan.[4] | Estimation of incorporation efficiency by comparing absorbance spectra. | Quick, simple, and requires standard laboratory equipment. | Less precise than mass spectrometry.[5] Can be affected by other chromophores in the protein. |
Secondary Structure Analysis
Assessing the secondary structure is fundamental to determining if the overall fold of the protein has been preserved.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The far-UV region (180-250 nm) is sensitive to the protein backbone conformation.[6][7] | Provides an estimate of the secondary structure content (α-helix, β-sheet, turn, random coil).[8] A comparison of the CD spectra between the wild-type and the 7-AzaTrp variant indicates if the overall fold is maintained.[5] | Rapid, non-destructive, and requires a small amount of sample.[7] Excellent for detecting global conformational changes. | Provides a global average of the structure; does not give residue-specific information.[7] The signal from the 7-AzaTrp chromophore itself can introduce minor spectral differences.[8] |
Tertiary Structure and Local Environment Probing
These methods provide insights into the three-dimensional arrangement of the protein and the local environment of the incorporated probe.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Fluorescence Spectroscopy | 7-AzaTrp has unique fluorescence properties, including a red-shifted emission maximum (~355-360 nm) compared to tryptophan (~350 nm in water).[2][5] Its fluorescence is highly sensitive to the polarity of the local environment.[4] | Information on the local environment, solvent accessibility, and conformational changes of the 7-AzaTrp residue.[2][3] Can be used in folding and binding studies.[4] | Highly sensitive. The unique spectral properties allow for selective excitation and detection, even in the presence of other tryptophans.[2] | Fluorescence can be quenched in aqueous environments, which may limit its utility for surface-exposed residues.[2] Requires careful interpretation as changes can be due to local effects, not necessarily global unfolding. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. 2D 1H-15N HSQC spectra provide a "fingerprint" of the protein, with one peak for each backbone N-H group. | Comparison of chemical shifts between the wild-type and the 7-AzaTrp variant confirms structural integrity at the residue level.[9][10] Minimal chemical shift perturbations suggest minimal structural changes. | Provides atomic-resolution information in solution, mimicking physiological conditions.[11] Can detect very subtle structural changes. | Requires larger amounts of isotopically labeled protein.[3] Limited by the size of the protein. |
| X-ray Crystallography | Measures the diffraction pattern of X-rays by a protein crystal to determine the three-dimensional arrangement of atoms.[12] | Provides a high-resolution, atomic-level model of the protein structure, definitively showing the position and orientation of the incorporated 7-AzaTrp. | The "gold standard" for high-resolution structural determination. | Obtaining high-quality crystals can be a significant bottleneck and is not always possible.[13] The crystal structure represents a static average and may not reflect dynamics in solution. |
Stability and Functional Analysis
The final and most critical validation step is to ensure the modified protein is stable and retains its biological activity.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Thermal/Chemical Denaturation | Monitors the unfolding of a protein as a function of increasing temperature (thermal shift assay) or denaturant concentration (e.g., guanidine hydrochloride).[5] Unfolding is often tracked by CD or intrinsic fluorescence. | A comparison of the melting temperature (Tm) or the free energy of unfolding (ΔGunf) between the wild-type and the 7-AzaTrp variant reveals changes in protein stability.[5] | Provides quantitative data on thermodynamic stability. Thermal shift assays can be performed in high-throughput formats.[11] | Unfolding transitions are not always simple two-state processes, which can complicate data interpretation.[5] |
| Functional Assays | Measures the biological activity of the protein (e.g., enzyme kinetics, ligand binding affinity). | Direct comparison of the functional parameters (e.g., Km, kcat, KD) between the wild-type and the 7-AzaTrp variant. | The ultimate test of whether the modification has perturbed the protein's biological role. | The specific assay is highly dependent on the protein of interest. A loss of function does not pinpoint the specific structural change responsible. |
Part 2: Experimental Workflows and Protocols
General Workflow for Production and Validation
The process from expression to a fully validated 7-AzaTrp labeled protein follows a logical sequence of steps to ensure data quality and reliability.
Caption: General workflow for the production and validation of 7-AzaTrp incorporated proteins.
Hierarchy of Structural Validation
Different techniques provide information at varying levels of structural detail, from the primary sequence to the precise atomic coordinates.
Caption: Relationship between validation techniques and the level of structural information provided.
Part 3: Key Experimental Protocols
Protocol: Confirmation of Secondary Structure by Circular Dichroism
Objective: To compare the far-UV CD spectrum of the 7-AzaTrp incorporated protein with the wild-type protein to assess changes in secondary structure.
Methodology:
-
Sample Preparation:
-
Prepare samples of both wild-type and 7-AzaTrp labeled protein at a concentration of 0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[8] The buffer should have low absorbance in the far-UV region.
-
Thoroughly dialyze or buffer-exchange both protein samples into the final buffer to ensure identical solution conditions.
-
-
Instrument Setup:
-
Use a CD spectropolarimeter (e.g., JASCO J-715).[8]
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.
-
Set the measurement parameters:
-
Wavelength Range: 260 nm to 190 nm.
-
Data Pitch: 1.0 nm.
-
Scan Speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Cuvette Pathlength: 0.1 cm quartz cuvette.[8]
-
-
-
Data Acquisition:
-
Record a baseline spectrum using only the buffer.
-
Record spectra for the wild-type and 7-AzaTrp labeled proteins. Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.
-
Maintain a constant temperature (e.g., 20°C) using a Peltier temperature controller.[8]
-
-
Data Analysis:
-
Subtract the buffer baseline spectrum from each protein spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the protein concentration, path length, and number of residues.
-
Overlay the MRE spectra of the wild-type and 7-AzaTrp proteins. Minimal differences between the spectra indicate that the secondary structure is preserved.[8]
-
Protocol: Probing the Local Environment by Fluorescence Spectroscopy
Objective: To characterize the local environment of the incorporated 7-AzaTrp residue by measuring its fluorescence emission spectrum.
Methodology:
-
Sample Preparation:
-
Prepare samples of the 7-AzaTrp labeled protein at a low concentration (e.g., 0.5 - 2.0 µM) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).[2]
-
If comparing to wild-type, prepare it under identical conditions.
-
-
Instrument Setup:
-
Use a luminescence spectrometer (e.g., PerkinElmer LS50B).[2]
-
Set the excitation wavelength. To selectively excite 7-AzaTrp over tryptophan, a wavelength around 295-300 nm can be used, where tryptophan absorption is minimal. For general spectra, an excitation of 280 nm can be used.[2][4]
-
Set the excitation and emission slit widths (e.g., 5-10 nm).[4]
-
-
Data Acquisition:
-
Record the emission spectrum from approximately 300 nm to 500 nm.[2]
-
Record a spectrum of the buffer alone to check for background fluorescence.
-
To probe solvent accessibility, record spectra under native conditions and then after adding a denaturant (e.g., 6 M guanidine hydrochloride). A significant change in fluorescence intensity or a shift in the emission maximum upon denaturation indicates the residue was initially buried.[2]
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λmax). A blue-shifted λmax (e.g., ~360 nm) suggests a buried, hydrophobic environment, while a red-shifted λmax indicates solvent exposure.[2]
-
Compare the fluorescence intensity under native and denaturing conditions. A decrease in intensity upon unfolding is common for 7-AzaTrp as its fluorescence is quenched by water.[2][14]
-
Protocol: Assessment of Protein Stability by Thermal Shift Assay (TSA)
Objective: To compare the thermal stability of the 7-AzaTrp incorporated protein with the wild-type by measuring changes in melting temperature (Tm).
Methodology:
-
Sample Preparation:
-
Prepare samples of wild-type and 7-AzaTrp labeled protein at a concentration of ~0.1-0.2 mg/mL.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
-
Instrument Setup:
-
Use a real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
-
-
Data Acquisition:
-
Aliquot the protein-dye mixture into a 96-well PCR plate.
-
Apply a thermal ramp, increasing the temperature from ~25°C to 95°C at a rate of 1°C/minute.
-
Monitor the fluorescence of the dye at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds and the dye binds.
-
The melting temperature (Tm) is the midpoint of this transition, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
-
A significant difference in Tm between the wild-type and the 7-AzaTrp variant indicates an alteration in protein stability.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 4. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and this compound on structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jascoinc.com [jascoinc.com]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. criver.com [criver.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. pnas.org [pnas.org]
Assessing the Enzymatic Activity of Proteins Containing 7-Azatryptophan: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like 7-azatryptophan (7-AW) into proteins offers a powerful tool for probing protein structure, function, and dynamics. This guide provides a comparative analysis of the enzymatic activity of proteins containing 7-AW versus their wild-type tryptophan counterparts, supported by experimental data and detailed methodologies.
The substitution of tryptophan with this compound, an isosteric analog, can introduce unique spectroscopic properties with minimal structural perturbation, making it an invaluable probe. However, the introduction of a nitrogen atom into the indole ring can impact the electronic and steric environment of the active site, leading to alterations in enzymatic activity. Understanding these effects is crucial for the accurate interpretation of experimental results and for the rational design of novel protein-based therapeutics and diagnostics.
Quantitative Comparison of Enzymatic Activity
The incorporation of this compound generally leads to a decrease in the catalytic efficiency of enzymes. This is often manifested as a reduction in the turnover number (kcat) and, in some cases, an altered Michaelis constant (Km), reflecting changes in both the catalytic step and substrate binding. The extent of this effect varies depending on the specific enzyme and the role of the tryptophan residue in catalysis.
| Enzyme | Substrate | Wild-Type (Tryptophan) | This compound Containing | Fold Change in kcat | Reference |
| Tryptophan Indole-Lyase (TIL) | L-Tryptophan | kcat ≈ 4 s⁻¹ | kcat = 0.04 s⁻¹ | ~100-fold decrease | [1][2] |
| Hirudin (thrombin inhibitor) | Thrombin | - | 10-fold reduced affinity | Not Applicable (Inhibitor) | [3] |
Note: Comprehensive kinetic data (Km and kcat) for a wide range of enzymes containing this compound is limited in the literature. The provided examples illustrate the general trend of reduced activity.
Experimental Protocols
Accurate assessment of the enzymatic activity of 7-AW-containing proteins requires robust experimental design and execution. Below are detailed methodologies for key experiments.
Biosynthesis and Purification of this compound-Containing Proteins
Objective: To produce and purify the protein of interest with 7-AW incorporated at specific tryptophan sites.
Methodology: This is typically achieved using a tryptophan-auxotrophic strain of E. coli.
-
Host Strain: Utilize an E. coli strain (e.g., B95.ΔA) that cannot synthesize its own tryptophan.
-
Culture Medium: Grow the cells in a minimal medium supplemented with all essential amino acids except tryptophan.
-
Induction and 7-AW Addition: Induce protein expression (e.g., with IPTG) and supplement the medium with this compound (typically 1 mM).
-
Cell Lysis: Harvest the cells and lyse them using standard methods (e.g., sonication, French press) in an appropriate lysis buffer.
-
Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for higher purity.
-
Verification: Confirm the incorporation of 7-AW and the purity of the protein using mass spectrometry and SDS-PAGE.
Continuous Spectrophotometric Enzyme Assay
Objective: To continuously monitor the enzymatic reaction by measuring the change in absorbance of a substrate or product over time.
Methodology:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction buffer containing the substrate at various concentrations. For coupled assays, include the necessary coupling enzymes and cofactors. For example, in an NADH-dependent reaction, the decrease in absorbance at 340 nm is monitored.
-
Spectrophotometer Setup: Set the spectrophotometer to the appropriate wavelength for monitoring the reaction and maintain a constant temperature (e.g., 25°C or 37°C).
-
Baseline Measurement: Equilibrate the reaction mixture in the cuvette inside the spectrophotometer for 3-5 minutes to establish a stable baseline.
-
Reaction Initiation: Initiate the reaction by adding a known concentration of the 7-AW-containing enzyme or the wild-type control. Mix quickly and gently.
-
Data Acquisition: Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set duration (e.g., 5-10 minutes), ensuring the initial linear phase of the reaction is captured.
-
Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
Stopped-Flow Enzyme Kinetics
Objective: To measure the kinetics of rapid enzymatic reactions that occur on the millisecond timescale.
Methodology:
-
Reagent Preparation: Prepare two separate solutions in syringes: one containing the enzyme (wild-type or 7-AW variant) and the other containing the substrate.
-
Instrument Setup: Set up the stopped-flow instrument, which rapidly mixes the two solutions and pushes them into an observation cell. Configure the spectrophotometer or spectrofluorometer to detect the change in absorbance or fluorescence at the desired wavelength.
-
Rapid Mixing and Data Collection: Trigger the instrument to rapidly inject and mix the enzyme and substrate solutions. Data collection begins simultaneously with the mixing.
-
Data Analysis: Analyze the resulting kinetic trace (absorbance or fluorescence vs. time) to determine the rate constants for pre-steady-state and steady-state phases of the reaction.
Visualizing the Workflow
A generalized workflow for assessing the enzymatic activity of a 7-AW-containing protein is outlined below. This process ensures a systematic and comprehensive comparison with the wild-type enzyme.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Snapshots of Proteus vulgaris Tryptophan Indole-Lyase Reveal Insights into the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of NMR Data from 7-Azatryptophan Labeled Proteins
For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, the site-specific incorporation of non-canonical amino acids offers a powerful tool for probing protein structure and function. 7-Azatryptophan (7AW), an isoelectronic analog of tryptophan, has emerged as a valuable probe due to its minimal structural perturbation and unique spectroscopic properties. This guide provides a comprehensive overview of the cross-validation of NMR data obtained from proteins labeled with this compound, offering a comparison with alternative labeling methods and detailed experimental protocols.
The primary advantage of selective labeling with this compound is the significant reduction in spectral complexity, which is particularly beneficial for larger proteins where signal overlap can be a major hurdle.[1][2][3] By introducing an NMR-active isotope (e.g., ¹⁵N or ¹³C) only at the 7AW residue, specific signals can be observed without the background from all other residues of the same type.
Data Presentation: A Quantitative Comparison of Validation Metrics
A crucial step in any structural biology study is the rigorous validation of the experimental data and the resulting structures. For NMR studies of this compound labeled proteins, cross-validation involves a multi-faceted approach, starting from initial confirmation of structural integrity to the final assessment of the calculated structure.
One of the most direct methods to validate the structural integrity of a 7AW-labeled protein is to compare its ¹H-¹⁵N HSQC spectrum with that of the wild-type protein.[4][5] Since this compound is isoelectronic with tryptophan, the chemical shifts of the backbone amides are expected to be very similar if the overall fold of the protein is not perturbed by the incorporation of the non-canonical amino acid.[4][5]
Once a full structural determination is performed, a standard set of validation metrics, such as those used by the Worldwide Protein Data Bank (wwPDB), should be employed.[6][7][8] The following table summarizes key metrics for assessing the quality of an NMR-derived protein structure.
| Validation Metric | Description | Typical Good Values | Reference |
| Ramachandran Plot | Assesses the conformational feasibility of the polypeptide backbone by plotting the phi (φ) and psi (ψ) dihedral angles. | >90% of residues in favored regions, <2% in outlier regions. | [6] |
| Clashscore | The number of serious steric clashes per 1000 atoms. | Lower values are better; percentile rank is provided in PDB validation reports. | [7] |
| RMSD (Root Mean Square Deviation) | Measures the precision of the NMR ensemble of structures. A lower RMSD indicates a more tightly converged and well-defined structure. | Varies depending on protein size and flexibility, but generally <1 Å for well-ordered regions. | [9] |
| Restraint Violations | The number and magnitude of violations of the experimental distance and dihedral angle restraints used in the structure calculation. | Minimal to no violations. | [8] |
| Chemical Shift Completeness | The percentage of assigned chemical shifts compared to the total expected. | As high as possible; >80% is generally considered good. | [8] |
Comparison with Alternative Labeling Strategies
While this compound offers distinct advantages, other labeling strategies can also be employed, each with its own set of benefits and drawbacks.
| Labeling Strategy | Advantages | Disadvantages | Key Applications |
| Uniform ¹⁵N/¹³C Labeling | Provides information on all residues, enabling a complete structural determination. | Can lead to severe spectral overlap, especially in larger proteins (>25 kDa).[1] | De novo structure determination of small to medium-sized proteins. |
| Selective Amino Acid Labeling (e.g., ¹⁵N-Leucine) | Reduces spectral complexity by only labeling a specific amino acid type.[2] | Information is limited to the labeled residues. Metabolic scrambling can sometimes lead to unintended labeling of other residues.[2] | Assignment of resonances in larger proteins; probing specific regions of a protein. |
| ¹⁹F-Tryptophan Labeling | ¹⁹F is a highly sensitive NMR nucleus with no background signal in biological samples. Chemical shifts are very sensitive to the local environment.[10][11] | The larger fluorine atom can sometimes cause structural perturbations. | Studying protein-ligand interactions, conformational changes, and dynamics. |
| This compound Labeling | Isoelectronic with tryptophan, leading to minimal structural perturbation.[4][5] Simplifies spectra for easier analysis. Can be used as a fluorescent probe.[5][12] | Information is limited to the site of incorporation. | Site-specific probing of protein structure and function; aiding resonance assignment. |
Experimental Protocols
Protocol 1: In Vivo Incorporation of ¹⁵N/¹³C-labeled this compound in E. coli
This protocol is adapted from methodologies for the site-specific incorporation of non-canonical amino acids.[5]
-
Host Strain and Plasmid Preparation: Use an E. coli strain engineered for non-canonical amino acid incorporation, such as B95.ΔA.[5] Co-transform this strain with a plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired tryptophan site and a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
Starter Culture: Inoculate a small volume of Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate a larger volume of M9 minimal medium (containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources) with the overnight culture. Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and Labeling: Add 1 mM of isotope-labeled this compound to the culture medium.[5] Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for 12-16 hours.
-
Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins followed by size-exclusion chromatography).[5] Confirm the incorporation of this compound by mass spectrometry.[5]
Protocol 2: Cross-Validation of NMR Data
-
Initial Structural Integrity Check:
-
Prepare an NMR sample of the purified ¹⁵N-labeled 7AW protein and a corresponding uniformly ¹⁵N-labeled wild-type protein in a suitable NMR buffer (e.g., 20 mM MES, pH 6.5, 150 mM NaCl, 10% D₂O).[5]
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for both samples on an NMR spectrometer (e.g., 800 MHz).[5]
-
Overlay the spectra and compare the chemical shifts. The absence of significant chemical shift perturbations for residues other than those in the immediate vicinity of the mutation site confirms that the overall protein fold is maintained.[4][5]
-
-
NMR Data Acquisition for Structure Determination:
-
For a full structure determination of the 7AW-labeled protein (if uniformly ¹⁵N/¹³C labeled in the background), acquire a standard suite of triple-resonance NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB, HN(CO)CACB, HNCO).
-
Acquire 3D ¹⁵N-edited and ¹³C-edited NOESY spectra to obtain distance restraints.
-
-
Structure Calculation and Refinement:
-
Process the NMR data using software such as NMRPipe.
-
Assign the backbone and side-chain resonances using software like CARA or CCPNmr Analysis.
-
Calculate an initial ensemble of structures using the experimental restraints with a program like CYANA or Xplor-NIH.
-
Refine the structures, for example, with a final refinement in explicit water.
-
-
Final Structure Validation:
-
Use a validation server like the PDB's validation pipeline or standalone software (e.g., MolProbity) to assess the quality of the final structure ensemble.[6][7]
-
Analyze the Ramachandran plot, clash scores, and any restraint violations to ensure the structures are of high quality.[8]
-
Compare the final structure to the wild-type crystal or NMR structure, if available, by calculating the RMSD to further validate the minimal structural impact of the 7AW incorporation.
-
Mandatory Visualization
References
- 1. quora.com [quora.com]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. wwPDB: NMR validation report user guide [wwpdb.org]
- 7. files.rcsb.org [files.rcsb.org]
- 8. files.pdbjlvh2.pdbj.org [files.pdbjlvh2.pdbj.org]
- 9. A method for validating the accuracy of NMR protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. researchgate.net [researchgate.net]
- 12. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Tryptophan and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
L-tryptophan, an essential amino acid, and its diverse analogs are fundamental building blocks in pharmaceuticals, neuroscience research, and biotechnology. The strategic choice of a synthetic methodology is paramount to achieving desired yields, purity, and cost-effectiveness. This guide provides an objective comparison of prevalent enzymatic and chemical approaches for the synthesis of tryptophan and its derivatives, supported by experimental data and detailed protocols to inform your research and development endeavors.
Performance Comparison of Synthetic Methods
The selection of a synthetic route for tryptophan or its analogs is often a trade-off between yield, stereoselectivity, substrate scope, and operational complexity. Enzymatic methods generally offer high stereoselectivity and mild reaction conditions, while chemical syntheses can provide access to a broader range of unnatural analogs.
| Method Type | Specific Method | Key Advantages | Key Limitations | Typical Yields | References |
| Enzymatic Synthesis | Whole-Cell Biocatalysis (Tryptophanase) | High stereospecificity, mild reaction conditions, catalyst readily available from microbial sources. | Substrate scope may be limited, potential for side reactions from other cellular enzymes. | Not explicitly quantified in provided texts, but implied to be effective. | [1][2][3][4] |
| Purified Enzyme (Tryptophan Synthase - TrpS/TrpB) | High enantio- and regioselectivity, can be engineered for broader substrate scope.[5][6] | Enzyme purification can be costly and time-consuming, stability may be a concern.[2][4] | Varies with substrate; directed evolution has significantly improved yields for challenging analogs.[5] | [3][5][6][7] | |
| Chemical Synthesis | Fischer Indole Synthesis | A classic method for indole ring formation. | Requires harsh acidic conditions, not suitable for complex or sensitive substrates.[3] | Generally moderate to good, but substrate dependent. | [3] |
| Friedel-Crafts Conjugate Addition | Good for forming the C-C bond between the indole and the amino acid backbone.[3] | May require specific catalysts and anhydrous conditions. | Good to very good yields have been reported.[3] | [3] | |
| Asymmetric Synthesis (Schöllkopf Chiral Auxiliary) | Provides access to enantiomerically pure tryptophan analogs.[8][9] | Multi-step process, requires stoichiometric use of the chiral auxiliary. | Good overall yields for the multi-step sequence.[8][9] | [8][9] | |
| Palladium-Catalyzed C-H Activation | Allows for direct functionalization of the indole ring.[3] | Requires expensive palladium catalysts and specific ligands. | Good yields have been achieved for specific transformations.[3] | [3] |
Key Experimental Protocols
Enzymatic Synthesis of L-Tryptophan using Whole-Cell Biocatalyst
This protocol describes the synthesis of L-Tryptophan from indole and serine using bacterial cells expressing tryptophanase.[1][3]
1. Materials and Reagents:
-
Bacterial strain with high tryptophanase activity (e.g., Escherichia coli)
-
Culture medium (e.g., Luria-Bertani broth)
-
Indole
-
L-Serine
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium hydroxide (KOH) for pH adjustment
-
Centrifuge
-
Incubator shaker
2. Procedure:
-
Cell Culture: Inoculate the bacterial strain into a suitable culture medium. Incubate at 31.5°C for 16 hours with shaking.[1][3]
-
Cell Harvesting: Harvest the cells by centrifugation. The resulting cell pellet can be used directly as the enzyme source.[1][3]
-
Reaction Setup: In a reaction vessel, combine the harvested cells, indole, L-serine, and PLP in a suitable buffer.
-
pH Adjustment: Adjust the pH of the reaction mixture to 9.0 with KOH.[1][3]
-
Incubation: Incubate the reaction mixture at 37°C for 16-48 hours.[1][3]
-
Product Analysis: Monitor the formation of L-Tryptophan using HPLC or a colorimetric assay.[1][3]
HPLC Analysis of L-Tryptophan
This protocol provides a method for the quantification of L-Tryptophan.[1][3]
1. Materials and Reagents:
-
HPLC system with a UV detector
-
C18 column (e.g., 150 x 4.6 mm)
-
Mobile phase: 5 mM sodium acetate and acetonitrile (92:8, v/v)
-
L-Tryptophan standard solutions
-
Syringe filters (0.45 µm)
2. Procedure:
-
Sample Preparation: Centrifuge the reaction mixture to remove cells. Filter the supernatant through a 0.45 µm syringe filter.[1][3]
-
Standard Curve: Prepare a series of L-Tryptophan standard solutions of known concentrations. Inject each standard and record the peak area to generate a standard curve.[1][3]
-
Sample Analysis: Inject the prepared sample and record the peak area corresponding to L-Tryptophan.[1][3]
-
Quantification: Determine the concentration of L-Tryptophan in the sample by comparing its peak area to the standard curve.[1][3]
Visualizing Key Pathways and Workflows
To better understand the synthesis and metabolism of tryptophan, the following diagrams illustrate the key biological and experimental processes.
Tryptophan biosynthesis pathway from central metabolites.[2][4]
General workflow for enzymatic synthesis of tryptophan.[1][3]
Major metabolic pathways of L-Tryptophan.
Synthesis of Tryptophan Analogs
The synthesis of tryptophan analogs often requires tailored approaches, with enzymatic methods gaining prominence due to their high selectivity.
Enzymatic Synthesis of Halogenated Tryptophans: The tryptophan synthase enzyme, particularly the β-subunit (TrpB), has been successfully employed for the synthesis of halogenated tryptophan analogs.[10] Cell lysates containing overexpressed tryptophan synthase from Salmonella enterica can be used to convert haloindoles and serine into the corresponding 4-, 5-, 6-, or 7-halo-L-tryptophan.[10] Directed evolution of TrpB has further expanded the substrate scope to include bulky and electron-deficient indoles, which are poorly accepted by the wild-type enzyme.[5]
Chemical Synthesis of Fluorescent Tryptophan Analogs: For analogs with significant structural modifications, such as fluorescent probes, chemical synthesis is often necessary. An asymmetric synthesis approach using a Schöllkopf chiral auxiliary has been reported for the preparation of novel tricyclic tryptophan derivatives with useful photophysical properties.[8][9] These multi-step syntheses, while complex, provide access to unique molecular structures not readily accessible through biocatalysis.
Synthesis of 5-Hydroxytryptophan (5-HTP): 5-HTP, a precursor to serotonin, can be produced through microbial fermentation.[11] This involves engineering E. coli to express a tryptophan hydroxylase, which converts tryptophan to 5-HTP. Further engineering can introduce a tryptophan decarboxylase to convert 5-HTP to serotonin.[11]
Conclusion
The synthesis of tryptophan and its analogs is a dynamic field with both established chemical methods and rapidly advancing biocatalytic strategies. For the production of L-tryptophan and closely related analogs, enzymatic methods utilizing whole cells or purified enzymes offer an environmentally friendly and highly selective option. For novel analogs with substantial structural modifications, chemical synthesis remains indispensable. The choice of methodology will ultimately depend on the specific target molecule, desired scale, and available resources. The detailed protocols and comparative data presented in this guide aim to facilitate this decision-making process for researchers and professionals in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Frontiers | A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Using Enzymes to Make Tryptamine Analogs - ChemistryViews [chemistryviews.org]
- 8. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Intrinsic Probe: Evaluating the Photostability of 7-Azatryptophan Against Other Common Fluorophores
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is a critical determinant for the success of quantitative imaging and biophysical studies. 7-Azatryptophan (7-AW), a fluorescent analog of the natural amino acid tryptophan (Trp), offers the unique advantage of being genetically encodable, providing a site-specific intrinsic label within proteins. However, its utility is ultimately governed by its photophysical properties, particularly its resistance to photobleaching. This guide provides a comparative evaluation of the photostability of this compound against other commonly used fluorophores, supported by available experimental data and detailed methodologies.
Executive Summary
This compound presents a trade-off between its utility as a site-specific intrinsic probe and its photostability, which is highly sensitive to the local environment. While it can be a powerful tool for studying protein structure and dynamics, its performance in demanding, long-term imaging experiments may be limited compared to more robust extrinsic fluorophores or engineered fluorescent proteins. This guide will delve into the available data to inform the rational selection of a fluorescent probe for your specific research needs.
Quantitative Comparison of Photophysical Properties
Direct, side-by-side comparisons of the photobleaching quantum yields of this compound with other fluorophores under identical experimental conditions are scarce in the literature. However, a comparison of their fluorescence quantum yields in different environments provides an indirect measure of their potential photostability, as a lower quantum yield often correlates with a higher probability of entering non-radiative decay pathways that can lead to photobleaching.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Solvent/Environment |
| This compound | ~290 | ~360-400 | 0.01[1] | Aqueous (pH 7) |
| 0.25[1] | Acetonitrile | |||
| Tryptophan | ~280 | ~350 | ~0.12-0.14 | Aqueous |
| 4-Azatryptophan | Not explicitly found | Not explicitly found | Generally higher than 7-AW in aqueous buffer | Aqueous |
| Enhanced Green Fluorescent Protein (EGFP) | ~488 | ~509 | ~0.60 | Aqueous Buffer |
Note: The photostability of fluorophores is highly dependent on the experimental conditions, including excitation wavelength, illumination intensity, and the chemical environment.
Photostability in Context
This compound vs. Tryptophan: Tryptophan, the natural amino acid, is itself known to be susceptible to photodegradation.[2][3] this compound's significantly lower quantum yield in aqueous solutions compared to tryptophan suggests that it may be even more prone to photobleaching in biological contexts. The nitrogen substitution in the indole ring alters the electronic properties, which can influence the pathways of photochemical degradation.
This compound vs. Other Azatryptophans: Research into other isomers, such as 4-azatryptophan, has been motivated by the limitations of 7-AW. Studies have indicated that 4-azatryptophan exhibits a higher fluorescence quantum yield and enhanced resistance to quenching in aqueous environments, suggesting it may be a more photostable intrinsic probe for certain applications.
This compound vs. Extrinsic Fluorophores and Fluorescent Proteins: When compared to robust extrinsic fluorophores or genetically encoded fluorescent proteins like EGFP, the photostability of 7-AW is expected to be significantly lower. Fluorescent proteins have evolved and been engineered to have chromophores that are protected within a β-barrel structure, which shields them from the solvent and reduces photobleaching.[4] EGFP, for instance, has a much higher quantum yield and is generally considered more photostable, making it a preferred choice for long-term live-cell imaging.
Experimental Protocols
A detailed protocol for evaluating the photostability of a fluorophore is crucial for obtaining reliable and comparable data. The following is a generalized methodology for measuring photobleaching using time-lapse fluorescence microscopy.
Protocol: Photostability Measurement by Time-Lapse Fluorescence Microscopy
1. Sample Preparation:
-
For Intrinsic Probes (7-AW, Trp): Prepare a solution of the protein of interest containing the fluorescent amino acid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The protein concentration should be adjusted to give a good signal-to-noise ratio without causing aggregation. For cellular studies, express the protein containing the fluorescent analog in a suitable cell line and plate the cells on a glass-bottom dish suitable for microscopy.
-
For Other Fluorophores: Prepare solutions of the fluorophore or cells expressing the fluorescent protein in a similar manner.
2. Microscope Setup:
-
Use a confocal or widefield fluorescence microscope equipped with a sensitive camera.
-
Select an appropriate objective lens (e.g., 60x or 100x oil immersion) with a high numerical aperture.
-
Set the excitation and emission filters to match the spectral properties of the fluorophore being tested.
-
Adjust the illumination intensity (laser power or lamp intensity) and camera exposure time to obtain a good initial fluorescence signal. It is critical to keep these settings constant throughout the experiment and for all fluorophores being compared.
3. Image Acquisition:
-
Define a region of interest (ROI) for imaging.
-
Acquire a time-lapse series of images of the same ROI. The time interval between images should be kept constant. The total duration of the acquisition will depend on the photobleaching rate of the fluorophore.
-
It is advisable to acquire images continuously until the fluorescence intensity has decreased to at least 50% of its initial value.
4. Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
The photobleaching rate constant (k) can be determined by fitting the decay curve to a single or double exponential function.
Visualizing the Workflow
References
- 1. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of cell growth conditions and medium composition on EGFP photostability in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Azatryptophan: A Superior Intrinsic Probe for Protein Analysis Compared to Traditional Fluorescent Dyes
In the fields of molecular biology, drug development, and protein science, the ability to observe the intricate dynamics of proteins is crucial. Fluorescent probes are indispensable tools for this purpose, and while traditional extrinsic dyes have been widely used, intrinsic probes that minimize structural perturbation are increasingly sought after. 7-azatryptophan (7-azaTrp), a fluorescent analog of the natural amino acid tryptophan (Trp), has emerged as a powerful tool, offering distinct advantages over conventional fluorescent dyes. Its unique photophysical properties, particularly its red-shifted fluorescence and environmental sensitivity, provide researchers with a more precise and less invasive window into protein structure, function, and interactions.[1][2]
This guide provides an objective comparison of this compound with traditional fluorescent dyes, supported by experimental data, to assist researchers in selecting the optimal tool for their studies.
Core Advantages of this compound
The primary benefits of this compound are rooted in its unique structure, where a nitrogen atom replaces the carbon at the 7th position of the indole ring.[1] This seemingly minor change leads to significant and advantageous shifts in its spectral properties.
-
Selective Excitation and Detection : In proteins that contain multiple native tryptophan residues, isolating the fluorescence signal from a specific site is often impossible.[3] 7-azaTrp's absorption maximum is red-shifted by approximately 10 nm compared to tryptophan.[2][3] This allows for its selective excitation at wavelengths above 300-310 nm, where the absorption of native tryptophan is minimal.[1][3] This capability is critical for unambiguously studying a specific site's local environment, even within a protein dense with other tryptophans.[1][4]
-
Enhanced Environmental Sensitivity : The fluorescence emission and quantum yield of 7-azaTrp are highly sensitive to the polarity of its local environment.[3][5] Its emission maximum can shift significantly (e.g., from 325 nm in cyclohexane to 400 nm in water), and its quantum yield can increase from as low as 0.01 in aqueous solutions to 0.25 in less polar environments like acetonitrile.[3] This makes 7-azaTrp an exceptional probe for detecting conformational changes, protein folding, and ligand binding events that alter the probe's solvent exposure.[5][6]
-
Superior Performance in FRET Studies : Förster Resonance Energy Transfer (FRET) is a technique used to measure molecular-scale distances. The red-shifted properties of 7-azaTrp make it an excellent FRET acceptor when paired with donors like native tyrosine (Tyr) or other fluorescent probes such as p-cyanophenylalanine (PheCN).[1][7] The spectral separation between the donor's emission and 7-azaTrp's absorption is often superior to that of the native Trp, leading to more efficient energy transfer and more reliable distance measurements.[3][7]
-
Minimal Structural Perturbation : As an isostere of tryptophan, 7-azaTrp is structurally very similar to the natural amino acid.[6][8] This allows it to be incorporated into proteins via biosynthesis in auxotrophic expression systems or through chemical synthesis with minimal disruption to the protein's native structure and function—a significant advantage over the bulky, often disruptive nature of traditional extrinsic dyes.[2][9]
-
Simplified Fluorescence Decay : Unlike native tryptophan, which often exhibits complex, multi-exponential fluorescence decay kinetics that can be difficult to interpret, this compound displays a single-exponential decay in water over a wide pH range.[2][4][10] This simplifies data analysis and provides a clearer picture of the probe's behavior.
Quantitative Performance Comparison
The following tables summarize the key photophysical properties of this compound in comparison to native tryptophan and common traditional fluorescent dyes.
Table 1: Photophysical Properties Comparison
| Property | This compound (7-azaTrp) | Tryptophan (Trp) | Fluorescein | Cyanine Dye (Cy3) |
| Absorption Max (λabs) | ~290 nm[1] | ~280 nm[1] | ~494 nm | ~550 nm |
| Emission Max (λem) | ~390-400 nm (in water)[1][3] | ~350 nm (in water)[1] | ~521 nm | ~570 nm |
| Stokes Shift | ~100-110 nm[1] | ~70 nm[1] | ~27 nm | ~20 nm |
| Quantum Yield (QY) | Highly solvent-dependent (~0.01 in water, ~0.25 in acetonitrile)[1][3] | ~0.13 (in water)[1][11] | ~0.95 (in 0.1 M NaOH)[12] | ~0.15 |
| Fluorescence Lifetime (τ) | ~0.78 ns (in water, pH 7)[2] | ~2.6 ns (average, complex decay)[4] | ~4.0 ns (in 0.1 M NaOH)[12] | ~0.19 ns |
Table 2: Photostability Comparison
| Fluorophore | Relative Photostability | Key Considerations |
| This compound | Moderate | As an intrinsic probe, its stability is linked to the protein's integrity. Prone to quenching in aqueous environments.[8] |
| Traditional Dyes (e.g., Cyanines) | Moderate to Low | Susceptible to photobleaching under continuous high-intensity illumination.[13] Photostability can be influenced by the local environment and conjugation.[14][15][16] |
Experimental Protocols and Methodologies
Protocol 1: Site-Specific Incorporation of this compound
This protocol outlines the general steps for incorporating 7-azaTrp into a target protein using a tryptophan-auxotrophic E. coli strain.
-
Strain Preparation : Utilize a Trp-auxotrophic E. coli strain (e.g., ATCC 23803), which cannot synthesize its own tryptophan.[2]
-
Culture Medium : Prepare a minimal medium (e.g., M9) supplemented with all essential amino acids except for tryptophan.
-
Initial Growth : Grow the transformed E. coli harboring the plasmid for the target protein in a rich medium (e.g., LB) to the mid-log phase (OD600 ≈ 0.6-0.8).
-
Induction and Incorporation :
-
Harvest the cells by centrifugation and wash them with the Trp-free minimal medium to remove any residual tryptophan.
-
Resuspend the cells in the Trp-free minimal medium.
-
Add this compound to the medium at a final concentration typically ranging from 50-100 mg/L.
-
Induce protein expression using the appropriate inducer (e.g., IPTG).
-
Continue incubation at the optimal temperature for protein expression for several hours.
-
-
Purification and Verification :
-
Harvest the cells and lyse them to release the protein.
-
Purify the target protein using standard chromatography techniques (e.g., affinity, ion-exchange).
-
Verify the incorporation of 7-azaTrp using mass spectrometry.[17]
-
Protocol 2: Steady-State Fluorescence Spectroscopy
This protocol describes how to measure the fluorescence emission spectrum of a protein containing 7-azaTrp to probe its local environment.
-
Instrumentation : Use a fluorescence spectrophotometer with temperature control.[18]
-
Sample Preparation :
-
Instrument Setup :
-
Set the excitation wavelength to 310 nm to selectively excite 7-azaTrp while minimizing excitation of native Trp residues.[4]
-
Set the emission scan range from 320 nm to 500 nm.
-
Use appropriate excitation and emission slit widths (e.g., 5-10 nm) to balance signal intensity and spectral resolution.[19]
-
-
Data Acquisition :
-
Record the fluorescence spectrum of the buffer blank and subtract it from the protein sample's spectrum.
-
The wavelength of maximum emission (λem) provides information about the polarity of the 7-azaTrp environment. A blue-shift indicates a more hydrophobic (buried) environment, while a red-shift indicates a more polar (solvent-exposed) environment.
-
Visualizations
Caption: Selective excitation of this compound in a multi-tryptophan protein.
Caption: Experimental workflow for a FRET-based protein interaction study.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Characterization of the fluorescence emission properties of this compound in reverse micellar environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 7. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Deep‐Blue Fluorescent Amino Acid - ChemistryViews [chemistryviews.org]
- 10. Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid this compound and the Nonexponential Fluorescence Decay of Tryptophan in Water | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. arxiv.org [arxiv.org]
- 15. Frontiers | Recent Advances in Cyanine-Based Phototherapy Agents [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nist.gov [nist.gov]
- 19. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of 7-Azatryptophan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Azatryptophan, a fluorescent analog of tryptophan often used in protein structure and function studies.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. While some safety data sheets may classify it as not a hazardous substance or mixture, it is crucial to handle all chemicals with care. The following personal protective equipment (PPE) should be worn:
Ensure adequate ventilation in the handling area to avoid inhalation of any dust.[1][3] In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[3]
-
Skin Contact: Wash off with soap and plenty of water.
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[1][3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [4][5] |
| Molecular Weight | 205.21 g/mol | [5] |
| Physical State | Solid, powder | [1] |
| Solubility | Soluble in 1 M HCl (50 mg/ml) with heat | [6] |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class (WGK) | WGK 3 (highly hazardous to water) |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations.[7] The following is a general procedural guide based on standard practices for chemical waste disposal.
1. Waste Identification and Segregation:
-
Hazard Assessment: Based on its WGK 3 classification, this compound is considered highly hazardous to water and should be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] Keep it separate from incompatible materials such as strong oxidizing agents.[1]
2. Waste Collection and Containerization:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container if possible.[9]
-
If the original container is not available, use a clearly labeled, sealed, and compatible waste container.[9][10]
-
Contaminated materials such as gloves, weigh boats, and wipes should also be collected as solid hazardous waste.[2][9]
-
-
Liquid Waste:
-
Labeling:
3. Storage:
-
Store sealed waste containers in a designated and secure satellite accumulation area.[8][11]
-
The storage area should be away from ignition sources and incompatible materials.
4. Disposal:
-
Do not dispose of this compound down the drain or in regular trash. [12]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[9][11]
-
Follow all institutional procedures for waste collection requests.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, the following steps should be taken:
-
Restrict Access: Immediately alert others in the area and restrict access to the spill location.
-
Containment: For solid spills, prevent the powder from becoming airborne. For liquid spills, use an inert absorbent material to contain the spill.[2]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. 7-Aza-L-tryptophan | C10H11N3O2 | CID 7000165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pfw.edu [pfw.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. benchchem.com [benchchem.com]
- 12. acs.org [acs.org]
Personal protective equipment for handling 7-Azatryptophan
Essential Safety and Handling Guide for 7-Azatryptophan
This document provides immediate safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. Following these procedural guidelines is critical for ensuring a safe laboratory environment.
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, toxicity data for the closely related compound L-Tryptophan provides a reference for hazard assessment.
| Metric | Value | Species | Notes |
| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | Rat | Data for L-Tryptophan, a structural analog.[1] |
| Repeated Dose Toxicity (NOAEL) | 3,764 mg/kg | Rat | 90-day oral study. Data for L-Tryptophan.[1] |
| Occupational Exposure Limit (OEL) | No data available | N/A | Specific OEL has not been established for this compound.[2] |
Operational Plan: Handling this compound
This compound is a combustible solid that requires careful handling to minimize dust generation and exposure. Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Nitrile rubber gloves are recommended. A thickness of 0.11 mm provides a breakthrough time of approximately 480 minutes. |
| Body Protection | Wear a lab coat or fire/flame-resistant and impervious clothing.[2] |
| Respiratory Protection | Required when dusts are generated. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a P1 filter.[2] |
Experimental Protocol: Weighing and Preparing Solutions
This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution.
Materials:
-
This compound solid
-
Appropriate solvent
-
Enclosed analytical balance or a balance within a chemical fume hood
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Beaker
-
Magnetic stir bar and stir plate (optional)
-
Wash bottle with solvent
Procedure:
-
Preparation:
-
Ensure the work area (chemical fume hood or designated weighing station) is clean and free of clutter.
-
Don all required PPE as specified in the table above.
-
Place a labeled waste container for contaminated disposables within easy reach.
-
-
Weighing:
-
Perform all weighing operations in a chemical fume hood or a ventilated balance enclosure to control dust.
-
Place a weighing boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula. Avoid any actions that could generate dust.
-
Record the exact weight.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed powder to a beaker or volumetric flask.
-
Use a small amount of the chosen solvent to rinse the weighing boat and spatula, transferring the rinse into the beaker or flask to ensure a quantitative transfer.
-
Add the remaining solvent to reach the desired volume.
-
If necessary, use a magnetic stir bar and stir plate to facilitate dissolution. Keep the container covered to the extent possible.
-
-
Post-Handling:
-
Clean the spatula and work surfaces with a damp cloth to remove any residual powder.
-
Dispose of all contaminated disposables (e.g., weighing paper, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Procedure:
-
Segregation:
-
Do not mix this compound waste with other waste streams.
-
Use a dedicated, clearly labeled hazardous waste container for all solid waste (e.g., contaminated gloves, weighing paper, paper towels).
-
Liquid waste (solutions of this compound) should be collected in a separate, labeled container for non-halogenated organic waste.
-
-
Container Management:
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated satellite accumulation area, away from heat and sources of ignition.
-
-
Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visual Workflow
The following diagram illustrates the key stages and associated safety precautions for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
